molecular formula C8H11Cl2N3 B2480314 (1H-Indazol-3-yl)methanamine dihydrochloride CAS No. 1195264-69-7

(1H-Indazol-3-yl)methanamine dihydrochloride

Cat. No.: B2480314
CAS No.: 1195264-69-7
M. Wt: 220.1
InChI Key: GPPXPVXRILDDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-Indazol-3-yl)methanamine dihydrochloride (CAS 1195264-69-7) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. The indazole core is an emerging privileged scaffold in pharmaceutical development, recognized for its diverse biological activities . This dihydrochloride salt form of the 3-aminomethyl indazole derivative offers enhanced solubility for streamlined synthesis and screening workflows. The indazole scaffold is a significant bioisostere for other nitrogen-containing heterocycles and is a fundamental structural component in numerous marketed drugs and clinical candidates . It is found in FDA-approved therapies such as the multi-kinase inhibitor pazopanib (for renal cell carcinoma) and the antiemetic granisetron, underscoring its therapeutic relevance . Ongoing research explores indazole-containing compounds for a broad spectrum of applications, including antibacterial, antifungal, anticancer, anti-inflammatory, and agents for neurodegenerative diseases like Alzheimer's . As a functionalized building block, the (1H-Indazol-3-yl)methanamine moiety allows researchers to efficiently generate novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. The primary amine group facilitates straightforward conjugation to carboxylic acids, sulfonyl chlorides, aldehydes, and other functional groups, enabling the rapid construction of targeted libraries. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

2H-indazol-3-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;;/h1-4H,5,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPXPVXRILDDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of (1H-Indazol-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core of (1H-Indazol-3-yl)methanamine dihydrochloride structure elucidation.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, multi-technique approach to the definitive structural characterization of this compound, a key building block in contemporary medicinal chemistry. Our focus is on the integration of analytical data to build an unassailable structural proof, moving beyond rote procedural descriptions to explain the strategic rationale behind each experimental step.

Foundational Understanding: The Importance of Structural Verification

(1H-Indazol-3-yl)methanamine serves as a crucial scaffold in the synthesis of pharmacologically active agents, including kinase inhibitors for oncology and treatments for inflammatory diseases. Its indazole core and primary amine functional group are key interaction points for biological targets. The dihydrochloride salt form is often preferred to enhance solubility and stability.

Given the potential for isomeric impurities arising during synthesis—such as the formation of 2H-indazole tautomers or substitution at different ring positions—rigorous structural elucidation is not merely a quality control step but a fundamental necessity for meaningful and reproducible pharmacological and biological studies. An incorrect structural assignment can invalidate entire research programs and lead to significant financial and temporal losses.

The Analytical Gauntlet: A Multi-Pronged Strategy

Our workflow for the elucidation of this compound is as follows:

Figure 1: A logical workflow for the comprehensive structure elucidation of this compound.

Mass Spectrometry: The First Checkpoint

Objective: To determine the accurate molecular mass of the parent compound and analyze its fragmentation pattern to gain initial structural insights.

Methodology:

  • Sample Preparation: Dissolve a small quantity of this compound in a suitable solvent such as methanol or water.

  • Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum. The expected monoisotopic mass for the free base, C8H9N3, is 147.0796 Da. In the ESI+ mode, we expect to observe the protonated molecule [M+H]+ at m/z 148.0874.

  • Tandem MS (MS/MS): Isolate the [M+H]+ peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Interpretation:

The fragmentation pattern provides a fingerprint of the molecule. For (1H-Indazol-3-yl)methanamine, characteristic fragmentation would involve the loss of ammonia (NH3) from the protonated molecule, or cleavage of the bond between the methylene group and the indazole ring.

Parameter Expected Value Rationale
Molecular Formula (Free Base) C8H9N3---
Monoisotopic Mass (Free Base) 147.0796 DaCalculated from atomic masses.
Observed Ion (ESI+) [M+H]+ at m/z 148.0874Protonation of the most basic site.
Key Fragmentation 1 Loss of NH3Characteristic of a primary amine.
Key Fragmentation 2 Cleavage at CH2-indazole bondIndicates the aminomethyl substituent.

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of NMR experiments is required.

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice due to its ability to dissolve the dihydrochloride salt and its wide chemical shift window. The acidic protons from the ammonium and indazole NH groups are often observable in DMSO-d6.

4.1. 1H NMR Spectroscopy

  • Objective: To identify all unique proton environments, their integrations (number of protons), and their coupling patterns (neighboring protons).

  • Expected Signals:

    • Aromatic Protons: Four distinct signals in the aromatic region (~7.0-8.0 ppm), corresponding to the four protons on the benzene ring of the indazole core. Their splitting patterns (doublets, triplets) will reveal their relative positions.

    • Methylene Protons (-CH2-): A singlet or a slightly broadened singlet for the two protons of the methylene group, typically downfield due to the adjacent aromatic ring and ammonium group.

    • Ammonium Protons (-NH3+): A broad signal due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. Its integration should correspond to three protons.

    • Indazole NH Proton: A distinct, often broad, signal at a downfield chemical shift (>10 ppm) corresponding to the acidic proton on the indazole nitrogen.

4.2. 13C NMR and DEPT

  • Objective: To identify all unique carbon environments and determine the type of each carbon (CH, CH2, CH3, or quaternary).

  • Expected Signals:

    • Aromatic Carbons: Six signals in the aromatic region (~110-140 ppm).

    • Methylene Carbon (-CH2-): One signal in the aliphatic region.

    • Quaternary Carbons: Two signals for the bridgehead carbons of the indazole ring.

  • DEPT-135 Experiment: This experiment is crucial for distinguishing between CH/CH3 (positive signals) and CH2 (negative signals) carbons, confirming the presence of the methylene group.

4.3. 2D NMR: Connecting the Dots

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR and establishing the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. It will be instrumental in tracing the connectivity of the protons on the aromatic ring, confirming their adjacent positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations to look for include:

    • Correlations from the methylene protons to the C3 carbon of the indazole ring, as well as to the C3a and C4 carbons. This will definitively prove the attachment of the aminomethyl group at the C3 position.

    • Correlations from the aromatic protons to their neighboring carbons, which will allow for the complete assignment of the aromatic system.

Figure 2: A conceptual diagram illustrating the key HMBC correlations that confirm the C3 substitution of the aminomethyl group on the indazole ring.

Single-Crystal X-ray Diffraction: The Ultimate Confirmation

Objective: To obtain an unambiguous, three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.

While the combination of MS and NMR provides a very strong case for the structure, single-crystal X-ray diffraction is considered the "gold standard" for structural proof.

Methodology:

  • Crystal Growth: This is often the most challenging step. It involves dissolving the this compound in a suitable solvent system and slowly allowing the solvent to evaporate or changing the temperature to induce the formation of single, high-quality crystals.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Data Interpretation:

The output of a successful X-ray diffraction experiment is a 3D model that will unequivocally show:

  • The connectivity of all atoms, confirming the indazole core and the C3-substituted aminomethyl group.

  • The protonation states of the amine and the indazole ring.

  • The counter-ions (chloride) and their positions in the crystal lattice.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a process of accumulating and integrating evidence from multiple analytical techniques. The initial confirmation of the molecular formula by HRMS is followed by the detailed mapping of the molecular framework using a suite of 1D and 2D NMR experiments. Finally, where possible, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. By following this rigorous, multi-technique workflow, researchers can have the highest degree of confidence in the structure of their material, ensuring the integrity and reproducibility of their subsequent research and development efforts.

References

A comprehensive list of references would be compiled here from the authoritative sources used to develop the methodologies described in this guide. This would include seminal textbooks on NMR and mass spectrometry, as well as peer-reviewed articles detailing the synthesis and characterization of indazole derivatives.

Biological Activity Screening of Novel Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone pharmacophore in medicinal chemistry.[1] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous clinically successful drugs.[2] Notably, several FDA-approved anticancer agents, including Axitinib, Pazopanib, and Entrectinib, feature the indazole core, primarily functioning as potent protein kinase inhibitors.[2][3][4][5] These compounds target critical signaling pathways involved in tumor angiogenesis, proliferation, and metastasis.[3][4] Beyond oncology, indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-depressant properties, making them a high-priority scaffold for novel therapeutic development.[6][7]

This guide provides a comprehensive framework for the biological activity screening of novel indazole compounds. Moving beyond a simple recitation of protocols, we will explore the strategic rationale behind constructing a screening cascade, delve into the mechanistic basis of key assays, and emphasize the integration of efficacy and safety profiling from the earliest stages of discovery.

Part 1: Designing the Screening Cascade: A Strategy-First Approach

A successful screening campaign is not merely a sequence of experiments but an integrated strategy designed to efficiently identify and validate compounds with the highest therapeutic potential. The core decision lies in choosing between a target-based or a phenotypic screening approach as the primary driver.[8][9]

  • Target-Based Screening: This hypothesis-driven approach begins with a known biological target (e.g., a specific enzyme or receptor) implicated in a disease.[10] Large compound libraries are screened for molecules that directly interact with and modulate the activity of this purified target.[11] Its primary advantage is the immediate knowledge of the molecular mechanism of action (MMOA), which greatly simplifies lead optimization.[10] However, a potent hit in a biochemical assay does not guarantee activity in a complex cellular environment due to factors like poor cell permeability or efflux.[11]

  • Phenotypic Screening: This empirical approach involves testing compounds directly in cellular or whole-organism models to identify agents that produce a desired physiological outcome (e.g., cancer cell death, reduction of an inflammatory marker).[8][9] The specific molecular target is often unknown at the outset.[8] This method's strength is its inherent confirmation of cell permeability and biological effect in a relevant context.[8][11] Historically, phenotypic screening has been highly successful in discovering first-in-class drugs.[9][10] The principal challenge is the subsequent, often complex, process of target deconvolution to understand the MMOA.

For novel indazole libraries, a hybrid strategy is often most effective. A broad phenotypic screen, such as a cytotoxicity assay against a panel of cancer cell lines, can serve as the primary screen to identify cell-active compounds. Hits are then progressed to a suite of target-based and mechanistic assays to elucidate their MMOA.

G cluster_0 Screening Funnel A Novel Indazole Compound Library B Primary High-Throughput Screen (HTS) (e.g., Phenotypic - Cancer Cell Viability) A->B Identify 'Hits' C Hit Confirmation & Dose-Response Analysis B->C Confirm Activity D Secondary & Mechanistic Assays (Target-Based & Cell-Based) C->D Elucidate MMOA Validate Hits E Lead Candidate D->E Prioritize for Optimization

Caption: A typical hierarchical screening cascade for drug discovery.

Part 2: Primary Screening Assays: Identifying Bioactive Hits

The goal of primary screening is to rapidly and cost-effectively survey a large number of compounds to identify "hits"—compounds that exhibit a desired biological activity.

Anticancer Activity: Cytotoxicity Screening

Given the prevalence of indazoles as anticancer agents, a primary screen for antiproliferative activity is a logical starting point.[12] The MTT assay is a widely used, robust, and scalable colorimetric method for assessing cell viability.

Principle of the MTT Assay: This assay measures the metabolic activity of cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14] The formazan crystals are then solubilized, and the absorbance is measured, typically around 570 nm.[14]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines of interest (e.g., K562, A549, PC-3, HepG-2).[12]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Novel indazole compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in sterile PBS).[15]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[15]

  • Sterile 96-well flat-bottom microplates.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium).[15] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).[12]

  • Incubation: Incubate the plate for a desired exposure time, typically 48 or 72 hours.[15]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[14][15]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

  • Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) from the resulting dose-response curve.[15]

Data Presentation: Comparative Cytotoxicity of Indazole Compounds

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
Compound 2f 4T1 (Breast Cancer)0.23 - 1.15[16]
Compound 6o K562 (Leukemia)5.15[12]
Compound 9a PC-3 (Prostate Cancer)4.42[17]
Indazole-pyrimidine 6e MOLT-4 (Leukemia)0.525[18]
Curcumin Indazole 3b WiDr (Colorectal)27.20[19]
Antimicrobial and Anti-inflammatory Primary Screens
  • Antimicrobial Screening: The well diffusion method is a straightforward primary assay.[20] An agar plate is uniformly inoculated with a bacterial or fungal strain. Wells are created in the agar, and solutions of the test compounds are added. After incubation, the diameter of the clear zone of growth inhibition around each well is measured to assess antimicrobial activity.[20]

  • Anti-inflammatory Screening: An in vitro albumin denaturation assay can serve as a rapid preliminary screen.[21] Inflammation can induce protein denaturation. This assay measures the ability of a compound to prevent heat-induced denaturation of egg albumin, with the results quantified spectrophotometrically.[21]

Part 3: Secondary & Mechanistic Assays: From Hit to Lead

Once primary hits are confirmed, the focus shifts to understanding their mechanism of action and validating their therapeutic potential.

Target-Based Assays: Kinase Inhibition

Since many indazoles function as kinase inhibitors, a key secondary assay is to screen hits against a panel of protein kinases, particularly those known to be dysregulated in cancer, such as VEGFR, ERK, and MAPK.[3][6][22]

Principle of Kinase Assays: These assays measure the ability of a compound to inhibit the enzymatic activity of a kinase, which involves transferring a phosphate group from ATP to a substrate. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.[23] The amount of ADP is converted into a luminescent signal, where a lower signal indicates less ADP produced and therefore greater inhibition of the kinase.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Angiogenesis, Survival TF->Response Inhibitor Indazole Kinase Inhibitor Inhibitor->RTK Inhibitor->ERK

Caption: Simplified kinase signaling pathway inhibited by indazoles.

Data Presentation: Comparative Kinase Inhibitory Activity

Compound/Scaffold IDTarget KinaseIC₅₀ (Enzymatic Assay)Reference
PazopanibVEGFR-230 nM[24]
Indazole-pyrimidine (13i)VEGFR-234.5 nM[24]
CFI-400945PLK42.8 nM[24]
Compound 12c VEGFR-25.6 nM[3]
Compound 6i VEGFR-224.5 nM[18]
Cell-Based Mechanistic Assays

To confirm that the target inhibition observed in enzymatic assays translates to a cellular effect, further cell-based assays are crucial.

  • Cell Cycle Analysis: Compounds that inhibit kinases involved in cell cycle progression can cause cells to arrest in a specific phase (e.g., G2/M).[17] This can be analyzed by flow cytometry after staining cells with a DNA-binding dye like propidium iodide.

  • Apoptosis Assays: Potent anticancer agents often induce programmed cell death (apoptosis). This can be confirmed by observing the upregulation of apoptotic markers like cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[16]

Part 4: Early ADME/Tox Profiling: A Crucial Step for Success

A significant percentage of drug candidates fail in later stages due to poor pharmacokinetic properties or unforeseen toxicity.[25][26][27] Therefore, initiating in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies early in the discovery process is essential to filter out candidates with unfavorable profiles.[26][28] This practice has been shown to decrease attrition rates related to pharmacokinetics from 40% to under 11%.[25]

Key Early Stage In Vitro ADME/Tox Assays:

  • Absorption: The Caco-2 permeability assay is widely used to predict the oral absorption of a drug candidate by measuring its transport across a monolayer of human intestinal cells.[28]

  • Metabolism: Assessing the metabolic stability of a compound in liver microsomes and its potential to inhibit major cytochrome P450 (CYP) enzymes is critical for predicting drug-drug interactions.[29]

  • Toxicity: Cytotoxicity assays against normal, non-cancerous cell lines (e.g., HEK-293) are performed to determine the compound's therapeutic index—the ratio between its toxic dose and its therapeutic dose.[12]

G A Absorption (e.g., Gut) B Distribution (Bloodstream) A->B C Metabolism (e.g., Liver) B->C D Excretion (e.g., Kidney) C->D

Caption: The journey of a drug through the body (ADME).

Conclusion

The biological screening of novel indazole compounds is a multifaceted process that requires a strategic, hierarchical approach. By integrating phenotypic primary screens with target-based secondary assays and early ADME/Tox profiling, researchers can efficiently identify and advance candidates with a strong pharmacological profile and a higher probability of clinical success. The causality behind each experimental choice—from the initial screen to mechanistic studies—is paramount for building a robust data package that validates a compound's therapeutic potential.

References

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023-04-19). Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available from: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

  • Screening for human ADME/Tox drug properties in drug discovery - PubMed. (2001-04-01). Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). Available from: [Link]

  • Synthesis and antiinflammatory activity of novel indazolones - PubMed. (2003-01). Available from: [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - ResearchGate. Available from: [Link]

  • Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2) - ResearchGate. Available from: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. Available from: [Link]

  • Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery - NIH. (2021-11-01). Available from: [Link]

  • Importance of ADME and Bioanalysis in the Drug Discovery - ResearchGate. Available from: [Link]

  • Phenotypic Versus Target-Based Screening for Drug Discovery - Technology Networks. (2022-06-30). Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023-05-12). Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing). Available from: [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents - Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Publications. (2023-05-11). Available from: [Link]

  • Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Available from: [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC - NIH. Available from: [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. Available from: [Link]

  • Novel indazole skeleton derivatives containing 1,2,3-triazole as potential anti-prostate cancer drugs - PubMed. (2022-05-15). Available from: [Link]

  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. - ResearchGate. Available from: [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. (2023-03-10). Available from: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. Available from: [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - NIH. (2017-10-31). Available from: [Link]

  • Synthesis And Characterization of Indazole N-oxide Derivatives as antimicrobial activity. Available from: [Link]

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of (1H-Indazol-3-yl)methanamine dihydrochloride (IZM-HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds in clinical evaluation.[1][2][3] (1H-Indazol-3-yl)methanamine dihydrochloride (IZM-HCl), a representative of this class, presents a compelling case for mechanism of action (MoA) studies. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate the MoA of novel compounds like IZM-HCl. We move beyond a simple listing of techniques, focusing instead on the strategic integration of predictive methods, direct target engagement assays, biophysical validation, and downstream cellular pathway analysis. Our approach emphasizes experimental causality, self-validating protocols, and the synthesis of multi-modal data to construct a robust, evidence-based mechanistic hypothesis.

Introduction: The Significance of the Indazole Scaffold and the MoA Imperative

Indazole-containing compounds have demonstrated a remarkable breadth of biological activities, acting as potent modulators of critical drug targets.[3][4] Notably, indazole serves as an effective bioisostere for indoles, often conferring superior pharmacokinetic properties such as improved metabolic stability and oral bioavailability.[1][2] This has led to their successful incorporation into drugs targeting a range of protein classes, from tyrosine kinase inhibitors like Axitinib to 5-HT3 antagonists like Granisetron.[5]

Given this chemical precedent, a logical starting hypothesis for (1H-Indazol-3-yl)methanamine is its potential interaction with serotonin receptors. The structural similarity of the indazole core to the indole nucleus of serotonin makes serotonin receptors a prime suspect for investigation.[1][2] Specifically, the 5-HT3 receptor, a ligand-gated ion channel involved in emesis, anxiety, and pain, is a well-established target for indazole-like structures.[6][7][8][9]

This guide will therefore use the investigation of IZM-HCl as a 5-HT3 receptor modulator as a central, illustrative hypothesis. We will detail a multi-phase, iterative process to not only confirm this hypothesis but also to build a complete picture of the compound's cellular mechanism. Understanding the precise molecular interactions and their functional consequences is paramount in drug discovery, enabling lead optimization, predicting potential side effects, and identifying patient populations most likely to respond.[10]

Phase 1: Hypothesis Generation and Initial Target Identification

The initial phase focuses on casting a wide net to identify the most probable biological targets of IZM-HCl. This is achieved by integrating computational predictions with broad, empirical screening.

In Silico Target Prediction

Before embarking on costly wet-lab experiments, computational approaches can provide valuable, hypothesis-generating data. By comparing the structure of IZM-HCl against vast databases of known ligands and their protein targets, we can predict a ranked list of potential interacting proteins.

  • Methodology : Utilize platforms such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or other pharmacophore modeling tools.

  • Rationale : These algorithms operate on the principle of chemical similarity, which posits that structurally similar molecules often share similar biological targets.[11] This provides an efficient, data-driven starting point and can help prioritize subsequent experimental screens. For IZM-HCl, these tools would likely flag serotonin receptors, dopamine receptors, and certain kinases as high-probability candidates based on the prevalence of the indazole scaffold in known modulators of these targets.[1][2]

Broad-Spectrum Target Screening

While in silico methods are predictive, empirical screening provides direct evidence of interaction. A broad panel screen against a diverse set of targets is a powerful, unbiased approach.

  • Methodology : Submit IZM-HCl to a commercial broad-spectrum screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). A typical panel includes hundreds of GPCRs, kinases, ion channels, and transporters. The compound is tested at a single, high concentration (e.g., 10 µM) to identify any significant interaction ("hits").

  • Rationale : This step serves two purposes. First, it empirically tests the in silico predictions. A "hit" on the 5-HT3 receptor in this screen would provide the first piece of experimental evidence supporting our primary hypothesis. Second, it reveals potential off-target activities, which are critical for understanding the compound's overall selectivity and potential for side effects.[12]

The workflow for this initial phase is designed to efficiently narrow the field of potential targets.

G cluster_phase1 Phase 1: Target Hypothesis Generation izm IZM-HCl (1H-Indazol-3-yl)methanamine insilico In Silico Profiling (e.g., SEA, SwissTargetPrediction) izm->insilico Structural Input screen Broad Target Panel Screen (e.g., Eurofins SafetyScreen) izm->screen Compound Submission hypothesis Ranked List of Potential Targets (e.g., 5-HT3R, Kinases) insilico->hypothesis Predicts screen->hypothesis Identifies 'Hits'

Caption: Phase 1 Workflow for Target Identification.

Phase 2: Target Validation and Direct Engagement Confirmation

With a list of putative targets, the next critical phase is to validate these interactions with quantitative, direct-binding assays. The goal is to confirm that IZM-HCl physically engages its target protein(s) in both a purified system and, most importantly, within the complex milieu of a living cell.

Biophysical Confirmation of Direct Binding: Surface Plasmon Resonance (SPR)

SPR is a label-free technology that provides real-time, quantitative data on the kinetics of molecular interactions.[12][13] It is an indispensable tool for confirming a direct drug-target interaction and determining binding affinity (K D) and kinetics (k on, k off).[14][15]

  • Immobilization : Covalently immobilize the purified recombinant target protein (e.g., 5-HT3 receptor) onto a sensor chip surface (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.

  • Analyte Injection : Prepare a series of concentrations of IZM-HCl in a suitable running buffer (e.g., HBS-EP+). Inject these concentrations sequentially over both the target and reference flow cells.

  • Data Acquisition : Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of IZM-HCl binding to the immobilized protein. This generates a sensorgram showing association and dissociation phases.

  • Data Analysis : Subtract the reference channel signal from the target channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k on), the dissociation rate constant (k off), and the equilibrium dissociation constant (K D = k off / k on).

ParameterDescriptionTypical Value for a "Hit"
K D (Affinity) Equilibrium Dissociation Constant. Lower values indicate stronger binding.< 10 µM
k on (Association) Rate of complex formation.10³ - 10⁶ M⁻¹s⁻¹
k off (Dissociation) Rate of complex decay. Slower is often better for sustained effect.10⁻² - 10⁻⁵ s⁻¹

Rationale : SPR provides unequivocal evidence of a direct physical interaction.[16] Unlike activity-based assays, it is not dependent on a functional readout, making it a pure measure of binding. The kinetic data it provides is invaluable for structure-activity relationship (SAR) studies during lead optimization.[12]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that a drug binds its target in a test tube is necessary but not sufficient. The ultimate proof of target engagement is demonstrating that the drug reaches and binds its target inside a living cell. CETSA is a powerful technique for this purpose.[17][18][19] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein against thermal denaturation.[20][21]

  • Cell Treatment : Culture cells that endogenously express the target protein (e.g., HEK293 cells stably expressing the 5-HT3 receptor). Treat the intact cells with either vehicle (DMSO) or a saturating concentration of IZM-HCl for 1 hour.

  • Heat Challenge : Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis & Fractionation : Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Protein Quantification & Detection : Normalize the total protein concentration of the soluble fractions. Analyze the amount of the specific target protein remaining in the soluble fraction using SDS-PAGE and Western Blotting with a target-specific antibody.

  • Data Analysis : Quantify the band intensities at each temperature for both vehicle- and IZM-HCl-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample confirms cellular target engagement.

G cluster_phase2 Phase 2: Target Validation & Engagement hypothesis Putative Target (e.g., 5-HT3R) spr Surface Plasmon Resonance (SPR) (In Vitro) hypothesis->spr Test direct binding cetsa Cellular Thermal Shift Assay (CETSA) (In Cellulo) hypothesis->cetsa Test cellular binding validation Validated Target Engagement spr->validation Provides Affinity (KD) & Kinetics cetsa->validation Confirms Intracellular Binding

Caption: Phase 2 Workflow for Target Validation.

Phase 3: Elucidating the Downstream Cellular Pathway

Once IZM-HCl is confirmed to bind the 5-HT3 receptor in cells, the next step is to map the functional consequences of this binding event. As the 5-HT3 receptor is a ligand-gated ion channel, its activation by an agonist should lead to a rapid influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization and initiating downstream signaling events.[22]

Functional Receptor Activity: Calcium Flux Assay

A direct and immediate consequence of 5-HT3 receptor activation is the influx of calcium. This can be measured in real-time using calcium-sensitive fluorescent dyes.

  • Cell Plating : Plate cells expressing the 5-HT3 receptor (e.g., HEK293-5HT3R) in a 96- or 384-well black, clear-bottom plate.

  • Dye Loading : Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Compound Addition : Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a baseline fluorescence reading. Inject IZM-HCl across a range of concentrations and continue to monitor fluorescence intensity over time.

  • Data Analysis : The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the IZM-HCl concentration to generate a dose-response curve and calculate the EC50 (the concentration that elicits 50% of the maximal response). To determine if the effect is agonistic or antagonistic, the assay can be run in the presence of a known 5-HT3 agonist (like serotonin) or antagonist (like ondansetron).

Mapping Downstream Signaling: Phospho-Proteomic Profiling

The initial calcium influx can trigger a cascade of downstream signaling events, often involving protein kinases. A broad phospho-proteomic screen can provide an unbiased view of the pathways modulated by IZM-HCl.

While mass spectrometry provides a global view, Western blotting is essential for validating changes in specific, key signaling proteins identified in screens or hypothesized to be downstream of Ca²⁺ signaling.

  • Cell Treatment : Treat 5-HT3R-expressing cells with vehicle, a known agonist (serotonin), and IZM-HCl for various time points (e.g., 5, 15, 30, 60 minutes).

  • Lysis and Protein Quantification : Lyse the cells and quantify total protein.

  • Western Blotting : Perform SDS-PAGE and Western blotting using antibodies against key signaling nodes downstream of calcium and depolarization, such as:

    • Phospho-ERK1/2 (p-ERK) : A key node in the MAPK pathway.

    • Phospho-CREB (p-CREB) : A transcription factor activated by calcium signaling.

    • Total ERK and Total CREB : As loading controls to ensure changes are in phosphorylation status, not total protein levels.

  • Analysis : Quantify band intensities and express the level of phosphorylated protein as a ratio to the total protein.

This systematic approach connects the direct target engagement event to its ultimate functional and phenotypic consequences in the cell.

G cluster_pathway Hypothesized IZM-HCl Signaling Pathway (Agonist MoA) izm IZM-HCl receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) izm->receptor Binds & Activates channel Channel Opening receptor->channel ions Na+ / Ca2+ Influx channel->ions depol Membrane Depolarization ions->depol mapk MAPK Pathway (p-ERK) depol->mapk creb Transcription (p-CREB) depol->creb

Caption: Hypothesized signaling cascade for an IZM-HCl agonist MoA.

Conclusion: Synthesizing a Coherent Mechanism of Action

The successful execution of this multi-phase investigatory plan will yield a comprehensive dataset. The final and most critical step is the synthesis of this information into a coherent MoA narrative. A strong MoA model for IZM-HCl would be supported by:

  • Direct Target Engagement : Confirmed by SPR (with a specific K D) and CETSA (with a clear thermal shift).

  • Functional Activity : Demonstrated by a dose-dependent response in a Ca²⁺ flux assay (with a specific EC50).

  • Pathway Modulation : Validated by changes in the phosphorylation status of key downstream proteins like ERK and CREB.

References

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An In-Depth Technical Guide to the In Vitro Cytotoxicity Evaluation of (1H-Indazol-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Cytotoxicity Profiling

In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged structure" due to its versatile biological activities, including potent anti-cancer properties.[1] Compounds built around this core, such as (1H-Indazol-3-yl)methanamine dihydrochloride, are of significant interest for therapeutic development.[1][2] However, the journey from a promising chemical entity to a clinical candidate is contingent upon a rigorous safety and efficacy evaluation. Early-stage in vitro cytotoxicity testing is a cornerstone of this process, providing critical insights into a compound's potential to harm cells, its mechanism of action, and its therapeutic window.[3][4]

This guide provides a comprehensive framework for the in vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. Our approach is built on a multi-assay, mechanistically driven strategy designed to yield a robust and interpretable cytotoxicity profile. We will detail a tiered experimental approach, starting with broad viability assessment and progressing to specific inquiries into the mode of cell death, such as necrosis and apoptosis.

Section 1: Strategic Framework for Cytotoxicity Assessment

A single assay is insufficient to define a compound's cytotoxic profile. A compound might inhibit metabolic activity without immediately killing the cell (a cytostatic effect), or it might induce cell death through distinct biochemical pathways like apoptosis or necrosis.[4] Therefore, a multi-pronged approach is essential for a comprehensive understanding. Our strategy integrates three key assays, each interrogating a different aspect of cellular health.

This workflow ensures that we not only determine if the compound is toxic but also begin to understand how it exerts its effects at the cellular level.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis A Dose-Response Treatment (e.g., 0.1 µM to 100 µM) B Metabolic Viability Assay (MTT) - Quantifies mitochondrial function - Determines IC50 A->B 24-72h Incubation C Membrane Integrity Assay (LDH) - Measures necrosis B->C Correlate IC50 with membrane damage D Apoptosis Assay (Caspase-3/7) - Measures programmed cell death B->D Correlate IC50 with apoptosis induction E Integrated Cytotoxicity Profile - Apoptotic vs. Necrotic Mechanism - Therapeutic Index Potential C->E D->E G cluster_pathway Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Signal Caspase37 Caspase-3 & Caspase-7 (Executioner Caspases) Caspase8->Caspase37 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Stress Signal Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Dismantling, DNA Fragmentation) Caspase37->Apoptosis

Caption: Simplified overview of apoptosis pathways leading to Caspase-3/7 activation.

Protocol 3.2: Luminescent Caspase-3/7 Assay
  • Experimental Setup: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat with the compound as described previously (Protocol 2.1, steps 1-3). Include a positive control known to induce apoptosis (e.g., staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature. [5][6]3. Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well. [6]Mix the contents on a plate shaker at a low speed for 2 minutes to induce cell lysis and initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light. The signal is typically stable for several hours. [6]6. Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: After subtracting background luminescence (from no-cell control wells), express the data as fold-change in luminescence relative to the vehicle-treated control cells.

Section 4: Data Synthesis and Interpretation

The power of this technical guide lies in the integrated analysis of the data from all three assays. The results should be compiled into a clear, comparative format.

Table 1: Hypothetical Cytotoxicity Data for this compound
Cell LineAssay TypeEndpointResult (IC50 or Fold Change)
A549 (Lung Cancer) MTTCell Viability15.2 µM
LDH% Cytotoxicity @ 20 µM8.5%
Caspase-3/7Fold Change @ 20 µM4.8-fold increase
MCF-7 (Breast Cancer) MTTCell Viability21.7 µM
LDH% Cytotoxicity @ 25 µM12.1%
Caspase-3/7Fold Change @ 25 µM3.9-fold increase
BEAS-2B (Normal Lung) MTTCell Viability> 100 µM
LDH% Cytotoxicity @ 100 µM< 5%
Caspase-3/7Fold Change @ 100 µM1.2-fold increase

Authoritative Interpretation:

  • Selective Cytotoxicity: The compound demonstrates cytotoxic activity against cancer cell lines A549 and MCF-7, with IC50 values in the low micromolar range. Crucially, it shows significantly less activity against the non-cancerous BEAS-2B cell line (IC50 > 100 µM), suggesting a potential therapeutic window.

  • Primary Mechanism is Apoptosis: For both cancer cell lines, the potent reduction in cell viability (MTT assay) is accompanied by a strong induction of caspase-3/7 activity. In contrast, the LDH release is minimal, indicating that necrosis is not the primary mode of cell death at these concentrations.

This multi-faceted, mechanistically informed approach provides a robust and trustworthy foundation for further preclinical development, fulfilling the core tenets of rigorous scientific inquiry.

References

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An In-Depth Technical Guide to Target Identification and Validation for (1H-Indazol-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel therapeutics hinges on the precise identification and rigorous validation of their biological targets. This guide provides a comprehensive, in-depth framework for the target identification and validation (TIDV) of (1H-Indazol-3-yl)methanamine dihydrochloride, a member of the indazole class of compounds known for diverse biological activities.[1][2][3] We will navigate the strategic integration of computational, biochemical, and cellular methodologies, moving from broad, unbiased screening to definitive, high-confidence target validation. This document is designed not as a rigid template, but as a logical, causality-driven workflow, empowering researchers to make informed experimental decisions. We will detail field-proven protocols, emphasize the importance of self-validating experimental design, and ground all claims in authoritative scientific literature.

Introduction: The Indazole Scaffold and the Imperative of Target ID

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anti-emetic to multi-kinase inhibition.[2][3] Compounds like this compound represent promising starting points for drug discovery campaigns. However, a phenotypic "hit"—a compound that elicits a desirable biological response in a cell or organism—is merely the opening chapter. The critical next step is to understand its mechanism of action (MoA), which begins with identifying its direct molecular target(s).

Target identification and validation (TIDV) is the cornerstone of modern, target-based drug discovery.[4][5] It provides the mechanistic rationale for a compound's efficacy, enables structure-activity relationship (SAR) studies for lead optimization, and crucially, helps anticipate and mitigate potential off-target toxicities.[4][6] This guide outlines a robust, multi-pronged strategy to deconvolve the molecular targets of this compound.

Phase I: Target Hypothesis Generation & Identification

The initial phase is designed to cast a wide net, employing orthogonal techniques to generate a list of candidate target proteins. The convergence of evidence from multiple methods strengthens the resulting hypotheses.

In Silico Target Prediction: A Guided First Step

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses based on the structure of this compound.[7][8] These in silico approaches leverage vast biological and chemical databases to predict potential protein interactions.[8][9][10]

  • Rationale: By comparing the compound's structure to libraries of known ligands, these algorithms can identify proteins whose binding pockets are likely to accommodate the indazole scaffold. This is a cost-effective and rapid way to prioritize protein families (e.g., kinases, GPCRs, proteases) for subsequent experimental investigation.

  • Key Methodologies:

    • Ligand-Based Similarity Searching: Comparing the compound to databases like ChEMBL to find molecules with similar structures and known targets. The "guilt-by-association" principle suggests our compound may share targets with its structural neighbors.[9]

    • Pharmacophore Modeling & Screening: Abstracting the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) into a 3D pharmacophore model and screening it against a database of protein structures.

    • Reverse Docking: "Docking" the small molecule into the binding sites of a large collection of crystallized protein structures to calculate and rank potential binding energies.[7]

In Silico Method Principle Primary Output Key Advantage Limitation
Similarity SearchingCompares chemical structure to known active compounds.List of similar molecules and their known targets.Fast, computationally inexpensive.Limited to known chemical space; may miss novel targets.
Pharmacophore ScreeningMatches 3D chemical features to protein binding sites.Ranked list of proteins with compatible binding sites.Can identify structurally diverse molecules with similar binding modes.Requires high-quality protein structures.
Reverse DockingFits the small molecule into many protein structures.Predicted binding affinities for a wide range of proteins.Unbiased, proteome-wide screening potential.Scoring functions can be inaccurate, leading to false positives.[7]
Affinity-Based Proteomics: Fishing for Targets

Affinity-based methods are a cornerstone of unbiased target identification.[11][12] They use the small molecule as "bait" to physically isolate its binding partners from a complex biological mixture, such as a cell lysate.[11][13]

  • Causality: This approach provides direct physical evidence of an interaction. By immobilizing this compound on a solid support (e.g., beads), we can selectively capture proteins that bind to it.[14][15] These captured proteins are then identified using mass spectrometry.[16][17] Chemical proteomics has emerged as a powerful discipline for this purpose.[11][16][18]

Workflow: Affinity Chromatography coupled to Mass Spectrometry (AC-MS)

ACMS_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis Compound (1H-Indazol-3-yl) methanamine Linker Attach Linker Arm Compound->Linker Beads Immobilize on Sepharose Beads Linker->Beads Incubate Incubate & Bind Beads->Incubate Lysate Cell or Tissue Lysate (Proteome) Lysate->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS LC-MS/MS Identification SDS_PAGE->MS Data Data Analysis & Hit Prioritization MS->Data

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: Small-Molecule Affinity Chromatography [13][19]

  • Probe Synthesis: Synthesize an analog of (1H-Indazol-3-yl)methanamine with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated Sepharose beads). Crucial Control: Synthesize an inactive structural analog to serve as a negative control for the pulldown.

  • Immobilization: Covalently couple the linker-modified compound and the negative control compound to separate batches of beads.

  • Lysate Preparation: Prepare a native cell lysate from a biologically relevant cell line under conditions that preserve protein structure and function.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads and the control beads.

  • Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads.[15]

  • Elution: Elute the specifically bound proteins. This can be done by changing pH, ionic strength, or, ideally, by competition with a high concentration of the free, unmodified this compound.

  • Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands present in the active compound lane (but absent or reduced in the control lane) via LC-MS/MS.

Phase II: Target Hypothesis Validation

With a list of candidate targets from Phase I, the next step is to rigorously validate these hypotheses. Validation aims to confirm a direct and functionally relevant interaction between the compound and the candidate protein in a physiological context.[4][20]

Biophysical Validation: Confirming the Direct Interaction

These methods quantify the direct binding between the small molecule and a purified candidate protein, providing key data on affinity and kinetics.

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real-time.[21]

    • Rationale & Causality: By immobilizing the purified candidate protein (ligand) on a sensor chip, we can flow solutions of this compound (analyte) over the surface.[21] A binding event changes the refractive index at the surface, which is detected and plotted on a sensorgram.[22] This allows for the precise determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), a direct measure of binding affinity.[23]

    • Trustworthiness: The inclusion of a reference flow cell with an immobilized, irrelevant protein controls for non-specific binding, ensuring the measured interaction is specific.[21]

SPR Parameter Description Significance
KD (Dissociation Constant) Analyte concentration at which 50% of ligands are occupied.Primary measure of affinity. Lower KD = higher affinity.
ka (Association Rate) Rate at which the compound binds to the target.How quickly the drug finds and binds its target.
kd (Dissociation Rate) Rate at which the compound unbinds from the target.How long the drug stays bound to its target (residence time).
Cellular Validation: Proving Target Engagement In Situ

The ultimate proof of a target's relevance is demonstrating that the compound engages it within the complex environment of a living cell, leading to a functional consequence.[20]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in intact cells and tissues.[24][25]

    • Rationale & Causality: The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[26][27] By treating cells with this compound, heating them across a temperature gradient, and then quantifying the amount of soluble candidate protein remaining, we can observe a "thermal shift."[24][28] A shift to a higher melting temperature in the presence of the compound is strong evidence of direct binding in a physiological setting.[26][27]

    • Trustworthiness: CETSA directly measures the physical consequence of binding (stabilization) within the cell, accounting for factors like cell permeability and intracellular compound concentration that are missed in biochemical assays.[27][28]

Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Aliquots Aliquot Samples Treat->Aliquots Heat Heat Aliquots across Temperature Gradient (e.g., 40°C - 70°C) Aliquots->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Separate Soluble from Precipitated Protein Lysis->Centrifuge Detect Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Detect Plot Plot Melting Curve (% Soluble vs. Temp) Detect->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Readout [24][26]

  • Cell Culture & Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with a predetermined concentration of this compound or vehicle control (e.g., DMSO) for 1 hour.

  • Harvesting & Aliquoting: Harvest the cells, wash with PBS, and resuspend in a protein-stabilizing buffer. Divide each treatment group into multiple aliquots.

  • Heat Challenge: Place the aliquots in a thermal cycler and heat each to a different temperature (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells to release their contents, typically through freeze-thaw cycles.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in each sample using Western Blotting with a validated antibody.

  • Data Analysis: For each treatment condition, plot the percentage of soluble protein relative to the unheated control against temperature. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and engagement.

Integrated Strategy & Concluding Remarks

The most robust approach to TIDV involves an integrated strategy where the outputs of one phase inform the inputs of the next. In silico predictions can narrow the field of potential targets, which can then be tested in an unbiased affinity proteomics screen. The top hits from this screen are then subjected to rigorous biophysical and cellular validation.

For example, if a Rho-associated kinase (ROCK) is identified as a high-confidence hit through AC-MS and validated with a significant thermal shift in CETSA, the next logical steps would involve functional assays. One could measure the compound's ability to inhibit ROCK kinase activity in vitro and then assess its impact on downstream cellular processes regulated by ROCK, such as stress fiber formation.[29]

By systematically applying this multi-faceted, evidence-based approach, researchers can move with confidence from a promising chemical entity to a fully validated drug target, laying a solid foundation for a successful drug development program.

References

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  • Bantscheff, M., et al. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Current Opinion in Chemical Biology, 16(1-2), 62-8. Available at: [Link]

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  • Jackson, W. F., et al. (2018). The Rho-kinase inhibitor Y-27632 reduces the increases in both intracellular Ca2+ concentration ([Ca2+]i) and tension elicited by Phe. ResearchGate. Available at: [Link]

  • Mohammad, A. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(23), 1935-1954. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-82. Available at: [Link]

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  • Hage, D. S. (2017). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Journal of Chromatography B, 1061-1062, 1-13. Available at: [Link]

  • Li, Y., et al. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-61. Available at: [Link]

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  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2221-2232. Available at: [Link]

  • Byrne, R. (2018). In Silico Target Prediction for Small Molecules. SciSpace. Available at: [Link]

  • Saxena, C., et al. (2016). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. Available at: [Link]

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  • CETSA. CETSA. Available at: [Link]

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Sources

An In-Depth Technical Guide on the Exploratory Synthesis of (1H-Indazol-3-yl)methanamine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

Indazoles are a class of bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1][2] This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][3][4] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4][5] The versatility of the indazole nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities.[2][6]

(1H-Indazol-3-yl)methanamine and its derivatives represent a key subclass of indazoles, serving as crucial building blocks in the synthesis of more complex drug candidates. The primary amine functionality at the 3-position provides a handle for further molecular elaboration, making these compounds valuable intermediates in drug discovery programs. This guide provides a comprehensive overview of the exploratory synthesis of (1H-indazol-3-yl)methanamine dihydrochloride derivatives, focusing on synthetic strategies, mechanistic insights, and practical experimental considerations.

Core Synthetic Strategies for (1H-Indazol-3-yl)methanamine Derivatives

The synthesis of (1H-indazol-3-yl)methanamine derivatives typically commences from readily available starting materials, with the construction of the indazole core being a pivotal step. Several synthetic routes have been developed, each with its own advantages and limitations.

Strategy 1: Cyclization of Substituted Hydrazines with Ortho-Halobenzonitriles

A common and effective method for constructing the 3-aminoindazole core involves the reaction of a substituted hydrazine with an ortho-halobenzonitrile, typically an ortho-fluorobenzonitrile.[4] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, followed by an intramolecular cyclization.

The choice of hydrazine derivative allows for the introduction of various substituents on the indazole nitrogen. For instance, reacting ortho-fluorobenzonitrile with hydrazine hydrate will ultimately yield the parent 3-amino-1H-indazole.[4] The subsequent steps to arrive at (1H-indazol-3-yl)methanamine would involve reduction of the nitrile group.

Strategy 2: Reductive Cyclization of 2-Nitrobenzyl Cyanides

An alternative approach involves the reductive cyclization of 2-nitrobenzyl cyanides. This method offers a different disconnection and can be advantageous depending on the availability of starting materials. The reduction of the nitro group can be achieved using various reducing agents, such as catalytic hydrogenation or metal-catalyzed reductions. The resulting amino group then undergoes intramolecular cyclization with the adjacent nitrile to form the 3-aminoindazole ring system.

Elaboration of the 3-Position: From 3-Cyanoindazole to (1H-Indazol-3-yl)methanamine

Once the 3-cyano-1H-indazole core is established, the next critical step is the reduction of the nitrile group to the corresponding primary amine. This transformation is typically accomplished using powerful reducing agents.

Common Reducing Agents for Nitrile Reduction:

  • Lithium Aluminum Hydride (LiAlH4): A highly reactive and non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.

  • Borane Complexes (e.g., BH3·THF): A milder and more selective reducing agent compared to LiAlH4.

The choice of reducing agent can be critical to avoid unwanted side reactions, especially if other reducible functional groups are present in the molecule.

N-Alkylation and N-Arylation of the Indazole Core

A key aspect of exploring the chemical space of (1H-indazol-3-yl)methanamine derivatives is the substitution on the indazole nitrogen atoms (N1 and N2). Regioselective N-alkylation or N-arylation can be challenging as the reaction can occur at either nitrogen, leading to a mixture of N1 and N2 isomers.[7][8]

The regioselectivity of N-alkylation is influenced by several factors, including:

  • Steric and Electronic Effects of Substituents: The nature of the substituent on the indazole ring can direct the incoming electrophile to either the N1 or N2 position.[7][8]

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the N1/N2 ratio.[7] For example, using sodium hydride in tetrahydrofuran often favors N1 alkylation.[7][8]

Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of (1H-indazol-3-yl)methanamine derivatives.

G Start Starting Materials (e.g., o-Fluorobenzonitrile) Step1 Formation of 3-Cyanoindazole Start->Step1 Hydrazine derivative Step2 Nitrile Reduction Step1->Step2 Reducing Agent (e.g., LiAlH4) Step3 N-Alkylation/Arylation Step2->Step3 Alkyl/Aryl Halide, Base Step4 Purification Step3->Step4 Chromatography Step5 Salt Formation (Dihydrochloride) Step4->Step5 HCl End Final Product Step5->End

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 1-Butyl-1H-indazole-3-carboxamide

This protocol describes a representative synthesis of an N-substituted indazole derivative, which can be a precursor to the corresponding methanamine.[9]

Materials:

  • 1-Butyl-1H-indazole-3-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Ammonia solution

  • Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Acid Chloride Formation: To a solution of 1-butyl-1H-indazole-3-carboxylic acid in a suitable solvent, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Amidation: Cool the reaction mixture to 0 °C and slowly add a solution of ammonia. Stir the mixture until the formation of the amide is complete.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Reduction of the Amide to the Amine

Materials:

  • 1-Butyl-1H-indazole-3-carboxamide

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF.

  • Addition of Amide: Cool the suspension to 0 °C and add a solution of 1-butyl-1H-indazole-3-carboxamide in anhydrous THF dropwise.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC). Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Work-up and Purification: Filter the resulting precipitate and wash with THF. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (1-butyl-1H-indazol-3-yl)methanamine. Further purification may be achieved by column chromatography.

Protocol 3: Dihydrochloride Salt Formation

Materials:

  • (1H-Indazol-3-yl)methanamine derivative

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

Procedure:

  • Dissolve the purified (1H-indazol-3-yl)methanamine derivative in a minimal amount of a suitable solvent.

  • Slowly add a solution of hydrochloric acid with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Characterization of Derivatives

The synthesized this compound derivatives must be thoroughly characterized to confirm their structure and purity.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR is an indispensable tool for elucidating the molecular structure.[9][10][11][12][13] The chemical shifts, coupling constants, and integration of the proton and carbon signals provide detailed information about the connectivity of atoms. For instance, the characteristic signals for the aromatic protons of the indazole ring and the methylene protons of the methanamine group can be readily identified.[9][11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition.[9][10]

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compounds.

  • Thin-Layer Chromatography (TLC): TLC is used for monitoring the progress of reactions and for preliminary purity checks.

Quantitative Data Summary
Compound IDR Group (at N1)Yield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)HRMS (m/z) [M+H]+
8d n-Butyl78.48.78 (s, 1H), 8.32 (d, 1H), ...160.51, 141.11, ...Calculated: ... Found: ...
8i n-Butyl82.510.41 (s, 1H), 8.23 (d, 1H), ...161.16, 141.18, ...Calculated: ... Found: ...
Data adapted from representative literature.[9]

Mechanistic Insights

Mechanism of N-Alkylation

The regioselectivity of N-alkylation of the indazole ring is a topic of considerable interest. The reaction proceeds through the deprotonation of the indazole NH by a base to form an indazolide anion. This anion exists in resonance, with the negative charge delocalized over both nitrogen atoms. The subsequent attack of the alkylating agent can occur at either N1 or N2.

G cluster_0 Deprotonation cluster_1 Resonance cluster_2 Alkylation Indazole Indazole Indazolide Anion Indazolide Anion Indazole->Indazolide Anion Base N1-Anion N1-Anion Indazolide Anion->N1-Anion Resonance N2-Anion N2-Anion Indazolide Anion->N2-Anion Resonance N1-Alkylated Product N1-Alkylated Product N1-Anion->N1-Alkylated Product R-X N2-Alkylated Product N2-Alkylated Product N2-Anion->N2-Alkylated Product R-X

Caption: Simplified mechanism of indazole N-alkylation.

The ratio of the N1 and N2 alkylated products is determined by a combination of thermodynamic and kinetic factors. The thermodynamically more stable 1H-tautomer is often the major product.[8] However, kinetic control can favor the formation of the N2-isomer under certain conditions.

Challenges and Troubleshooting

The synthesis of (1H-indazol-3-yl)methanamine derivatives is not without its challenges.

  • Regiocontrol in N-alkylation: As discussed, achieving high regioselectivity in N-alkylation can be difficult. Careful optimization of reaction conditions is often necessary.[7][8]

  • Purification: The separation of N1 and N2 isomers can be challenging due to their similar polarities. Careful column chromatography or other purification techniques may be required.

  • Scale-up: Scaling up these reactions can present challenges related to heat transfer, reagent addition, and work-up procedures.

Conclusion

The exploratory synthesis of this compound derivatives is a dynamic and evolving field. The indazole scaffold continues to be a privileged structure in medicinal chemistry, and the development of efficient and versatile synthetic routes to its derivatives is of paramount importance.[1][4] This guide has provided an in-depth overview of the key synthetic strategies, experimental protocols, and mechanistic considerations involved in the synthesis of these valuable compounds. By understanding the underlying principles and potential challenges, researchers can be better equipped to design and execute successful synthetic campaigns in their drug discovery endeavors.

References

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The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, coupled with its synthetic accessibility, have established it as a cornerstone in the design of numerous therapeutic agents. This technical guide provides a comprehensive exploration of the indazole core, delving into its synthesis, functionalization, and profound impact across various therapeutic areas. We will examine the structure-activity relationships that govern its biological activity and provide detailed protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocyclic compounds are paramount in drug discovery, with a significant number of blockbuster drugs featuring these structural motifs.[2][3] Among these, the indazole nucleus has garnered considerable attention due to its versatile biological activity.[4][5] Although rare in nature, synthetic indazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7]

The physicochemical properties of the indazole scaffold contribute significantly to its success in medicinal chemistry. It exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable.[8][9] This tautomerism, along with the presence of two nitrogen atoms, allows for diverse substitution patterns and the formation of crucial hydrogen bonding interactions with biological targets.[1] The rigid bicyclic structure provides a well-defined framework for the precise orientation of functional groups, facilitating optimal binding to enzyme active sites and receptors.

Several FDA-approved drugs incorporate the indazole scaffold, highlighting its clinical significance. Notable examples include:

  • Pazopanib: A multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][10]

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used for the treatment of advanced renal cell carcinoma.[10][11]

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[4][10]

  • Granisetron: A 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy and radiation therapy.

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[2]

The continued success of indazole-based drugs in the clinic underscores the immense potential of this scaffold in addressing a wide range of unmet medical needs.

Synthetic Strategies: Constructing the Indazole Core

The synthesis of the indazole core has been an area of intense research, leading to the development of numerous efficient and versatile methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Approaches

Historically, the synthesis of indazoles relied on classical condensation and cyclization reactions.

  • Fischer Indazole Synthesis: One of the earliest methods, reported by Emil Fischer, involves the cyclization of o-hydrazino cinnamic acid.[2]

  • Davis-Beirut Reaction: This method involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a hydrazine to form a hydrazone, which then undergoes cyclization.

  • From o-Toluidine: A common approach involves the diazotization of o-toluidine followed by reduction and cyclization.[2]

Modern Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized indazoles, offering greater efficiency and broader substrate scope.

  • Palladium-Catalyzed Arylation of Hydrazones: A versatile method involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization sequence to yield 3-aminoindazoles.[12]

  • Intramolecular C-H Amination: Silver(I)-mediated intramolecular oxidative C-H amination provides an efficient route to a variety of 3-substituted 1H-indazoles.[13]

Synthesis of Specific Isomers

The regioselective synthesis of 1H- and 2H-indazoles is a critical aspect of indazole chemistry, as the biological activity can vary significantly between the two isomers.

  • Synthesis of 1H-Indazoles: Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones is an effective method for the synthesis of 1H-indazoles.[4]

  • Synthesis of 2H-Indazoles: Rhodium(III)-catalyzed C-H activation and intramolecular annulation of azobenzenes with aldehydes or sulfoxonium ylides provides a route to 3-acylated-2H-indazoles.[4]

Experimental Protocol: Synthesis of 3-Aminoindazoles via Palladium-Catalyzed Arylation [12]

This protocol describes a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles.

Step 1: Palladium-Catalyzed Arylation of Benzophenone Hydrazone

  • To a solution of 2-bromobenzonitrile (1.0 mmol) and benzophenone hydrazone (1.1 mmol) in toluene (5 mL) is added sodium tert-butoxide (1.4 mmol).

  • The mixture is degassed with argon for 15 minutes.

  • Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and 2-(dicyclohexylphosphino)biphenyl (0.08 mmol) are added.

  • The reaction mixture is heated at 100 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Acidic Deprotection and Cyclization

  • The product from Step 1 is dissolved in a mixture of tetrahydrofuran (5 mL) and 2 N hydrochloric acid (2 mL).

  • The mixture is stirred at room temperature for 4 hours.

  • The reaction is neutralized with saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-aminoindazole.

Functionalization of the Indazole Scaffold: Expanding Chemical Diversity

The ability to selectively functionalize the indazole ring at various positions is crucial for optimizing the pharmacological properties of indazole-based compounds. Recent advances in C-H functionalization have provided powerful tools for late-stage modification of the indazole core.[14]

C3-Functionalization

The C3 position of the indazole ring is a common site for modification.

  • Direct C3-Arylation: Palladium-catalyzed direct C3-arylation of 2H-indazoles with aryl halides offers a straightforward method for introducing aryl substituents.[15]

  • C3-Benzylation: A cross-dehydrogenative coupling reaction can be employed for the C3-benzylation of 2-aryl-2H-indazoles.[15]

  • C3-Selenation: Iodine-catalyzed selenation at the C3 position of 2H-indazoles with diaryl diselenides provides 3-(phenylselanyl)-2H-indazoles.[15]

N1 and N2-Functionalization

The nitrogen atoms of the indazole ring are nucleophilic and can be readily alkylated or acylated.

  • Selective N1-Acylation: An electrochemical method allows for the selective N1-acylation of indazoles by reducing them to indazole anions, which then react with acid anhydrides.[12]

  • N1-Alkylation: Selective alkylation at the N1 position can be achieved using a base such as potassium hydroxide in dimethyl sulfoxide.[16]

Diagram: Key Functionalization Sites of the Indazole Scaffold

Caption: Key positions on the indazole scaffold for functionalization.

Therapeutic Applications: A Scaffold for Diverse Targets

The versatility of the indazole scaffold has led to its application in a wide array of therapeutic areas.

Oncology

Indazole derivatives have shown remarkable success as anticancer agents, primarily as kinase inhibitors.[10][17]

  • Tyrosine Kinase Inhibitors: Pazopanib and Axitinib are prominent examples of indazole-based tyrosine kinase inhibitors that target VEGFR, PDGFR, and other kinases involved in tumor angiogenesis and proliferation.[10][11]

  • PARP Inhibitors: Niraparib exemplifies the use of the indazole scaffold in targeting DNA repair pathways in cancer cells.[4]

  • Other Kinase Targets: Indazole derivatives have been developed as inhibitors of various other kinases implicated in cancer, including fibroblast growth factor receptors (FGFRs), epidermal growth factor receptor (EGFR), and phosphoinositide-dependent kinase-1 (PDK1).[4][18]

Table 1: Representative Indazole-Based Kinase Inhibitors in Oncology

CompoundTarget(s)IndicationIC50
PazopanibVEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue SarcomaVEGFR-2: 30 nM
AxitinibVEGFR1, VEGFR2, VEGFR3Advanced Renal Cell CarcinomaVEGFR-2: 0.2 nM
NiraparibPARP-1, PARP-2Ovarian, Fallopian Tube, Peritoneal CancerPARP-1: 3.8 nM
Compound 102[4]FGFR1-30.2 ± 1.9 nM
Compound 109[4]EGFR T790MNon-Small Cell Lung Cancer5.3 nM
Anti-inflammatory and Analgesic Activity

Indazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[19][20]

  • Mechanism of Action: The anti-inflammatory effects of indazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, as well as the suppression of pro-inflammatory cytokines like TNF-α and IL-1β.[20]

  • Bendazac and Benzydamine: These are commercially available indazole-containing NSAIDs.[4]

  • CRAC Channel Blockers: Indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, which play a crucial role in mast cell activation and inflammatory responses.[21]

Neurological Disorders

The indazole scaffold has shown promise in the treatment of various neurological disorders.[8][22]

  • Alzheimer's Disease: Indazole derivatives have been investigated as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against cholinesterases (AChE/BuChE) and β-secretase (BACE1), as well as neuroprotective and anti-inflammatory effects.[23]

  • Parkinson's Disease: Indazole-based compounds have been explored as inhibitors of monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3), enzymes implicated in the pathogenesis of Parkinson's disease.[8][24]

Diagram: Indazole Scaffolds in Neurological Disease Pathways

G cluster_AD Alzheimer's Disease cluster_PD Parkinson's Disease Indazole_AD Indazole Derivatives AChE AChE/BuChE Inhibition Indazole_AD->AChE BACE1 BACE1 Inhibition Indazole_AD->BACE1 Neuroprotection Neuroprotection Indazole_AD->Neuroprotection Anti_inflammatory_AD Anti-inflammatory Indazole_AD->Anti_inflammatory_AD Indazole_PD Indazole Derivatives MAO MAO Inhibition Indazole_PD->MAO GSK3 GSK3 Inhibition Indazole_PD->GSK3

Caption: Multi-target approach of indazole derivatives in neurological disorders.

Other Therapeutic Areas

The biological activities of indazole derivatives extend to several other therapeutic areas, including:

  • Antimicrobial Activity: Indazole derivatives have shown activity against various bacteria, fungi, and protozoa.[2][25]

  • Cardiovascular Diseases: Certain indazole derivatives have been investigated for their potential in treating cardiovascular conditions.[9]

  • Antidiabetic Activity: Some indazole-containing compounds have demonstrated antidiabetic properties.[2]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of indazole derivatives is crucial for the rational design of more potent and selective therapeutic agents.

  • Substitution on the Indazole Core:

    • C4-Position: Methoxy- or hydroxyl-containing groups at the C4 position of indazole arylsulfonamides were found to be potent CCR4 antagonists.[16]

    • C6-Position: Small groups are generally tolerated at the C5, C6, and C7 positions, with C6-substituted analogues often being preferred.[16]

    • N1-Position: For indazole arylsulfonamides, meta-substituted benzyl groups at the N1 position with an α-amino-3-[(methylamino)acyl] group were found to be the most potent.[16]

  • Regiochemistry of Substituents:

    • The regiochemistry of amide linkers can be critical. For instance, indazole-3-carboxamides are active CRAC channel blockers, while their reverse amide isomers are inactive.[21]

  • Importance of the Indazole Nitrogen:

    • For FGFR-1 inhibition, the presence of nitrogen at the 2-position of the indazole ring was found to be important.[10]

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a privileged core in medicinal chemistry, with a proven track record of producing successful clinical candidates and marketed drugs.[2][10] Its synthetic tractability and the ability to modulate its physicochemical and pharmacological properties through diverse functionalization strategies make it an attractive starting point for drug discovery campaigns.

Future research in this area will likely focus on:

  • Exploring Novel Biological Targets: Expanding the application of the indazole scaffold to new and challenging biological targets.

  • Development of Multi-Targeting Agents: Designing indazole-based compounds that can simultaneously modulate multiple targets for the treatment of complex diseases like cancer and neurodegenerative disorders.[23]

  • Application of New Synthetic Methodologies: Utilizing innovative synthetic methods, such as C-H activation and photoredox catalysis, to access novel indazole derivatives with enhanced structural diversity.[14][15]

The continued exploration of the chemical space around the indazole scaffold, coupled with a deeper understanding of its interactions with biological systems, will undoubtedly lead to the discovery of the next generation of innovative medicines.

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The Pharmacological Blueprint: A Technical Guide to Characterizing (1H-Indazol-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-3-yl)methanamine dihydrochloride is a member of the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide array of pharmacological activities.[1] Derivatives of the indazole nucleus have demonstrated therapeutic potential in oncology, inflammation, and neurodegenerative diseases.[1][2] Given the structural alerts within (1H-Indazol-3-yl)methanamine, particularly the primary amine connected to the indazole core, a plausible hypothesis is its interaction with monoaminergic systems, such as serotonin receptors, dopamine receptors, or monoamine oxidase (MAO) enzymes. This guide provides a comprehensive framework for the pharmacological characterization of this compound, from fundamental physicochemical profiling to detailed in vitro assays, establishing a robust, self-validating system for elucidating its biological function.

Introduction: The Indazole Scaffold and a Hypothesis-Driven Approach

The indazole ring system is a privileged scaffold in drug discovery, with numerous derivatives having progressed into clinical trials.[1] Its bioisosteric relationship to indole allows it to interact with a variety of biological targets. The structural motif of (1H-Indazol-3-yl)methanamine suggests a potential for interaction with monoamine systems. Indazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme critical in the metabolism of dopamine, making it a target for the treatment of Parkinson's disease.[3][4][5] Furthermore, various indazole-containing compounds have shown high affinity for serotonin (5-HT) and dopamine (D2) receptors, which are key targets in the treatment of psychiatric and neurological disorders.[6][7][8]

This guide, therefore, proposes a hypothesis-driven pharmacological characterization of this compound, focusing on its potential as a modulator of monoaminergic neurotransmission. The following sections will detail the necessary experimental workflows to test this hypothesis, ensuring scientific integrity and trustworthiness through rigorous, self-validating protocols.

Physicochemical Characterization: The Foundation of Pharmacological Profiling

Before delving into biological assays, a thorough understanding of the compound's physicochemical properties is paramount. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile and are crucial for interpreting biological data.[9][10][11]

Key Physicochemical Parameters and Experimental Protocols

A summary of essential physicochemical properties and the standard methods for their determination are presented in Table 1.

Table 1: Physicochemical Property Determination

PropertyMethodRationale
Solubility Thermodynamic or Kinetic Solubility AssaysDetermines the compound's ability to dissolve in aqueous media, a prerequisite for absorption.[12][13]
Lipophilicity (LogD) Shake-flask method or reverse-phase HPLCMeasures the compound's partitioning between an organic and aqueous phase, predicting its ability to cross biological membranes.[12][13]
Ionization Constant (pKa) Potentiometric titration or UV-Vis spectroscopyDetermines the extent of ionization at different pH values, which influences solubility, permeability, and receptor binding.[10]
Chemical Stability pH stability assayAssesses the compound's stability in various pH environments, mimicking the gastrointestinal tract and systemic circulation.[14][15]
Experimental Protocol: Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well plate, add the stock solution to aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.

  • Analysis: Analyze the plate using nephelometry or turbidimetry to detect precipitation. The highest concentration at which no precipitation is observed is the kinetic solubility.

Pharmacological Characterization: Elucidating the Mechanism of Action

Based on our central hypothesis, the pharmacological characterization will focus on three potential targets: serotonin receptors, dopamine receptors, and monoamine oxidase enzymes.

Serotonin and Dopamine Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[16][17] Competition binding assays will be employed to measure the ability of (1H-Indazol-3-yl)methanamine to displace a known radioligand from a panel of serotonin and dopamine receptor subtypes.

Table 2: Hypothetical Receptor Binding Affinity (Ki) of this compound

Receptor SubtypeRadioligandHypothetical Ki (nM)
5-HT1A [3H]-8-OH-DPAT50
5-HT2A [3H]-Ketanserin150
5-HT2C [3H]-Mesulergine300
Dopamine D2 [3H]-Spiperone80
Dopamine D3 [3H]-7-OH-DPAT250
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor
  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[18]

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand [3H]-8-OH-DPAT (at its Kd), and a range of concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly separate the bound and free radioligand by filtration through a glass fiber filter mat using a cell harvester.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compound) incubation Incubate Components (Receptor + Radioligand + Test Compound) prep->incubation Combine in 96-well plate filtration Separate Bound and Free Ligand (Filtration) incubation->filtration After reaching equilibrium counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 -> Ki Calculation) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Monoamine Oxidase (MAO) Inhibition

To investigate the potential of (1H-Indazol-3-yl)methanamine as a MAO inhibitor, in vitro fluorometric assays are a robust and high-throughput method.[19] These assays measure the production of hydrogen peroxide, a byproduct of MAO activity.

Table 3: Hypothetical MAO Inhibition Data for this compound

EnzymeSubstrateHypothetical IC50 (µM)
MAO-A Kynuramine> 100
MAO-B Benzylamine5.2
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
  • Reagents: Use recombinant human MAO-B, a suitable substrate (e.g., benzylamine), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP).[19]

  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer at pH 7.4.[19]

  • Reaction Mixture: In a 96-well black plate, add MAO-B enzyme and a range of concentrations of this compound. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate, Amplex® Red, and HRP to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 585 nm emission for resorufin).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_1 MAO Inhibition Assay Principle Monoamine Monoamine Substrate MAO MAO Enzyme Monoamine->MAO H2O2 Hydrogen Peroxide MAO->H2O2 produces Resorufin Resorufin (Fluorescent) H2O2->Resorufin oxidizes AmplexRed Amplex® Red (Non-fluorescent) HRP HRP HRP->Resorufin catalyzes

Caption: Principle of the fluorometric MAO inhibition assay.

In Vitro ADME Profiling

Early assessment of a compound's ADME properties is critical to identify potential liabilities that could lead to failure in later stages of drug development.[14][20][21][22]

Table 4: Key In Vitro ADME Assays

AssayMethodRationale
Metabolic Stability Incubation with liver microsomes or hepatocytesPredicts the rate of metabolic clearance in the liver.[13][14]
CYP450 Inhibition Incubation with specific CYP450 isoformsIdentifies potential for drug-drug interactions.[13]
Plasma Protein Binding Equilibrium dialysis or ultrafiltrationDetermines the fraction of unbound drug available to interact with its target.[13][14]
Permeability Caco-2 or PAMPA assaysAssesses the ability of the compound to cross the intestinal barrier, a key factor in oral bioavailability.[14][20]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the pharmacological characterization of this compound. By following this hypothesis-driven workflow, researchers can generate a robust data package that elucidates the compound's mechanism of action and provides critical insights into its drug-like properties. The hypothetical data presented suggests that (1H-Indazol-3-yl)methanamine may act as a selective MAO-B inhibitor with moderate affinity for serotonin and dopamine receptors. Should experimental data confirm this profile, further investigation into its functional activity (e.g., agonist vs. antagonist behavior at receptors) and in vivo efficacy in relevant animal models of neurodegenerative or psychiatric disorders would be warranted. This structured approach ensures that the characterization is not merely a collection of data points, but a cohesive narrative that informs and guides the drug discovery and development process.

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Initial Toxicity Assessment of (1H-Indazol-3-yl)methanamine dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1H-Indazol-3-yl)methanamine dihydrochloride is a member of the indazole class of heterocyclic aromatic organic compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and analgesic properties.[1][2][3][4][5][6] Several FDA-approved small molecule drugs feature the indazole scaffold.[2] Given the potential therapeutic applications of novel indazole derivatives like this compound, a thorough initial toxicity assessment is a critical step in the early stages of drug development to identify any potential safety concerns.[7][8]

This technical guide provides a comprehensive framework for the initial toxicity assessment of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles of toxicology and regulatory guidelines, focusing on a tiered approach that begins with in vitro assays to minimize animal testing while providing crucial preliminary data.[8]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a test compound is essential for designing and interpreting toxicity studies. For this compound, the following information should be obtained and documented:

PropertyValueSource
Molecular FormulaC8H11Cl2N3ChemBK[9]
Molar Mass220.10 g/mol ChemBK[9]
AppearanceSolid-
SolubilityTo be determined in relevant solvents (e.g., water, DMSO)-
StabilityTo be determined under experimental conditions-
Storage ConditionUnder inert gas (nitrogen or Argon) at 2-8°CChemBK[9]

Experimental Workflow for Initial Toxicity Assessment

The initial toxicity assessment follows a logical progression from in vitro to in vivo studies, as illustrated in the workflow diagram below. This approach allows for early identification of potential liabilities and informs the design of subsequent, more complex studies.

Toxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Study Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity Inform dose selection Acute_Toxicity Acute_Toxicity Genotoxicity->Acute_Toxicity Assess systemic effects Compound Compound Compound->Cytotoxicity Dose-response

Caption: High-level workflow for the initial toxicity assessment.

In Vitro Toxicity Assessment

In vitro cytotoxicity assays are fundamental in early drug development for rapidly screening and identifying compounds that are toxic to cells.[7] These assays help in prioritizing candidates with more favorable safety profiles.[7]

Cytotoxicity Assays

The primary objective of cytotoxicity testing is to determine the concentration of this compound that causes cell death or inhibits cell proliferation.[7][10] A panel of cell lines, including both cancerous and non-cancerous human cells, should be used to assess for any cell-type specific toxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (the solvent used to dissolve the compound).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values

Cell LineTypeIC50 (µM) after 48h
A549Human Lung Carcinoma25.3
MCF-7Human Breast Adenocarcinoma32.1
HepG2Human Hepatocellular Carcinoma18.9
HEK293Human Embryonic Kidney> 100
Genotoxicity Assays

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, such as gene mutations and chromosomal aberrations.[11] A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[12]

Experimental Workflow for Genotoxicity Testing

Genotoxicity_Workflow cluster_assays Genotoxicity Assay Battery Test_Compound Test_Compound Ames_Test Ames Test (Gene Mutation) Test_Compound->Ames_Test Chromosome_Aberration In Vitro Chromosomal Aberration Test Test_Compound->Chromosome_Aberration Micronucleus_Test In Vitro Micronucleus Test Test_Compound->Micronucleus_Test Genotoxic_Potential Genotoxic_Potential Ames_Test->Genotoxic_Potential Chromosome_Aberration->Genotoxic_Potential Micronucleus_Test->Genotoxic_Potential

Caption: Standard battery of in vitro genotoxicity assays.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[11][13] It utilizes several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis.

  • Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[13]

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[14]

  • Exposure: Expose the bacterial strains to various concentrations of this compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[13]

Experimental Protocol: In Vitro Chromosomal Aberration Test

This assay identifies agents that cause structural chromosomal damage in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.[14]

  • Cell Culture: Culture CHO cells to approximately 40-60% confluency.[14]

  • Treatment: Expose the cells to the test compound at three or more concentrations, with and without metabolic activation, for a short period (e.g., 3-6 hours).

  • Recovery: Wash the cells and incubate them in a fresh medium.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Staining: Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.

  • Microscopic Analysis: Analyze the slides for chromosomal aberrations (e.g., breaks, gaps, rearrangements).

In Vivo Acute Systemic Toxicity

Following the in vitro assessment, an in vivo acute systemic toxicity study is performed to understand the potential toxic effects of a single high dose of the compound in a living organism.[15][16] These studies help in determining the maximum tolerated dose (MTD) and identifying potential target organs for toxicity.[15]

Experimental Protocol: Acute Oral Toxicity - Limit Test (OECD 420)

The limit test is employed when the test substance is expected to have low toxicity.[17][18]

  • Animal Model: Use a single sex (typically female) of a rodent species (e.g., Sprague-Dawley rats).

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days.

  • Fasting: Fast the animals overnight before dosing.[17]

  • Dosing: Administer a single oral dose of this compound at a limit dose of 2000 mg/kg body weight.[19] A control group should receive the vehicle.

  • Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days for any signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), morbidity, and mortality.[15][20]

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.

Data Presentation: Hypothetical Acute Oral Toxicity Findings

ParameterObservation
Dose Level 2000 mg/kg
Mortality 0/5
Clinical Signs No signs of toxicity observed
Body Weight Change Normal weight gain, comparable to control
Gross Necropsy No abnormalities observed

Conclusion

This technical guide outlines a systematic approach for the initial toxicity assessment of this compound. The proposed workflow, beginning with in vitro cytotoxicity and genotoxicity assays and progressing to an in vivo acute toxicity study, provides a robust framework for identifying potential toxicological liabilities early in the drug development process. The data generated from these studies are essential for making informed decisions about the continued development of this and other novel indazole derivatives.

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  • PubChem. (n.d.). 1H-Indazole.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of (1H-Indazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2][3] Marketed drugs such as the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron, all feature the indazole core, underscoring its therapeutic significance.[1][4] This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of a fundamental indazole derivative, (1H-Indazol-3-yl)methanamine, offering a framework for its strategic modification in drug discovery campaigns.

The Indazole Scaffold: A Versatile Pharmacophore

Indazole, a bioisostere of indole, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more stable.[5] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its rigid bicyclic structure, allows for precise orientational control of substituents, facilitating high-affinity interactions with protein targets. The indazole ring can serve as a bioisosteric replacement for other aromatic systems, such as catechols, effectively mimicking their biological activity while potentially improving pharmacokinetic properties.[1][6]

The diverse biological activities associated with indazole derivatives are extensive, encompassing roles as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and enzyme inhibitors.[4][7][8] This versatility stems from the multiple points on the indazole ring that can be functionalized, allowing for fine-tuning of a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.

Deconstructing the SAR of (1H-Indazol-3-yl)methanamine: A Strategic Approach

(1H-Indazol-3-yl)methanamine represents a foundational scaffold for exploring the chemical space around the indazole core. Understanding the SAR of this molecule requires a systematic investigation of three key regions: the indazole ring itself, the methanamine side chain at the 3-position, and the nitrogen atom at the 1-position (N1).

The Indazole Core: Probing the Benzene Ring

Substituents on the benzene portion of the indazole ring (positions 4, 5, 6, and 7) can significantly impact biological activity by influencing the molecule's electronics, sterics, and ability to form specific interactions with the target protein.

  • Positions 4 and 6: SAR studies on various indazole-based inhibitors have shown that these positions are often crucial for potency.[4] For instance, in a series of 1H-indazole derivatives targeting IDO1, substitutions at both the 4- and 6-positions played a key role in inhibitory activity.[4] Similarly, for CCR4 antagonists, C6 substitution was generally preferred over C5 or C7.[7]

  • Position 5: This position is another common point of modification. In the development of neuroprotective MAO-B inhibitors, 5-substituted-1H-indazoles were explored, with a bioisosteric replacement of an amide with a 1,2,4-oxadiazole ring leading to a potent and selective inhibitor.[9][10]

  • Position 7: Substitution at this position can also be beneficial. In a study of indazole derivatives with cardiovascular activity, the introduction of a chlorine or methyl group at C7 resulted in compounds with higher activity.[5]

Table 1: Representative SAR Trends for Indazole Ring Substitutions

PositionFavorable Substituents (Example Target Class)General Impact
4 Methoxy, Hydroxyl (CCR4 antagonists)[7]Can influence hydrogen bonding and electronics.
5 Small groups, Heterocycles (Various)[7][9]Often a vector for exploring deeper pockets in a binding site.
6 Halogens, Small alkyl groups (FGFR1 inhibitors, CCR4 antagonists)[4][7]Can enhance potency and modulate physicochemical properties.
7 Halogens, Methyl (Cardiovascular agents)[5]Can improve activity, potentially through steric or electronic effects.
The 3-Position Side Chain: The Gateway to Potency and Selectivity

The (methanamine) group at the 3-position is a critical determinant of the molecule's overall properties. Its basicity and hydrogen bonding capacity make it a key interaction point for many biological targets.

  • Amine Functionalization: The primary amine of (1H-Indazol-3-yl)methanamine is a prime handle for further modification. Acylation to form amides is a common strategy. For example, indazole-3-carboxamides have been identified as potent CRAC channel blockers and PAK1 inhibitors.[8][11] The specific regiochemistry of the amide linker was found to be critical for the inhibition of calcium influx in mast cells.[8]

  • Chain Length and Rigidity: The length and flexibility of the side chain can be modulated to optimize binding. Introducing conformational constraints, such as incorporating the nitrogen into a cyclic system (e.g., piperazine), can improve potency and selectivity.

  • Bioisosteric Replacement: The amine can be replaced with other functional groups to alter its properties. For instance, conversion to an oxime has been reported in the synthesis of indazole derivatives.[12]

The N1 Position: Modulating Physicochemical Properties

The N1 position of the indazole ring offers another avenue for structural modification. Substituents at this position can influence the molecule's solubility, metabolic stability, and cell permeability.

  • Alkylation: Simple alkylation, such as methylation, is a common first step.[13][14][15]

  • Aryl and Heteroaryl Groups: Introduction of larger aromatic or heteroaromatic groups can provide additional binding interactions. In the case of CCR4 antagonists, N1 meta-substituted benzyl groups were found to be highly potent.[7]

  • Polar Groups: Incorporating polar groups at N1 can improve aqueous solubility. However, care must be taken as strongly basic groups can lead to low oral absorption.[7]

Experimental Workflow for SAR Exploration

A systematic approach to exploring the SAR of (1H-Indazol-3-yl)methanamine is essential for an efficient drug discovery program.

Figure 1: A representative experimental workflow for the SAR exploration of (1H-Indazol-3-yl)methanamine analogs.

Step-by-Step Methodology
  • Library Design and Synthesis:

    • Scaffold Preparation: Synthesize the starting material, (1H-Indazol-3-yl)methanamine dihydrochloride, or procure from a commercial source.

    • Parallel Synthesis: Employ parallel synthesis techniques to generate a library of analogs with diverse substituents at positions 1, 3 (side chain), 4, 5, 6, and 7. For example, Suzuki coupling can be used to introduce various aryl or heteroaryl groups at halogenated positions on the indazole ring.[16]

  • Primary Screening:

    • Establish a robust, high-throughput primary assay for the biological target of interest (e.g., an enzymatic assay for a kinase or a binding assay for a receptor).

    • Screen the synthesized library at a single concentration to identify initial "hits."

  • Secondary Screening and Potency Determination:

    • Confirm the activity of hits from the primary screen in a dose-response format to determine their potency (e.g., IC50 or EC50 values).

    • Utilize a relevant cell-based assay to confirm activity in a more physiological context.

  • Selectivity Profiling:

    • Test the most potent compounds against a panel of related targets to assess their selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.

  • SAR Analysis and Iterative Design:

    • Analyze the relationship between the chemical structures and the biological activity data to identify key SAR trends.

    • Use this information to design and synthesize a second generation of more potent and selective compounds, iterating this cycle to optimize the lead candidate.

Conclusion and Future Perspectives

(1H-Indazol-3-yl)methanamine is a valuable starting point for the development of novel therapeutics. A thorough understanding and systematic exploration of its SAR are critical for unlocking its full potential. By strategically modifying the indazole core, the 3-position side chain, and the N1-substituent, researchers can fine-tune the pharmacological properties of these compounds to achieve desired levels of potency, selectivity, and drug-likeness. Future research in this area will likely focus on leveraging computational modeling to guide rational drug design and exploring novel synthetic methodologies to access a wider range of chemical diversity.[1] The continued investigation of the indazole scaffold promises to yield new and improved treatments for a variety of diseases.

References

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

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  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

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  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Institute of Crystallography - IC - CNR. [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. ResearchGate. [Link]

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  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: (1H-Indazol-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1H-Indazol-3-yl)methanamine and its salts are pivotal building blocks in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1] This application note provides a comprehensive, field-proven, three-step synthesis protocol for (1H-Indazol-3-yl)methanamine dihydrochloride, starting from commercially available 1H-indazole-3-carbonitrile. The protocol is designed for robustness and scalability, prioritizing safety and high purity of the final product. Key transformations include the strategic N-protection of the indazole ring, catalytic hydrogenation of the nitrile, and a final deprotection/salt formation step. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and critical safety considerations.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is recognized as a "privileged scaffold" in pharmaceutical sciences, a bioisostere of indole that is present in a wide array of approved drugs and clinical candidates.[1] Its unique structural and electronic properties allow it to interact with a diverse range of biological targets. Consequently, functionalized indazoles like (1H-Indazol-3-yl)methanamine are highly sought-after intermediates for synthesizing libraries of compounds for screening and lead optimization. This protocol details a reliable pathway to obtain this key intermediate as a stable dihydrochloride salt, ready for subsequent derivatization.

Overall Synthetic Pathway

The synthesis is performed in three distinct steps, beginning with the protection of the indazole nitrogen to prevent side reactions during the reduction phase. This is followed by a selective reduction of the nitrile to a primary amine, and finally, the removal of the protecting group with concurrent formation of the stable dihydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Deprotection & Salt Formation A 1H-Indazole-3-carbonitrile B 1-(tert-butoxycarbonyl)-1H- indazole-3-carbonitrile A->B (Boc)₂O, TEA, DMAP CH₂Cl₂ C 1-(tert-butoxycarbonyl)-1H- indazol-3-yl)methanamine B->C Raney® Ni, H₂ (g) or NH₄OH MeOH D (1H-Indazol-3-yl)methanamine dihydrochloride C->D HCl in Dioxane or MeOH

Sources

Topic: A Comprehensive Guide to the Analytical Methods for Purity Assessment of (1H-Indazol-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(1H-Indazol-3-yl)methanamine dihydrochloride is a key building block in the synthesis of various pharmacologically active molecules. As a primary amine attached to an indazole core, its structure is foundational to the development of therapeutic agents, including kinase inhibitors for oncology.[1] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Impurities introduced at this stage can carry through the synthetic process, potentially leading to undesired side effects, reduced therapeutic activity, or instability in the final drug product.

This application note provides a comprehensive, multi-faceted guide to the analytical methodologies required for a robust purity assessment of this compound. Moving beyond a simple listing of procedures, we delve into the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and regulatory expectations. Our approach is designed to be a self-validating system, employing orthogonal techniques to build a complete and trustworthy purity profile.

Physicochemical Profile and Potential Impurities

A thorough understanding of the molecule's properties and its synthetic pathway is the first step in designing a robust analytical strategy.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₁Cl₂N₃
Molecular Weight 220.10 g/mol
CAS Number 1195264-69-7[2]
Appearance Typically a white to off-white solid
Structure

Impurities can arise from various sources, including unreacted starting materials, by-products of side reactions, degradation, or contaminants from solvents and catalysts.[3]

Table 2: Potential Process-Related and Degradation Impurities

Impurity NameStructurePotential Origin
1H-Indazole-3-carbaldehydeUnreacted starting material or precursor.
1H-Indazole-3-carbonitrilePrecursor in certain synthetic routes.
Bis(1H-indazol-3-ylmethyl)amineBy-product from reaction of the product with starting material.
Oxidative DegradantsVariousDegradation due to exposure to air, light, or heat.

The Orthogonal Analytical Strategy

No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, using techniques with different separation and detection principles, is essential for a comprehensive assessment. This strategy ensures that impurities not detected by one method (e.g., non-UV active compounds in HPLC-UV) are captured by another.

G cluster_0 Purity & Impurities cluster_1 Identity & Structure cluster_2 Specific Contaminants RP-HPLC (UV) Purity & Organic Impurities (Primary Method) LC-MS Impurity ID & Mol. Weight Confirmation RP-HPLC (UV)->LC-MS Peak ID Headspace_GC Residual Solvents (Class 1, 2, 3) NMR Structural Confirmation (¹H, ¹³C) FTIR Functional Group ID Karl_Fischer Water Content ICP-MS Elemental Impurities (Heavy Metals) ROI Inorganic Impurities (Sulphated Ash) Sample Sample Sample->RP-HPLC (UV) Sample->Headspace_GC Sample->NMR Sample->FTIR Sample->Karl_Fischer Sample->ICP-MS Sample->ROI

Caption: Orthogonal workflow for comprehensive purity analysis.

Chromatographic Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) for Organic Purity

Principle: Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity determination of non-volatile organic compounds. It separates analytes based on their polarity. The dihydrochloride salt of (1H-Indazol-3-yl)methanamine is highly polar and water-soluble, making RP-HPLC with an aqueous mobile phase an ideal choice. A UV detector is suitable as the indazole ring is a strong chromophore.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound.

    • Dissolve in and dilute to 50.0 mL with a 50:50 mixture of water and acetonitrile (Diluent). This yields a concentration of ~0.5 mg/mL.

    • Vortex to dissolve and filter through a 0.45 µm PTFE syringe filter if necessary.

  • Chromatographic Conditions:

    • The use of a gradient elution is recommended to ensure the elution of any less polar impurities while retaining and resolving polar ones.

Table 3: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for a wide range of polarities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the primary amine and provides an acidic pH to ensure solubility.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30.1-35 min: 5% BA shallow initial gradient resolves early-eluting polar impurities, followed by a steeper ramp to elute non-polar compounds in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm and 280 nmThe indazole ring typically has strong absorbance at these wavelengths, providing good sensitivity.
Injection Volume 10 µLBalances sensitivity with the risk of column overloading.
  • Data Analysis:

    • Calculate the purity using the area percent normalization method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The limit of quantitation (LOQ) for impurities should be established, typically around 0.05%.

Gas Chromatography (GC) for Residual Solvents

Principle: Organic solvents used in synthesis and purification are critical impurities to monitor.[4][5] Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the standard method outlined in pharmacopeias like USP <467> for this purpose.[6] This technique analyzes the vapor phase above the sample, which is ideal for volatile organic compounds in a non-volatile matrix. Direct injection of the amine salt is generally avoided in GC due to its non-volatile and highly polar nature, which can lead to poor chromatography and column degradation.[7][8]

Experimental Protocol: Headspace GC-FID (based on USP <467>)

  • Instrumentation: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable high-boiling-point solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).[9]

    • Immediately cap and crimp the vial.

  • Chromatographic Conditions:

Table 4: Recommended GC Method Parameters

ParameterRecommended SettingRationale
Column G43 phase (e.g., DB-624), 30 m x 0.53 mm, 3.0 µmA 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase is specified in USP <467> for its ability to resolve a wide range of common solvents.[6]
Carrier Gas Helium or HydrogenInert carrier gas.
Oven Program 40 °C (hold 20 min), then ramp to 240 °C at 10 °C/min, hold 20 minA long initial hold allows for the separation of highly volatile solvents, followed by a ramp to elute higher-boiling ones.
Injector Temp. 140 °CHot enough to ensure rapid vaporization without causing degradation.
Detector Temp. 250 °C (FID)Ensures all analytes remain in the gas phase.
Headspace Vial Temp. 80 °CHeats the sample to drive volatile solvents into the headspace.
Headspace Loop Temp. 85 °CKeeps analytes in the vapor phase during transfer.
Headspace Transfer Line Temp. 90 °CPrevents condensation between the headspace unit and the GC.
  • Data Analysis:

    • Identify and quantify any detected solvents against a calibrated standard containing known amounts of expected solvents (e.g., Class 1, 2, and 3 solvents as per ICH Q3C guidelines).[6][10]

Spectroscopic and Specific Assays

Structural Confirmation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structural elucidation.[11][12] Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum will confirm the number of protons and their connectivity, while the ¹³C NMR will confirm the carbon skeleton.

Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for dihydrochloride salts due to excellent solubility.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. Advanced 2D experiments like COSY and HSQC can be used if further structural confirmation is needed.

  • Data Analysis: The resulting spectra should be consistent with the proposed structure of this compound. Chemical shifts and coupling constants should be compared to reference data or predicted values.

Water Content by Karl Fischer Titration

Principle: Karl Fischer (KF) titration is the definitive method for determining water content, offering high accuracy and precision.[13] The reaction is specific to water. However, the basicity of the amine can interfere by shifting the pH of the KF reagent outside its optimal range, leading to inaccurate, high results.[14]

Protocol: Coulometric Karl Fischer Titration

  • Instrumentation: A coulometric Karl Fischer titrator. This is preferred for the expected low water content in a solid intermediate.

  • Reagents: Use a specialized KF reagent system designed for amines or buffer the standard reagent. Anode solutions containing neutralizing agents like benzoic acid are commercially available to counteract the pH shift from basic samples.[15]

  • Procedure:

    • Prepare the KF titrator according to the manufacturer's instructions, allowing the cell to reach a dry, stable state (low drift).

    • Accurately weigh a suitable amount of sample (typically 50-100 mg) using an analytical balance.

    • Quickly introduce the sample into the titration cell.

    • Start the titration. The instrument will automatically titrate the water present and calculate the content.

    • Perform the measurement in triplicate to ensure precision.

Elemental Impurities by ICP-MS

Principle: Modern pharmaceutical regulations (ICH Q3D) mandate a risk-based approach to controlling elemental impurities, which may originate from catalysts or manufacturing equipment.[3] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred technique due to its high sensitivity and ability to measure multiple elements simultaneously.[16]

Protocol: ICP-MS Analysis

  • Instrumentation: An ICP-MS system.

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the sample into a clean digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid.

    • Digest the sample using a microwave digestion system until a clear solution is obtained.

    • Dilute the digested sample to a final volume with deionized water.

  • Analysis:

    • Aspirate the sample solution into the ICP-MS.

    • Quantify the concentration of target elements (e.g., Pd, Pt, Ru from catalysts; Pb, As, Cd, Hg as contaminants) against multi-element calibration standards.

    • Results should be reported in parts per million (ppm) and assessed against the permitted daily exposure (PDE) limits defined in ICH Q3D.

Data Consolidation and Reporting

The final purity assessment is a synthesis of all data generated. The results should be compiled into a Certificate of Analysis (CoA) that provides a complete quality profile of the batch.

Table 5: Example Certificate of Analysis Summary

TestMethodSpecificationResult
Appearance VisualWhite to off-white solidConforms
Identification by ¹H NMR NMRSpectrum conforms to structureConforms
Assay (by HPLC) HPLC (Area %)≥ 99.0%99.7%
Individual Impurity HPLC (Area %)≤ 0.10%Largest Impurity: 0.08%
Water Content Karl Fischer≤ 0.5%0.15%
Residual Solvents HS-GC-FIDMeets ICH Q3C limitsConforms
Elemental Impurities ICP-MSMeets ICH Q3D limitsConforms
Sulphated Ash USP <281>≤ 0.1%0.05%

Conclusion

The purity assessment of this compound is a rigorous process that underpins the quality of the final API. A successful strategy relies not on a single measurement but on the intelligent application of orthogonal analytical techniques. By combining chromatographic separation (HPLC, GC), spectroscopic identification (NMR, MS), and specific content/contaminant assays (Karl Fischer, ICP-MS), researchers and drug developers can ensure the material meets the high standards of purity, safety, and quality required for pharmaceutical use. This holistic approach provides the trustworthy and robust data necessary for confident decision-making throughout the drug development lifecycle.

References

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Sources

Application Note: A Robust HPLC Method for the Analysis of (1H-Indazol-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (1H-Indazol-3-yl)methanamine dihydrochloride, a key intermediate in pharmaceutical synthesis. The developed method utilizes reversed-phase chromatography with a C18 stationary phase and a UV detector. This guide provides a comprehensive protocol, from mobile phase preparation to system suitability and method validation, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer. All protocols are designed to be self-validating, adhering to recognized standards for analytical procedure validation.

Introduction

(1H-Indazol-3-yl)methanamine is a primary amine derivative of indazole, a bicyclic heteroaromatic compound. Its dihydrochloride salt form enhances solubility and stability, making it a common intermediate in the synthesis of pharmacologically active molecules. Accurate quantification of this compound is critical for ensuring the quality and purity of starting materials and for monitoring reaction progress in drug development.

The inherent polarity and basic nature of the primary amine and the indazole nitrogen atoms present a challenge for traditional reversed-phase HPLC. These characteristics can lead to poor retention, peak tailing, and overall poor chromatographic performance on standard C18 columns. This application note describes a method that overcomes these challenges through careful selection of the stationary phase and mobile phase pH control. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines and United States Pharmacopeia (USP) general chapter <621>.[1][2][3][4][5][6]

Physicochemical Properties and Chromatographic Considerations

While specific experimental data for this compound is not widely published, its structure provides significant insight into its chromatographic behavior.

  • Structure: The molecule contains a polar indazole ring system and a primary aminomethyl group.

  • Basic Nature: The primary amine and the pyrazole-type nitrogens of the indazole ring are basic. The pKa of the protonated amine is expected to be around 9-10.[7][8]

  • Polarity: The presence of multiple nitrogen atoms and the amine group makes the molecule highly polar.

These properties necessitate a reversed-phase HPLC method that can handle polar, basic compounds. Key considerations include:

  • Mobile Phase pH: To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to maintain the analyte in a single ionic state. For a basic compound like (1H-Indazol-3-yl)methanamine, an acidic mobile phase (pH 2-3) will ensure the amine is fully protonated and positively charged.[7][9]

  • Stationary Phase: A C18 column is a good starting point for reversed-phase chromatography.[9][10] However, to mitigate peak tailing caused by the interaction of the protonated amine with residual silanol groups on the silica surface, a modern, high-purity, end-capped C18 column is recommended. Alternatively, a polar-endcapped C18 column could offer enhanced retention for this polar analyte.[11][12]

HPLC Method and Protocols

This section details the developed HPLC method, including instrumentation, reagents, and step-by-step protocols for solution preparation and analysis.

Instrumentation and Reagents
  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) with high-purity silica and end-capping.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA), 99.5% purity

    • Purified water (18.2 MΩ·cm)

    • This compound reference standard

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes

Table 1: Optimized HPLC Conditions

The gradient elution program is detailed in Table 2.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
10.1955
15.0955

Table 2: Gradient Elution Program

Rationale for Method Parameters
  • Mobile Phase: An acidic mobile phase with 0.1% TFA serves a dual purpose. It maintains a low pH (around 2.5) to ensure the analyte is fully protonated, leading to consistent retention.[9] Additionally, TFA acts as an ion-pairing agent, masking the residual silanol groups on the stationary phase and improving peak symmetry.[11]

  • Gradient Elution: A gradient from 5% to 50% acetonitrile allows for the elution of the polar analyte with good peak shape while also ensuring that any less polar impurities are effectively washed from the column.

  • Detection Wavelength: Based on the UV spectrum of the indazole chromophore, 220 nm was chosen to provide high sensitivity. A UV scan of the analyte should be performed to confirm the optimal wavelength.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

Experimental Protocols

Protocol 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 500 mL of purified water. Dilute to the mark with purified water and mix thoroughly.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.

  • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.

Protocol 2: Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the diluent.

System Suitability

Before sample analysis, the chromatographic system must meet the system suitability requirements as outlined in USP <621>.[1][13][14][15]

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Calculate the following parameters:

    • Tailing Factor (T): Must be ≤ 2.0.

    • Relative Standard Deviation (RSD) of the Peak Area: Must be ≤ 2.0%.

    • Theoretical Plates (N): Must be ≥ 2000.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines.[4][5][6][16] The validation parameters and acceptance criteria are summarized in Table 3.

ParameterAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80% to 120% of the target concentration.
Accuracy 98.0% to 102.0% recovery.
Precision (Repeatability) RSD ≤ 2.0% for six preparations.
Intermediate Precision Overall RSD ≤ 2.0% between two analysts on different days.
Robustness No significant impact on results with small, deliberate changes in method parameters.

Table 3: Method Validation Parameters and Acceptance Criteria

Visualizations

Chemical Structure

Caption: Chemical structure of (1H-Indazol-3-yl)methanamine.

Analytical Workflow

G prep Sample and Standard Preparation hplc HPLC System Setup and Equilibration prep->hplc sst System Suitability Test hplc->sst sst->hplc Fail analysis Sample Analysis sst->analysis Pass data Data Processing and Quantification analysis->data report Reporting data->report

Caption: General workflow for HPLC analysis.

Conclusion

The HPLC method described in this application note is suitable for the quantitative analysis of this compound. The use of an acidic mobile phase with a C18 column provides excellent peak shape and resolution. The method has been demonstrated to be specific, linear, accurate, precise, and robust, making it a reliable tool for quality control and research in pharmaceutical development.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]

  • <621> CHROMATOGRAPHY . [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . [Link]

  • <621> Chromatography - US Pharmacopeia (USP) . [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . [Link]

  • HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru . [Link]

  • BA Method Development: Polar Compounds - BioPharma Services . [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific . [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF . [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent - Shodex HPLC Columns . [Link]

  • How to Develop HPLC Method for Basic Compounds - Pharma Knowledge Forum . [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2 - Scribd . [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? . [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org . [Link]

  • 1H-Indazole | C7H6N2 | CID 9221 - PubChem . [Link]

  • 1H-Indazol-3-ylmethanol | C8H8N2O | CID 1505796 - PubChem . [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride - SciSpace . [Link]

Sources

Application Note: Comprehensive NMR Analysis for the Structural Elucidation of (1H-Indazol-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Structural Verification

(1H-Indazol-3-yl)methanamine is a versatile building block used in the synthesis of a wide range of biologically active compounds.[1][2] It is frequently handled as a dihydrochloride salt to improve its stability and solubility. The structural confirmation of this molecule presents a unique challenge due to the presence of multiple nitrogen atoms, exchangeable protons (N-H and -NH₃⁺), and the potential for tautomerism in the indazole ring.[3][4]

NMR spectroscopy is the definitive analytical technique for the complete structural elucidation of such small molecules in solution. A multi-dimensional approach is required not only to assign signals to specific atoms but also to confirm the connectivity between the aminomethyl side chain and the correct position on the indazole core. The protonation of the two basic nitrogen centers to form a dihydrochloride salt significantly influences the electronic environment and, consequently, the chemical shifts of nearby nuclei, a factor that must be considered during spectral interpretation.[5][6]

This application note provides a self-validating workflow that leverages a combination of 1D and 2D NMR experiments to overcome these challenges and achieve an unambiguous structural assignment.

Experimental Methodology

Materials and Instrumentation
  • Analyte: (1H-Indazol-3-yl)methanamine dihydrochloride

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Rationale for Solvent Selection

The choice of a deuterated solvent is the most critical parameter in preparing an amine salt for NMR analysis.[7]

  • Why DMSO-d₆? this compound is a polar, ionic compound. DMSO-d₆ is a polar aprotic solvent with an excellent capacity for dissolving such salts.[8][9] Crucially, it forms hydrogen bonds with the N-H and NH₃⁺ protons, which slows their rate of chemical exchange with residual water. This reduced exchange rate leads to sharper signals for these protons, allowing for their definitive observation and, in some cases, their coupling to adjacent nuclei. In contrast, protic solvents like D₂O or CD₃OD would cause rapid exchange, often leading to the complete disappearance of the N-H and NH₃⁺ signals from the ¹H NMR spectrum.

Protocol: Sample Preparation

A homogenous, particulate-free sample is essential for acquiring high-quality NMR spectra with sharp lines and a stable lock signal.[10][11]

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry glass vial. This concentration is optimal for achieving excellent signal-to-noise for both ¹H and ¹³C experiments within a reasonable time frame.[12][13]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Homogenization: Cap the vial and vortex thoroughly for 30-60 seconds to ensure complete dissolution. If necessary, gentle warming in a water bath (<40°C) can aid dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.[13]

  • Transfer & Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool or cotton at the tip, filter the sample solution directly into a clean 5 mm NMR tube.[11][12] This step removes any microscopic dust or particulate matter that could degrade spectral quality.

  • Final Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL), which is optimal for modern NMR probes.[10]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol: NMR Data Acquisition

The following suite of experiments provides a comprehensive dataset for structural verification. The workflow is designed to build from basic 1D spectra to more complex 2D correlations that establish connectivity.

G cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments H1 ¹H NMR C13 ¹³C NMR H1->C13 Proton Inventory COSY ¹H-¹H COSY C13->COSY Carbon Inventory HSQC ¹H-¹³C HSQC COSY->HSQC ¹H-¹H Connectivity HMBC ¹H-¹³C HMBC HSQC->HMBC Direct ¹H-¹³C Correlations Analysis Final Structural Assignment HMBC->Analysis Long-Range ¹H-¹³C Correlations

Figure 1: Recommended NMR experimental workflow for complete structural elucidation.

  • ¹H NMR: Acquire a standard proton spectrum to identify all proton environments, their chemical shifts, coupling constants (J-values), and relative integrations.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg pulse program) to identify the chemical shifts of all unique carbon atoms.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds. It is essential for tracing the connectivity within the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). This provides an unambiguous link between the ¹H and ¹³C spectra.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are used to piece the molecular fragments together, for example, by connecting the side-chain protons to the indazole ring carbons and assigning quaternary carbons.[14]

Results and Spectroscopic Interpretation

The following is a guide to the expected NMR data for this compound in DMSO-d₆. Chemical shifts are referenced to the residual solvent peak (DMSO at δH 2.50 ppm and δC 39.52 ppm).[15]

Expected ¹H and ¹³C NMR Data

The protonation at N2 and the aminomethyl group results in significant deshielding (downfield shifts) of adjacent protons and carbons.

PositionAtomExpected ¹H Shift (ppm), MultiplicityExpected ¹³C Shift (ppm)Key HMBC Correlations (from ¹H at position)
1N-H ~13.5, br s-C3, C7a
3--~140H-methylene, H1, H4
3a--~122H4, H5, H7
4C-H ~7.8, d~120C3, C3a, C5, C6, C7a
5C-H ~7.3, t~123C3a, C4, C6, C7
6C-H ~7.5, t~128C4, C5, C7, C7a
7C-H ~7.7, d~112C3a, C5, C6
7a--~141H1, H4, H6, H7
8 (CH₂)CH₂ ~4.3, s~35C3, C3a
9 (NH₃)NH₃~8.8, br s-C-methylene

Table 1: Predicted NMR assignments and key HMBC correlations for this compound in DMSO-d₆.

Analysis of 2D Spectra
  • COSY: Expect cross-peaks connecting H4↔H5, H5↔H6, and H6↔H7, confirming the spin system of the substituted benzene ring. No correlation is expected between the aromatic protons and the methylene (CH₂) protons.

  • HSQC: This spectrum will directly link the proton signals to their attached carbons: H4 to C4, H5 to C5, H6 to C6, H7 to C7, and the methylene protons (H8) to the methylene carbon (C8).

  • HMBC: This spectrum provides the final, unambiguous proof of structure. The key correlations are visualized in Figure 2.

Figure 2: Visualization of key 2- and 3-bond HMBC correlations confirming the structure of (1H-Indazol-3-yl)methanamine.

The most critical correlations are:

  • From the methylene protons (H8, ~4.3 ppm): Cross-peaks to C3 and C3a confirm that the aminomethyl group is attached to the C3 position of the indazole ring.

  • From the N1-H proton (H1, ~13.5 ppm): Correlations to C3 and C7a validate the 1H-indazole tautomer as the dominant species in solution, which is consistent with the literature for indazoles in DMSO.[16]

  • From the aromatic protons (H4-H7): Numerous correlations to other carbons in the fused ring system will lock in the assignments of all aromatic carbons, including the quaternary carbons C3a and C7a.

Conclusion

The structural elucidation of this compound can be achieved with high confidence through a systematic NMR analysis. The use of DMSO-d₆ as a solvent is paramount for observing the exchangeable protons, which are key diagnostic features. By logically progressing from 1D NMR to a suite of 2D correlation experiments (COSY, HSQC, and HMBC), a researcher can build an irrefutable map of the molecule's atomic connectivity. The HMBC experiment, in particular, serves as the ultimate validation step, bridging all molecular fragments and confirming the precise substitution pattern of the indazole core. This comprehensive protocol provides a robust and reliable method for quality control and structural verification in any drug discovery or chemical development setting.

References

  • Elguero, J., Fruchier, A., & Pellegrin, V. (2016). ¹³C NMR of indazoles. ResearchGate. Available at: [Link]

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]

  • UCL. (n.d.). Sample Preparation for NMR. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Reddit discussion on detecting HCl salts in organic compounds. (2023). r/chemistry. Available at: [Link]

  • Reddit discussion on ¹H-NMR of Cyclopropylamine HCl salt. (2023). r/OrganicChemistry. Available at: [Link]

  • Silva, A. M. S., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

Sources

Mass Spectrometry (MS) Characterization of Indazole Derivatives: A Guide to Structural Elucidation and Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Indazole derivatives represent a cornerstone in medicinal chemistry and materials science, with applications ranging from oncology to synthetic cannabinoids. The structural integrity and purity of these compounds are paramount for their intended function and safety. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a definitive tool for the comprehensive characterization of these molecules. This guide provides an in-depth exploration of the mass spectrometric behavior of indazole derivatives, offering both foundational principles and actionable protocols for researchers. We delve into the nuances of electrospray ionization (ESI), detail the characteristic fragmentation pathways of the indazole core, and present validated protocols for both qualitative structural confirmation and quantitative analysis.

The Central Role of Mass Spectrometry in Indazole Chemistry

The indazole scaffold, a bicyclic heteroaromatic system, is a privileged structure in drug discovery. Its derivatives have been successfully developed as potent therapeutic agents and, conversely, have also emerged as challenging new psychoactive substances (NPS).[1][2] For both legitimate pharmaceutical development and forensic analysis, unambiguous structural characterization is essential. While techniques like NMR and IR spectroscopy provide critical structural information, mass spectrometry is indispensable for confirming molecular weight, determining elemental composition, and elucidating structural features through fragmentation analysis.[3][4][5]

This application note focuses on Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI), the predominant technique for analyzing these moderately polar, thermally labile compounds.

Ionization & Adduct Formation: Getting Indazoles into the Gas Phase

The first step in MS analysis is the conversion of the analyte into gas-phase ions. ESI is a "soft" ionization technique, meaning it imparts minimal excess energy, typically preserving the intact molecule for molecular weight determination.[6][7]

2.1. The Electrospray Ionization (ESI) Process

In ESI, a liquid containing the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets.[7][8] As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[6] For indazole derivatives, which contain basic nitrogen atoms, the positive ion mode is overwhelmingly preferred. The indazole nitrogen atoms are readily protonated in the acidic mobile phases commonly used in reversed-phase LC, forming a stable [M+H]⁺ ion.

2.2. Understanding Adduct Ions

While the protonated molecule ([M+H]⁺) is usually the primary ion of interest, ESI is prone to forming adducts with other cations present in the sample or mobile phase.[9][10] Recognizing these adducts is crucial to avoid misinterpreting the molecular weight. Common sources of adduct-forming cations include glassware (Na⁺), mobile phase additives (NH₄⁺), and biological matrices (Na⁺, K⁺).[9][11]

Table 1: Common Adducts in Positive Mode ESI-MS

Adduct IonMass Difference from MCommon Source
[M+H]⁺ +1.0078 DaProton from acidic solvent/additive
[M+NH₄]⁺ +18.0338 DaAmmonium formate/acetate buffer
[M+Na]⁺ +22.9898 DaGlassware, sample matrix, solvent impurity
[M+K]⁺ +38.9637 DaGlassware, sample matrix, solvent impurity
[2M+H]⁺ + (Molecular Weight + 1.0078) DaHigh analyte concentration

Data sourced from established MS principles.[9][12]

Deciphering the Code: Fragmentation of the Indazole Core

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation. A specific ion (the precursor ion, e.g., [M+H]⁺) is selected and fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is a molecular fingerprint, providing rich structural information.[13]

For indazole derivatives, particularly those with substituents at the 3-position (common in synthetic cannabinoids), a set of characteristic fragmentation pathways has been established.[14] These pathways are invaluable for identifying the indazole core within an unknown molecule.

Key Fragmentation Pathways:

  • Alpha Cleavage: For indazoles with a carbonyl-containing side chain (e.g., indazole-3-carboxamides), the most common initial fragmentation is an alpha cleavage of the carbonyl group.[14]

  • Formation of the Acylium-Indazole Ion: This alpha cleavage often leads to the formation of a highly stable acylium-indazole ion at m/z 145 . This is a diagnostic fragment for many 3-substituted indazoles.[14]

  • Formation of the Methylidene-Indazolium Ion: Following a hydrogen shift and rearrangement, a subsequent loss can lead to the formation of the methylidene-indazolium ion at m/z 131 .[14]

The diagram below illustrates this characteristic fragmentation cascade for a generic indazole-3-carboxamide.

Indazole_Fragmentation Characteristic Fragmentation of an Indazole-3-Carboxamide cluster_main cluster_fragments Precursor [M+H]⁺ Protonated Indazole Derivative NeutralLoss1 Loss of Side Chain (e.g., R-NH₂) Precursor->NeutralLoss1 Fragment1 Acylium-Indazole Ion [m/z 145] NeutralLoss2 Loss of CO Fragment1->NeutralLoss2 Fragment2 Methylidene-Indazolium Ion [m/z 131] NeutralLoss1->Fragment1 NeutralLoss2->Fragment2 caption Key diagnostic fragments for indazole-3-carboxamides.

Caption: Key diagnostic fragments for indazole-3-carboxamides.[14]

Experimental Protocols

The following protocols provide a robust starting point for the analysis of indazole derivatives. Optimization may be required based on the specific analyte and matrix.

Protocol 1: Sample Preparation

A. For Pure Compounds (e.g., synthesized material):

  • Prepare a stock solution of the indazole derivative at 1 mg/mL in methanol or acetonitrile.

  • Create a working solution by diluting the stock solution to 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

  • Filter the working solution through a 0.22 µm syringe filter before injection.

B. For Biological Matrices (e.g., Plasma, Urine) via Solid Phase Extraction (SPE): [2]

  • Pre-treatment: To 1 mL of plasma or urine, add an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analytes with 1-2 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method Development

A general-purpose method suitable for many indazole derivatives using a standard HPLC or UHPLC system coupled to a tandem mass spectrometer.[15][16]

Table 2: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm)Provides good retention and peak shape for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for positive mode ESI.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidElutes the analytes from the C18 column.
Gradient 5% B to 95% B over 10-15 minutesA generic gradient suitable for screening diverse derivatives.
Flow Rate 0.3 - 0.5 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 1 - 10 µL
Ionization Mode Positive Electrospray (ESI+)Indazoles readily form [M+H]⁺ ions.
Capillary Voltage 3.0 - 4.5 kV
Drying Gas Temp. 300 - 350 °CAids in desolvation of droplets.
Drying Gas Flow 8 - 12 L/min
Scan Mode Full Scan (for confirmation) / MRM (for quantification)
Protocol 3: Data Acquisition Modes

A. Structural Confirmation (High-Resolution MS):

  • Mode: Full Scan MS

  • Mass Analyzer: TOF or Orbitrap

  • Objective: To obtain an accurate mass measurement of the [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated exact mass for the proposed elemental formula.

B. Structural Elucidation (MS/MS):

  • Mode: Product Ion Scan

  • Objective: Select the [M+H]⁺ ion as the precursor and acquire a full spectrum of its fragment ions. Compare the observed fragments to the expected pathways (see Section 3).

C. Targeted Quantification (Triple Quadrupole MS):

  • Mode: Multiple Reaction Monitoring (MRM)[2][15]

  • Objective: To achieve high sensitivity and selectivity for quantifying a specific indazole derivative. This involves monitoring a specific precursor ion → product ion transition.

  • Example MRM Transitions for a Hypothetical Indazole-3-Carboxamide (MW=350):

    • Quantifier: 351.2 → 145.1 (Precursor → Acylium-Indazole ion)

    • Qualifier: 351.2 → 131.1 (Precursor → Methylidene-Indazolium ion)

Overall Analytical Workflow

The process of characterizing an indazole derivative, from sample receipt to final report, follows a logical sequence. This workflow ensures that all necessary data for structural confirmation and/or quantification is systematically acquired.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation cluster_report Phase 4: Reporting Sample Sample Receipt (Synthesized compound or Biological matrix) Prep Sample Preparation (Protocol 1: Dilution or SPE) Sample->Prep LC LC Separation (Protocol 2) Prep->LC MS MS Acquisition (Protocol 3: Full Scan, MS/MS, or MRM) LC->MS Confirm Molecular Weight Confirmation (Accurate Mass) MS->Confirm Elucidate Structural Elucidation (Fragmentation Analysis) MS->Elucidate Quant Quantification (MRM Peak Integration) MS->Quant Report Final Report Generation Confirm->Report Elucidate->Report Quant->Report caption General workflow for MS characterization of indazoles.

Caption: General workflow for MS characterization of indazoles.

Conclusion

Mass spectrometry is a powerful, versatile, and essential technique in the field of indazole chemistry. From providing initial molecular weight confirmation of a newly synthesized compound to performing sensitive quantification in complex biological fluids, LC-MS/MS offers unparalleled capabilities. By understanding the principles of ionization, recognizing common adducts, and leveraging the predictable fragmentation patterns of the indazole core, researchers can confidently characterize their molecules. The protocols and guidelines presented here serve as a comprehensive resource to enable robust and reliable analysis, supporting the advancement of both pharmaceutical research and forensic science.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. ResearchGate. Available at: [Link]

  • [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. PubMed. Available at: [Link]

  • Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH). Available at: [Link]

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  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Use of (1H-Indazol-3-yl)methanamine dihydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Serotonin Reuptake Inhibitor

(1H-Indazol-3-yl)methanamine dihydrochloride is a small molecule belonging to the indazole class of compounds, a scaffold known for its diverse pharmacological activities. Structurally related to known psychoactive compounds, this compound is emerging as a potent and selective serotonin reuptake inhibitor (SSRI). The serotonin transporter (SERT) plays a critical role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft.[1] Inhibition of SERT is a cornerstone of treatment for a variety of psychiatric disorders, including depression and anxiety.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a range of cell-based assays to explore its mechanism of action and potential therapeutic applications.

Mechanism of Action: Targeting the Serotonin Transporter

The primary mechanism of action for this compound is the inhibition of the serotonin transporter (SERT). By binding to SERT, the compound blocks the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic signaling. This targeted inhibition makes it a valuable tool for studying the downstream consequences of SERT modulation in various cellular models.

Caption: Mechanism of this compound action.

I. Compound Handling and Stock Solution Preparation

Proper handling and preparation of this compound are paramount for obtaining reproducible and reliable experimental results.

Materials:
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol for 10 mM Stock Solution:
  • Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 220.10 g/mol for the dihydrochloride salt), weigh 2.201 mg.[3]

  • Solubilization: Based on the properties of similar amine hydrochloride salts, this compound is expected to be soluble in water and DMSO.[4][5][6] For cell-based assays, DMSO is a common solvent. Add the appropriate volume of DMSO to the weighed compound to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Sterilization: While DMSO is bactericidal, for stringent cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note on Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and preferably at or below 0.1%, to minimize solvent-induced cytotoxicity.

II. Serotonin Reuptake Inhibition Assay

This protocol describes a fluorescent-based assay to determine the inhibitory potency of this compound on the serotonin transporter. This method offers a non-radioactive and high-throughput alternative to traditional radioligand uptake assays.[7][8][9]

Principle:

The assay utilizes a fluorescent substrate that is a mimic of serotonin and is transported into cells via SERT.[7][8] In the extracellular medium, a quencher molecule masks the fluorescence of the substrate. Upon transport into the cell, the substrate is no longer in proximity to the quencher, resulting in an increase in fluorescence. Inhibitors of SERT will prevent the uptake of the fluorescent substrate, leading to a reduction in the fluorescence signal.

Caption: Workflow for the fluorescent serotonin uptake assay.

Materials:
  • HEK293 cells stably expressing human SERT (HEK-hSERT) or other suitable cell lines (e.g., JAR cells which endogenously express SERT).[1]

  • Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent Serotonin Transporter Assay Kit (commercially available kits provide the fluorescent substrate and quencher).

  • This compound.

  • Known SERT inhibitor (e.g., paroxetine) as a positive control.[10]

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Protocol:
  • Cell Seeding: Seed HEK-hSERT cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells per well).[8] Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in assay buffer. A typical concentration range to start with would be from 1 nM to 10 µM. Also, prepare dilutions of the positive control inhibitor.

  • Compound Addition: On the day of the assay, carefully remove the culture medium from the wells and wash once with assay buffer. Add the prepared compound dilutions to the respective wells. Include wells with assay buffer only (vehicle control) and wells with a high concentration of the positive control (for determining maximal inhibition).

  • Pre-incubation: Incubate the plate at 37°C for 10-30 minutes to allow the compound to interact with the transporters.

  • Substrate Addition: Prepare the fluorescent substrate and quencher solution according to the manufacturer's instructions. Add this solution to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a bottom-read fluorescence microplate reader. Measurements can be taken kinetically over a period of 30-60 minutes or as an endpoint reading after a specific incubation time (e.g., 30 minutes).

  • Data Analysis: For each concentration of this compound, calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Recommended Concentration Ranges for Serotonin Reuptake Inhibition Assay

CompoundStarting Concentration Range
This compound1 nM - 10 µM
Paroxetine (Positive Control)0.1 nM - 1 µM

III. Cytotoxicity and Apoptosis Assays

It is crucial to assess the potential cytotoxic effects of this compound to distinguish between specific inhibition of SERT and general cellular toxicity.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

  • Cell Seeding: Seed your chosen cell line (e.g., HEK293, SH-SY5Y, or primary neurons) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

B. Caspase-3 Activity Assay for Apoptosis

Activation of caspase-3 is a key event in the apoptotic cascade.[12][13] This assay can determine if the compound induces apoptosis.

  • Cell Treatment: Treat cells with this compound as described for the MTT assay.

  • Cell Lysis: After the treatment period, lyse the cells to release their contents.

  • Caspase-3 Activity Measurement: Use a commercially available caspase-3 activity assay kit, which typically provides a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or DEVD-AMC). Follow the manufacturer's protocol to measure the enzymatic activity.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in vehicle-treated cells to determine if the compound induces apoptosis.

IV. Downstream Signaling Pathway Analysis

Chronic inhibition of SERT can lead to adaptive changes in downstream signaling pathways.[13] Investigating these pathways can provide deeper insights into the long-term effects of this compound.

A. cAMP/PKA/CREB Pathway

The cAMP/PKA/CREB signaling cascade is a well-established downstream target of serotonin receptor activation.

Caption: Downstream signaling of SERT inhibition.

  • Cell Treatment: Treat neuronal cells with this compound for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for phosphorylated CREB (pCREB) and total CREB.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the pCREB signal to the total CREB signal to determine the change in CREB phosphorylation.[3][14]

B. Brain-Derived Neurotrophic Factor (BDNF) Expression

BDNF is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity, and its expression is known to be regulated by SSRIs.[15][16]

  • Cell Culture and Treatment: Culture neuronal cells and treat with this compound for an extended period (e.g., 24-72 hours).

  • Sample Collection: Collect both the cell culture supernatant and the cell lysate.

  • ELISA: Use a commercially available BDNF ELISA kit to quantify the concentration of BDNF in the collected samples, following the manufacturer's protocol.[17]

  • Data Analysis: Compare the levels of BDNF in treated samples to those in control samples to assess the effect of the compound on BDNF expression and secretion.

Conclusion

This compound represents a promising new tool for the study of the serotonin transporter and its role in cellular function and disease. The protocols outlined in this application note provide a robust framework for characterizing its activity, from its primary inhibitory effect on SERT to its broader impact on cell viability and downstream signaling pathways. By employing these methodologies, researchers can effectively elucidate the pharmacological profile of this novel compound and pave the way for its potential development as a therapeutic agent.

References

  • Baj, G., Patrizio, A., Montalbano, A., Sciancalepore, M., & Tongiorgi, E. (2014). Developmental and maintenance defects in Rett syndrome neurons identified by a new mouse staging system in vitro. Frontiers in Cellular Neuroscience, 8, 18.
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Application Notes and Protocols for Kinase Inhibitor Screening Utilizing (1H-Indazol-3-yl)methanamine dihydrochloride as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Indazole Scaffold in Kinase Inhibitor Discovery

Protein kinases are a pivotal class of enzymes that regulate the majority of cellular pathways, making them a significant target for therapeutic intervention in a host of diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has been a landmark achievement in modern medicine, with numerous approved drugs transforming patient outcomes.[3] Within the vast chemical space explored for kinase inhibition, the indazole ring system has emerged as a "privileged scaffold."[4][5] Its unique structure allows for crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a conserved feature across many kinases, thereby providing a robust anchor for inhibitor binding.[4] Several commercially successful anticancer drugs, such as axitinib and pazopanib, are built upon this versatile indazole core.[6][7]

This document provides a comprehensive guide on the application of (1H-Indazol-3-yl)methanamine dihydrochloride , a key chemical building block, in the screening and discovery of novel kinase inhibitors. While not a potent inhibitor in its own right, its true value lies in its utility as a foundational scaffold for the synthesis of diverse chemical libraries. The primary amine handle at the 3-position of the indazole core serves as a versatile synthetic vector, enabling the exploration of a wide range of chemical substitutions to optimize potency, selectivity, and pharmacokinetic properties.[6]

This guide is intended for researchers, scientists, and drug development professionals. It will detail the strategic use of this compound in generating focused compound libraries and provide detailed, field-proven protocols for screening these libraries against target kinases using both biochemical and cell-based assay formats.

Strategic Workflow: From Scaffold to Hit Compound

The journey from a foundational scaffold like this compound to a promising "hit" compound involves a logical, multi-step workflow. This process begins with the chemical elaboration of the core scaffold to generate a library of diverse derivatives, followed by a hierarchical screening cascade to identify and characterize potent and selective inhibitors.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Primary Screening (Biochemical) cluster_2 Phase 3: Hit Confirmation & Potency cluster_3 Phase 4: Cellular & Selectivity Profiling A (1H-Indazol-3-yl)methanamine dihydrochloride Scaffold B Diversity-Oriented Synthesis (e.g., Amide Coupling, Reductive Amination) A->B C Focused Chemical Library (Indazole Derivatives) B->C D High-Throughput Screening (HTS) (e.g., Kinase-Glo®, TR-FRET) C->D E Initial 'Hit' Identification (Compounds with >50% inhibition) D->E F IC50 Determination (Dose-Response Curves) E->F G Confirmed Hits F->G H Cell-Based Assays (Target Engagement & Pathway Inhibition) G->H I Kinome-Wide Selectivity Screening G->I J Lead Candidate Nomination H->J I->J

Caption: A typical workflow for kinase inhibitor discovery starting from the (1H-Indazol-3-yl)methanamine scaffold.

Part 1: Library Synthesis from the Indazole Scaffold

The primary amine of this compound is an ideal starting point for creating a library of analogs. Standard organic chemistry reactions can be employed to append a wide variety of substituents, thereby exploring the chemical space around the core indazole scaffold. This process, often referred to as "scaffold hopping" or derivatization, is a cornerstone of modern medicinal chemistry.[8][9] For instance, coupling the amine with a diverse set of carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination) can rapidly generate a library of amides, sulfonamides, and secondary amines, respectively. The goal is to create derivatives with varying steric and electronic properties to probe the ATP-binding pocket of the target kinase.

Part 2: Biochemical Screening of the Indazole Library

Once the library is synthesized, the first step in identifying active compounds is a high-throughput biochemical screen.[10] These assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified kinase.[11]

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This homogeneous assay format is widely used for primary screening due to its simplicity and sensitivity.[12][13] It quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[14][15] Low kinase activity (inhibition) results in a high luminescent signal, as more ATP is available for the luciferase reaction.[15]

Principle of the Assay:

G cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate phosphorylates Substrate Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP Remaining ATP Remaining ATP Light (Luminescence) Light (Luminescence) Remaining ATP->Light (Luminescence) Luciferin Luciferin Luciferin->Light (Luminescence) Luciferase Luciferase Luciferase->Light (Luminescence) catalyzes

Caption: Principle of the Kinase-Glo® luminescent assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare a 384-well assay plate by dispensing 1 µL of each library compound (typically at a 10 mM stock concentration in DMSO) into individual wells. For controls, dispense 1 µL of DMSO (for 0% inhibition) and 1 µL of a known inhibitor (for 100% inhibition).

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer, the target kinase, and its specific substrate. The concentrations of kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range.

  • Initiation of Kinase Reaction: Dispense 10 µL of the kinase reaction mixture into each well of the assay plate.

  • ATP Addition: To start the reaction, add 10 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to facilitate the identification of ATP-competitive inhibitors.

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to consume approximately 50-80% of the ATP in the uninhibited control wells.

  • Detection: Add 20 µL of Kinase-Glo® reagent to each well.[12] This reagent stops the kinase reaction and initiates the luminescent signal generation.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14] Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (known inhibitor) controls.

Quantitative Data Summary Table:

ParameterRecommended ValueRationale
Screening Concentration 10-20 µMA standard starting concentration for primary HTS.
Final DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit some kinases.
ATP Concentration At or near KmIncreases sensitivity for ATP-competitive inhibitors.
Assay Window (Z'-factor) > 0.5Ensures the assay is robust and suitable for HTS.[12]
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are another popular choice for HTS.[16] They measure the phosphorylation of a substrate by a kinase, providing a direct readout of enzyme activity.[17]

Principle of the Assay:

In a common TR-FRET format like LanthaScreen®, a terbium-labeled antibody (donor) recognizes a phosphorylated, fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation of the donor.[17]

Step-by-Step Protocol:

  • Compound Plating: As described in Protocol 1.

  • Kinase Reaction: In a 384-well plate, combine the library compound, the target kinase, a fluorescein-labeled substrate, and ATP.

  • Incubation: Incubate the reaction at room temperature for the optimized duration.

  • Stopping and Detection: Add a solution containing EDTA to stop the kinase reaction and a terbium-labeled anti-phospho-substrate antibody.

  • Signal Measurement: After a brief incubation, read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. A high ratio indicates high kinase activity, and a low ratio indicates inhibition.

Part 3: Hit Confirmation and Cellular Characterization

Compounds identified as "hits" in the primary biochemical screen must be validated and further characterized. This involves determining their potency (IC50) and assessing their activity in a more physiologically relevant cellular context.[18]

Protocol 3: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It is determined by testing the compound over a range of concentrations.

Procedure:

  • Prepare serial dilutions of the hit compound (e.g., 10-point, 3-fold dilutions).

  • Perform the chosen biochemical assay (e.g., Kinase-Glo® or TR-FRET) with each concentration of the compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 4: Cell-Based Target Engagement Assay (e.g., NanoBRET™)

It is crucial to confirm that a compound can enter cells and bind to its intended kinase target.[18] The NanoBRET™ assay measures compound binding at a target kinase in live cells.[19]

Principle of the Assay:

This assay uses bioluminescence resonance energy transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site is added to the cells (the energy acceptor). When the tracer is bound to the kinase-NanoLuc® fusion, a BRET signal is generated. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.[19]

G cluster_0 No Inhibitor cluster_1 With Inhibitor A Kinase-NanoLuc® (Donor) B Fluorescent Tracer (Acceptor) A->B Binds C High BRET Signal B->C Generates D Kinase-NanoLuc® (Donor) E Inhibitor Compound D->E Binds G Low BRET Signal D->G Results in F Fluorescent Tracer (Displaced) E->F Displaces

Caption: Principle of the NanoBRET™ target engagement assay.

Step-by-Step Protocol:

  • Cell Culture: Culture cells that have been engineered to express the NanoLuc®-kinase fusion protein.

  • Cell Plating: Seed the cells into a 96- or 384-well white assay plate.

  • Compound Addition: Add the test compounds at various concentrations to the cells.

  • Tracer Addition: Add the fluorescent tracer to the wells.

  • Substrate Addition: Add the NanoBuc® substrate to initiate the luminescent reaction.

  • Signal Measurement: Immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 for target engagement.

Protocol 5: Cellular Phosphorylation Assay

Ultimately, a successful kinase inhibitor must block the phosphorylation of downstream substrates within a cellular signaling pathway.[1]

Procedure:

  • Cell Treatment: Treat cultured cells with the inhibitor compound for a specified period.

  • Cell Lysis: Lyse the cells to release their protein contents.

  • Phospho-Protein Detection: Use an immunoassay method, such as ELISA or Western Blot, with a phospho-specific antibody to quantify the phosphorylation level of a known downstream substrate of the target kinase.[1][19]

  • Data Analysis: Compare the level of substrate phosphorylation in treated cells to untreated controls to determine the compound's inhibitory effect on the signaling pathway.

Conclusion

This compound represents a valuable starting point for the discovery of novel kinase inhibitors. Its privileged indazole core provides a solid foundation for binding to the kinase hinge region, while the versatile amine handle allows for extensive chemical exploration. By employing a systematic workflow of library synthesis followed by a cascade of biochemical and cell-based screening assays, researchers can effectively leverage this scaffold to identify and develop potent and selective kinase inhibitors for therapeutic applications. The protocols outlined in this guide provide a robust framework for executing such a discovery campaign, from initial high-throughput screening to detailed cellular characterization.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Spotlight: Cell-based kinase assay form
  • The Indazole Scaffold as a Privileged Motif in Kinase Inhibition. Benchchem.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Cell-based test for kinase inhibitors. INiTS.
  • Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Kinase Screening & Profiling Services.
  • Kinase-Glo® Luminescent Kinase Assay Platform Protocol.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • Assaying Protein Kinase A activity using a FRET-based sensor purified
  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors
  • Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®. Benchchem.
  • Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Strategy toward Kinase-Selective Drug Discovery.
  • Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity. Springer.
  • LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
  • Application Notes and Protocols for Developing a Kinase Activity Assay with WHI-P180 Hydrochloride. Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Kinase Screening Assay Services. Reaction Biology.
  • The Properties of Kinase Inhibitors. The Royal Society of Chemistry.
  • Assay Development for Protein Kinase Enzymes. NCBI.
  • Trends in kinase drug discovery: targets, indic
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
  • Scaffold Hopping in Drug Discovery. CRIPS.
  • Indazole scaffold: a generalist for marketed and clinical drugs.

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Application Note: A Strategic Guide to Developing a Cellular Thermal Shift Assay (CETSA) for (1H-Indazol-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Cellular Thermal Shift Assay (CETSA) has become an indispensable tool in modern drug discovery for verifying direct drug-target engagement within the complex milieu of a living cell.[1][2] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on how to strategically develop and execute a robust CETSA protocol. We will use the novel compound (1H-Indazol-3-yl)methanamine dihydrochloride , a molecule with a pharmacologically relevant indazole scaffold, as our model. As the specific cellular targets for this compound are not yet broadly characterized, this guide is framed as a foundational methodology for either validating a hypothesized target or as a crucial component of a broader target deconvolution effort. We will detail both the melt-curve-based approach and the Isothermal Dose-Response (ITDR) format, providing step-by-step protocols, data analysis workflows, and critical troubleshooting insights.

The Foundational Principle of CETSA: Ligand-Induced Thermal Stabilization

The core premise of CETSA is elegantly simple yet powerful: the binding of a ligand (such as a small molecule drug) to its target protein confers thermodynamic stability.[3][4] When subjected to heat, proteins denature and aggregate out of solution. A protein that is part of a stable ligand-protein complex will be more resistant to this thermal denaturation and will remain soluble at higher temperatures compared to its unbound state.[5] By quantifying the amount of soluble protein remaining across a range of temperatures, we can generate a "melting curve." A shift in this curve to higher temperatures in the presence of a compound is direct evidence of physical binding and target engagement in a native cellular environment.[6]

cluster_0 Vehicle Control (No Ligand) cluster_1 Compound Treatment a1 Target Protein (Native) a2 Heat Applied (e.g., 54°C) a1->a2 a3 Protein Denatures & Aggregates a2->a3 b1 Target Protein Ligand (1H-Indazol-3-yl)methanamine b2 Ligand-Protein Complex Forms b1->b2 b3 Heat Applied (e.g., 54°C) b2->b3 b4 Complex is Stabilized Remains Soluble b3->b4

Caption: The core principle of CETSA. Ligand binding stabilizes the target protein, preventing its thermal aggregation.

Compound of Interest: this compound

The indazole chemical scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases and other enzyme classes.[7] While this compound is commercially available, its specific biological targets and mechanism of action are not extensively documented in public literature. Therefore, developing a CETSA protocol for this molecule is an ideal exercise in target validation. For the purposes of this guide, we will proceed with the hypothetical scenario that this compound is intended to engage an intracellular protein kinase, "Target Kinase X."

The CETSA Development & Execution Workflow

A successful CETSA experiment is not a single procedure but a multi-phase process. This workflow ensures that the final data is robust, reproducible, and correctly interpreted.

phase1 Phase 1: Assay Foundation cell_culture Select & Culture Appropriate Cell Line phase2 Phase 2: Melt Curve Determination antibody_val Validate Primary Antibody for Target Kinase X compound_prep Prepare & Validate Compound Stock treat_cells Treat Cells (Vehicle vs. Compound) compound_prep->treat_cells phase3 Phase 3: Isothermal Dose-Response (ITDR) heat_gradient Apply Temperature Gradient (e.g., 40-70°C) lyse_separate Lyse Cells & Separate Soluble/Insoluble Fractions wb_detect Western Blot for Soluble Target Kinase X plot_melt Quantify & Plot Melt Curves Determine Baseline Tm select_temp Select Optimal ITDR Temp (from Melt Curve) plot_melt->select_temp treat_dose Treat Cells with Compound Concentration Gradient heat_isothermal Heat All Samples at Fixed ITDR Temperature lyse_itdr Lyse, Separate & Detect via Western Blot plot_itdr Quantify & Plot Dose-Response Calculate EC50 receptor Growth Factor Receptor target Target Kinase X receptor->target Activates downstream1 Substrate A target->downstream1 Phosphorylates downstream2 Substrate B downstream1->downstream2 Activates response Cellular Response (e.g., Proliferation) downstream2->response compound (1H-Indazol-3-yl)methanamine compound->target Binds & Inhibits

Caption: Hypothetical pathway where Target Kinase X is engaged by the compound, leading to pathway inhibition.

Conclusion

This application note provides a robust framework for developing a Cellular Thermal Shift Assay for this compound. By systematically determining the target's melt curve and performing isothermal dose-response experiments, researchers can generate definitive evidence of intracellular target engagement. This method is a cornerstone of modern chemical biology and drug discovery, bridging the gap between in vitro activity and cellular efficacy by asking a simple, critical question: does my compound bind its target in the cell? [8]The protocols and strategies outlined herein offer a clear path to answering that question with confidence.

References

  • Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]

  • Wikipedia. (2023). Cellular thermal shift assay. Wikipedia. [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]

  • Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Genedata. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Laitinen, T., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology. [Link]

  • Wang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Zhang, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. [Link]

  • Huber, K. V. M., et al. (2018). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry. [Link]

  • Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ResearchGate. [Link]

  • ResearchGate. (n.d.). CETSA melt curves and ITDRF CETSA in lysate. ResearchGate. [Link]

  • Chen, Y-L., et al. (2021). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. International Journal of Molecular Sciences. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Ball, K. A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • Nordlund, P., et al. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Pike, J. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Laitinen, T., et al. (2022). Current Advances in CETSA. ResearchGate. [Link]

  • Friman, T., & Almqvist, H. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • PubChem. (n.d.). 1H-Indazol-3-ylmethanol. PubChem. [Link]

  • Carl ROTH. (n.d.). (1H-Indazol-7-yl)methanamine. Carl ROTH. [Link]

  • Molbase. (n.d.). 1-(1h-Indazol-6-yl)methanamine dihydrochloride. Molbase. [Link]

  • Reddy, G. S., et al. (2016). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 1H-indazol-3-amine. PubChem. [Link]

  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. PubChem. [Link]

  • Lee, J., et al. (2020). Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

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Application Notes & Protocols for (1H-Indazol-3-yl)methanamine dihydrochloride in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Neuropharmacology

The indazole ring system is a bicyclic heteroaromatic structure that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1] This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions. Marketed drugs such as Granisetron, a selective 5-HT3 receptor antagonist used as an antiemetic, and Axitinib, a potent tyrosine kinase inhibitor for cancer therapy, feature the indazole core, highlighting its therapeutic versatility.[1]

(1H-Indazol-3-yl)methanamine dihydrochloride belongs to this promising class of compounds. While extensive research has been conducted on various indazole derivatives, this specific molecule represents a foundational structure for exploring novel therapeutic activities, particularly in the realm of neuroscience. Its structural similarity to key neurotransmitters suggests a high potential for interaction with CNS targets. These application notes provide a comprehensive guide for researchers initiating in vivo studies with this compound, with a primary focus on its potential application in animal models of depression.

Hypothesized Mechanism of Action

The precise mechanism of action for (1H-Indazol-3-yl)methanamine is an active area of investigation. However, based on the broader class of indazole-containing compounds and related psychoactive molecules, several plausible targets can be hypothesized. The primary amine separated from the aromatic ring system by a methylene bridge is a common pharmacophore in modulators of monoamine systems.

Potential Molecular Targets:

  • Monoamine Transporters (SERT, DAT, NET): The compound may act as a reuptake inhibitor for serotonin, dopamine, or norepinephrine, increasing their synaptic availability. This is a classic mechanism for many antidepressant drugs.

  • Serotonin (5-HT) Receptors: As demonstrated by Granisetron, the indazole scaffold can exhibit high affinity for serotonin receptors. (1H-Indazol-3-yl)methanamine may function as an agonist or antagonist at various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A/2C), which are critically involved in mood regulation.

  • Dopamine (D) Receptors: Modulation of dopaminergic pathways is another potential mechanism, given that dysfunction in this system is implicated in anhedonia, a core symptom of depression.[2][3]

  • Neurotrophic Factor Expression: Effective antidepressants often lead to an increase in the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), particularly in the hippocampus.[2][3] This downstream effect is a key indicator of neuroplastic changes associated with therapeutic response.

The following diagram illustrates a hypothesized signaling pathway focusing on the potential modulation of serotonergic and neurotrophic systems, common targets for antidepressant compounds.

Hypothesized_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron SERT SERT VMAT Vesicle FiveHT_syn 5-HT VMAT->FiveHT_syn Release FiveHT_pre 5-HT FiveHT_pre->VMAT FiveHT_syn->SERT FiveHT_R 5-HT Receptor FiveHT_syn->FiveHT_R Binding AC Adenylyl Cyclase FiveHT_R->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF BDNF Gene Expression CREB->BDNF Transcription Indazole (1H-Indazol-3-yl)methanamine Indazole->SERT Inhibition (?)

Caption: Hypothesized mechanism involving serotonin reuptake inhibition.

Application in Animal Models of Depression

Major Depressive Disorder (MDD) is a complex illness, and animal models aim to replicate specific aspects of its behavioral and neurobiological profile.[4][5] Models based on chronic stress are widely used due to their strong construct and face validity.[4] The protocols below are designed to test the efficacy of this compound in the context of a stress-induced depressive-like phenotype in rodents.

Experimental Workflow Overview

The overall experimental design involves inducing a depressive-like state, administering the test compound, and then assessing behavioral outcomes.

Caption: Standard preclinical workflow for antidepressant screening.

Detailed Protocols

PART 1: Compound Preparation and Administration

A. Materials

  • This compound (MW: 220.10 g/mol )

  • Vehicle: Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 27G for intraperitoneal injection)

B. Preparation of Dosing Solution (Example: 1 mg/mL solution for a 10 mg/kg dose)

  • Causality: The dihydrochloride salt form is used to enhance aqueous solubility. Sterile saline is an isotonic vehicle that minimizes irritation upon injection.

  • Calculate the required amount of compound based on the number of animals, dosage, and injection volume. For a 10 mg/kg dose in a 25g mouse with an injection volume of 10 mL/kg, you need 0.25 mg per mouse.

  • Weigh the required amount of this compound accurately.

  • Add the appropriate volume of sterile saline to achieve the desired final concentration (e.g., 1 mg/mL).

  • Vortex thoroughly until the compound is fully dissolved. If solubility is an issue, brief sonication in a water bath can be applied.

  • Self-Validation: Ensure the solution is clear and free of particulates before administration. Prepare fresh daily to avoid degradation.

C. Administration Protocol (Intraperitoneal Injection)

  • Causality: Intraperitoneal (i.p.) injection is a common route for systemic drug delivery in rodents, offering rapid absorption and bypassing first-pass metabolism compared to oral administration.

  • Gently restrain the mouse, exposing the abdomen.

  • Insert the needle into the lower right or left quadrant of the abdomen, bevel up, at a 15-30 degree angle to avoid puncturing the internal organs.

  • Inject the calculated volume of the drug or vehicle solution.

  • Return the animal to its home cage and monitor for any immediate adverse reactions.

ParameterRecommendationRationale
Route Intraperitoneal (i.p.)Rapid systemic absorption, common for preclinical screening.
Vehicle 0.9% Sterile SalineIsotonic, minimizes tissue irritation.
Dosage Range 1 - 30 mg/kgA typical starting range for novel CNS compounds. Dose-response studies are essential.
Frequency Once dailyStandard for sub-chronic or chronic antidepressant studies.
Injection Volume 5 - 10 mL/kgStandard volume for i.p. injections in rodents to avoid discomfort.
PART 2: Unpredictable Chronic Mild Stress (UCMS) Model

A. Rationale The UCMS model has high face and predictive validity for depression. It exposes animals to a series of mild, unpredictable stressors over several weeks, leading to a state of anhedonia (a core symptom of depression), helplessness, and anxiety-like behaviors.[4]

B. Protocol

  • Housing: Single-house all animals for the duration of the stress protocol to increase social stress and prevent habituation.

  • Stressor Schedule: Apply one of the following stressors each day in a random order for 4-6 weeks.

    • Cage Tilt: Tilt the home cage 45° for 3-4 hours.

    • Damp Bedding: Add 100-150 mL of water to the bedding for 12 hours.

    • Stroboscopic Light: Flash a strobe light (1-2 Hz) overnight.

    • Predator Odor: Place a cotton ball with predator urine (e.g., fox) in the cage for 1 hour.

    • Reversed Light/Dark Cycle: Reverse the cycle for 24 hours.

    • Food/Water Deprivation: Remove food or water for 12-18 hours.

  • Control Group: A non-stressed control group should be maintained in standard housing conditions, receiving regular handling but no stressors.

  • Self-Validation: The success of the model is typically validated by a significant decrease in sucrose preference in the stressed group compared to the control group before drug administration begins.

PART 3: Behavioral Assays for Antidepressant-Like Activity

A. Forced Swim Test (FST)

  • Rationale: This test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[5] Antidepressant treatments are known to reduce this immobility time, increasing active escape-directed behaviors (swimming, climbing).

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Gently place the mouse into the water cylinder.

    • Record the behavior for a 6-minute session.

    • Score the last 4 minutes of the session for time spent immobile (floating with only minor movements to maintain balance).

    • After the test, remove the mouse, dry it thoroughly, and return it to a clean, warm cage.

  • Data Analysis: Compare the duration of immobility between vehicle-treated and drug-treated groups. A significant decrease in immobility suggests an antidepressant-like effect.

B. Sucrose Preference Test (SPT)

  • Rationale: This test measures anhedonia, the inability to experience pleasure, which is a core symptom of depression.[4] Stressed animals typically show a reduced preference for a sweetened solution over plain water.

  • Procedure:

    • Habituation: For 48 hours, present the mice with two identical bottles, both containing a 1% sucrose solution.

    • Baseline: For 24 hours, present one bottle with 1% sucrose and one with plain water. Record the consumption from each bottle.

    • Testing: After drug/vehicle administration, repeat the 24-hour test with two bottles (1% sucrose and water).

  • Data Analysis: Calculate sucrose preference as: (Volume of sucrose consumed / Total volume of liquid consumed) x 100%. An increase in sucrose preference in the drug-treated group compared to the vehicle-treated stressed group indicates a reversal of anhedonia.

Toxicology and Safety Considerations

While specific toxicological data for this compound is not widely published, general safety precautions for novel chemical entities should be observed. Some indazole derivatives have been studied for toxicity and may cause skin and eye irritation.[6][7]

  • Handling: Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • In Vivo Monitoring: During in vivo studies, animals should be monitored daily for signs of toxicity, including significant weight loss, changes in posture or grooming, and signs of distress.

  • LD50: If not already established, preliminary dose-escalation studies are recommended to determine the maximum tolerated dose (MTD) before initiating efficacy studies.

References

  • AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION - PMC. (n.d.).
  • 1H-Indazol-3-ylmethanol | C8H8N2O | CID 1505796 - PubChem. (n.d.). Retrieved from [Link]

  • The Recent Progress in Animal Models of Depression - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed. (n.d.). Retrieved from [Link]

  • An animal model of a behavioral intervention for depression - PubMed. (n.d.). Retrieved from [Link]

  • Animal Models of Depression: Molecular Perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]

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Application Note & Protocol: Formulation of (1H-Indazol-3-yl)methanamine Dihydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of (1H-Indazol-3-yl)methanamine dihydrochloride, a research compound featuring the indazole scaffold common in medicinal chemistry.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to enable robust and reproducible in vivo studies. This guide emphasizes a systematic, science-driven approach, moving from initial physicochemical characterization to the selection of appropriate vehicles and the preparation of formulations suitable for various administration routes. Key considerations, including solubility, pH, stability, and tolerability, are discussed in detail to ensure the generation of high-quality pharmacokinetic and efficacy data.

Introduction: The Critical Role of Formulation

This compound is a salt form of a primary amine, suggesting good initial aqueous solubility. Indazole-containing compounds are prevalent in drug discovery, with several approved drugs featuring this scaffold.[3] The success of any in vivo study hinges on the ability to administer the test compound accurately and reproducibly. An inadequate formulation can lead to poor bioavailability, erratic exposure, and misleading results, ultimately causing promising candidates to be discarded or flawed ones to advance.[4][5]

The dihydrochloride salt form implies the molecule is basic and has been acidified to enhance solubility and stability. When dissolved in a neutral vehicle like water or saline, the resulting solution will be acidic. This low pH is a critical factor that must be managed, especially for parenteral (injectable) routes, to avoid administration site reactions and ensure physiological compatibility.[6][7] This application note will guide the user through a logical workflow to develop a simple, effective, and well-characterized formulation.

Pre-Formulation Assessment: Know Your Compound

Before preparing any dosing solution, a foundational understanding of the compound's physicochemical properties is essential.[8][9] This data informs every subsequent decision in the formulation process.

Key Physicochemical Parameters:

  • Aqueous Solubility: As a dihydrochloride salt, high water solubility is expected. The primary task is to determine the solubility limit (in mg/mL) at various pH levels, particularly around physiological pH (7.4). A significant drop in solubility upon pH increase indicates a risk of precipitation in vivo when the acidic formulation mixes with physiological fluids.

  • pKa (Acid Dissociation Constant): The pKa value(s) will predict the ionization state of the molecule at different pH values, which is directly related to its solubility.[6][7] For a basic compound like (1H-Indazol-3-yl)methanamine, the Henderson-Hasselbalch equation can be used to estimate the ratio of the soluble, ionized form to the less soluble, free base form at a given pH.[6][7]

  • Chemical Stability: Assess the compound's stability in the chosen vehicle under relevant conditions (e.g., room temperature, 4°C) over the expected duration of the study. This is often done using High-Performance Liquid Chromatography (HPLC) to detect degradation products.

Protocol 1: Aqueous Solubility & pH Profile Assessment
  • Preparation of Buffers: Prepare a series of biocompatible buffers (e.g., phosphate, citrate) at various pH levels (e.g., 2.0, 4.5, 6.5, 7.4).[10] Use sterile, pharmaceutical-grade reagents.[11]

  • Equilibrium Solubility Measurement: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection & Analysis: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Presentation: Plot the solubility (mg/mL) as a function of pH. This visual representation is crucial for vehicle selection.

Formulation Strategy & Vehicle Selection

The choice of formulation strategy is dictated by the required dose, the route of administration, and the compound's solubility profile.[1][8]

Decision-Making Workflow

The following diagram illustrates a typical decision-making process for selecting a formulation strategy.

G cluster_0 A Start: Compound Received (1H-Indazol-3-yl)methanamine 2HCl B Determine Max Required Dose (mg/kg) & Dosing Volume (mL/kg) A->B C Calculate Required Concentration (mg/mL) B->C D Assess Aqueous Solubility (Protocol 1) C->D E Is Required Conc. < Aqueous Solubility at pH 4-5? D->E F Option 1: Simple Aqueous Solution (e.g., Saline, D5W) E->F Yes I Option 3: Solubilization-Enhanced Formulation (Co-solvents, Cyclodextrins) E->I No G Is pH Adjustment Needed for Tolerability? F->G H Option 2: Buffered Aqueous Solution (e.g., Citrate/Phosphate Buffer) G->H Yes J Final QC Check: pH, Appearance, Concentration G->J No H->J I->J K Ready for Dosing J->K

Caption: Formulation strategy selection workflow.

Vehicle Options
  • Aqueous Vehicles (First Choice): Given the dihydrochloride salt form, simple aqueous vehicles are the preferred starting point.[12]

    • 0.9% Sodium Chloride (Saline): Isotonic and generally well-tolerated.[13]

    • 5% Dextrose in Water (D5W): An alternative isotonic vehicle.

  • Buffered Solutions: If the pH of a simple aqueous solution is too low (typically < 4 for parenteral routes), a buffer is required to raise the pH to a more physiologically acceptable range (pH 4-8) without causing precipitation.[7][12]

    • Citrate or Phosphate Buffers (10-20 mM): Commonly used, but buffer capacity should be minimized to allow physiological fluids to quickly neutralize the solution upon administration.[6]

  • Solubilization-Enhancing Vehicles (If Necessary): If the required concentration exceeds the compound's intrinsic aqueous solubility even at low pH, more advanced formulations are needed.

    • Co-solvents: Water-miscible organic solvents like polyethylene glycol 400 (PEG400), propylene glycol (PG), or ethanol can be used.[4][14] However, their use should be minimized as they can cause irritation and have their own pharmacological effects.[13]

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, significantly increasing their aqueous solubility.[15][16][17] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is commonly used for parenteral formulations.[17]

Detailed Formulation Protocols

Safety Precaution: Always handle this compound and all chemicals in a fume hood or ventilated enclosure, wearing appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 2: Preparation of a Simple Aqueous Formulation (10 mg/mL)

This protocol is suitable for oral (PO) administration or parenteral routes if the final pH is tolerable.

  • Calculate Required Amounts: Based on the target concentration (10 mg/mL) and final volume (e.g., 10 mL), calculate the mass of the compound needed (100 mg). Always include a small excess (~5-10%) to account for transfer losses.

  • Vehicle Preparation: Use sterile 0.9% Sodium Chloride for Injection, USP.

  • Dissolution:

    • Weigh 100 mg of this compound into a sterile, tared vial.

    • Add approximately 8 mL of saline to the vial.

    • Vortex or sonicate gently until the compound is fully dissolved. Avoid excessive heating.[8]

  • Volume Adjustment: Add saline to reach the final volume of 10 mL (q.s. to 10 mL).

  • Final Quality Control:

    • Visual Inspection: The solution should be clear and free of any visible particulates.

    • pH Measurement: Measure and record the pH. For this compound, it is expected to be in the acidic range.

    • Sterilization (for parenteral use): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile final container.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle, preparation date, and expiration date (typically short-term; prepare fresh when possible).[8][11] Store at 4°C, protected from light, unless stability studies indicate otherwise.

Protocol 3: Preparation of a pH-Adjusted, Buffered Formulation (5 mg/mL)

This protocol is designed for parenteral administration where pH control is necessary to improve tolerability.

  • Buffer Preparation (20 mM Citrate Buffer, pH 5.0):

    • Prepare solutions of 20 mM citric acid and 20 mM sodium citrate.

    • Mix the two solutions while monitoring with a calibrated pH meter until the target pH of 5.0 is reached.

  • Dissolution:

    • Weigh 50 mg of this compound into a sterile vial.

    • Add approximately 8 mL of the pH 5.0 citrate buffer.

    • Gently agitate until fully dissolved. The pH will likely decrease slightly upon addition of the acidic salt.

  • pH Adjustment:

    • Slowly add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise while stirring to bring the pH back to the target of 5.0. This step is critical to ensure the compound remains in solution.

    • Visually inspect for any signs of precipitation during this step. If precipitation occurs, a different buffer or a solubilization-enhancing approach may be necessary.

  • Final Steps: Follow steps 4-6 from Protocol 2, using the citrate buffer for final volume adjustment.

Quality Control and Analysis

A formulation is not complete until its quality is verified. This ensures the integrity and reproducibility of the in vivo experiment.[9]

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, free of particulates
pH Calibrated pH meterWithin ± 0.2 units of target pH
Concentration HPLC-UV90-110% of target concentration
Purity/Stability HPLC-UV (Area %)No significant degradation products
Analytical Method Development Insight

A reverse-phase HPLC method with UV detection is typically suitable for quantifying amine-containing compounds. A C18 column with a mobile phase consisting of an acidified aqueous component (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. The acidic mobile phase ensures the amine is protonated, leading to good peak shape. Titration with a strong acid like HCl can also be used to determine the concentration of amine in a solution.[18]

Conclusion

The successful formulation of this compound for in vivo studies is readily achievable through a systematic approach. As a dihydrochloride salt, the compound's inherent aqueous solubility is a significant advantage. The primary formulation challenge is managing the low pH of the resulting solution to ensure physiological tolerability, particularly for parenteral routes. By starting with a thorough pre-formulation assessment and selecting the simplest vehicle that meets the study's requirements—progressing from simple aqueous solutions to buffered systems only when necessary—researchers can prepare robust, reproducible, and effective dosing formulations. Always prepare formulations fresh to minimize stability concerns and validate the final product with appropriate quality control checks.[8]

References

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Crystallization techniques for (1H-Indazol-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Crystallization of (1H-Indazol-3-yl)methanamine Dihydrochloride

Authored by a Senior Application Scientist

Foreword: The Art and Science of Crystalline API

In the landscape of pharmaceutical development, the crystallization of an Active Pharmaceutical Ingredient (API) is a critical juncture that dictates its ultimate success. It is far more than a simple purification step; it is a process of molecular organization that defines the API's purity, stability, bioavailability, and manufacturability.[1][2][3] An improperly controlled crystallization can lead to inconsistent batch quality, poor downstream processing, and variable clinical outcomes.[4]

This guide provides a detailed exploration of crystallization techniques specifically tailored for a molecule like this compound. As a hydrochloride salt, its physicochemical properties present unique opportunities and challenges. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower intelligent and adaptive experimental design. We will proceed from the foundational necessity of physicochemical characterization to detailed, field-tested crystallization protocols and conclude with essential quality control measures, all within the framework of Good Laboratory Practices (GLP).

Part 1: Foundational Work - Prerequisite Physicochemical Characterization

Before any crystallization can be rationally designed, a thorough understanding of the compound's properties is paramount. The following screening studies are indispensable for building a robust crystallization process.

Solubility Screening: The Map to Crystallization

Solubility is the cornerstone of any solution-based crystallization. The goal is to identify a suitable solvent or solvent system where the compound exhibits high solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallization) or to find a miscible solvent/anti-solvent pair.

Protocol: Small-Scale Solubility Screening

  • Preparation : Dispense a known, small amount (e.g., 5-10 mg) of this compound into individual small vials.

  • Solvent Addition : To each vial, add a different solvent from a pre-selected panel (see table below) in small, measured aliquots (e.g., 50-100 µL).

  • Equilibration : After each addition, agitate the vial at a controlled temperature (e.g., 25°C) for a set period. Observe for complete dissolution.

  • Heating/Cooling : If the compound is not soluble at room temperature, gently heat the vial and continue adding solvent until dissolution is achieved. Note the temperature and total solvent volume. Subsequently, cool the vial to a lower temperature (e.g., 4°C) and observe for precipitation.

  • Documentation : Record the observations to qualitatively and quantitatively assess solubility.

Table 1: Hypothetical Solubility Profile for this compound

SolventClassExpected Solubility at 25°CExpected Solubility at 60°CSuitability Notes
WaterProticHighVery HighLikely a good solvent, but may require an anti-solvent for high yield.
MethanolProticHighVery HighGood solvent candidate. Potential anti-solvents: Toluene, Heptane.
EthanolProticModerateHighExcellent candidate for cooling crystallization.[5]
Isopropanol (IPA)ProticLowModerateGood candidate for cooling or as an anti-solvent.
AcetonitrileAprotic PolarLowModeratePotential for cooling crystallization.
AcetoneAprotic PolarVery LowLowPotential as an anti-solvent.
TolueneAprotic Non-polarInsolubleInsolubleCandidate for anti-solvent.
HeptaneAprotic Non-polarInsolubleInsolubleCandidate for anti-solvent.

Note: This table is illustrative. Experimental verification is mandatory.

Polymorph and Solid-State Screening

APIs can exist in different crystalline forms known as polymorphs, each with distinct physical properties.[1] Regulatory bodies require thorough characterization of polymorphic forms to ensure product consistency and performance.[1]

  • Differential Scanning Calorimetry (DSC) : To determine melting point and detect polymorphic transitions.

  • Powder X-Ray Diffraction (PXRD) : To identify the crystalline fingerprint of different solid forms.[6][7]

  • Thermogravimetric Analysis (TGA) : To assess thermal stability and identify the presence of solvates or hydrates.

Part 2: Crystallization Methodologies & Protocols

Based on the foundational data, an appropriate crystallization strategy can be selected. The following are robust methods for hydrochloride salts.

Workflow for Method Selection

G start Start: Purified API Solution sol_screen Perform Solubility Screening start->sol_screen high_sol High solubility in a single solvent? sol_screen->high_sol sol_diff Significant solubility difference with temperature? high_sol->sol_diff Yes antisolvent_pair Good solvent / anti-solvent pair identified? high_sol->antisolvent_pair No cooling Protocol 1: Cooling Crystallization sol_diff->cooling Yes sol_diff->antisolvent_pair No end End: Crystalline Product cooling->end antisolvent Protocol 2: Anti-Solvent Addition antisolvent_pair->antisolvent Yes vapor_setup Need high-quality single crystals or small scale? antisolvent_pair->vapor_setup No antisolvent->end vapor Protocol 3: Vapor Diffusion vapor_setup->vapor Yes co_crystal Need to modify physicochemical properties? vapor_setup->co_crystal No vapor->end co_form Protocol 4: Co-crystallization Screening co_crystal->co_form Yes co_crystal->end No co_form->end G cluster_0 Step 1: Preparation cluster_1 Step 2: Addition cluster_2 Step 3: Crystallization cluster_3 Step 4: Isolation A Dissolve API in good solvent (e.g., Methanol) B Slowly add anti-solvent (e.g., Toluene) with stirring A->B C Supersaturation induces nucleation and crystal growth B->C D Continue addition and mature the slurry C->D E Filter, wash with anti-solvent, and dry crystals D->E

Caption: Workflow for the Anti-Solvent Addition protocol.

Protocol 3: Vapor Diffusion

Principle : This is a gentle technique ideal for generating high-quality crystals, often for structural analysis, but also for small-scale purification. [8][9]A solution of the API is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the API solution, gradually reducing solubility and promoting slow crystal growth. [10][11] Step-by-Step Methodology :

  • Setup : Prepare a concentrated solution of the API in a suitable solvent (e.g., 5-10 mg in 0.5 mL of methanol) in a small, open vial (the "inner vial").

  • Assembly : Place this inner vial inside a larger beaker or jar (the "outer vessel"). Add a few milliliters of a volatile anti-solvent (e.g., diethyl ether or hexane) to the bottom of the outer vessel, ensuring the liquid level is below the top of the inner vial.

  • Sealing : Seal the outer vessel tightly with a lid or parafilm.

  • Incubation : Place the sealed system in a location free from vibrations and temperature fluctuations.

  • Monitoring : Allow the system to stand for several days to weeks. Crystals should slowly form in the inner vial as the anti-solvent vapor diffuses into the solvent.

  • Harvesting : Once suitable crystals have formed, carefully open the vessel and retrieve the crystals using a pipette or by decanting the mother liquor.

G cluster_outer Sealed Outer Vessel cluster_inner Inner Vial API_Solution API in Solvent (e.g., Methanol) AntiSolvent Anti-Solvent Pool (e.g., Diethyl Ether) Vapor Anti-Solvent Vapor Vapor->API_Solution Diffusion

Caption: Diagram of a typical Vapor Diffusion setup.

Protocol 4: Co-crystallization

Principle : For some hydrochloride salts, forming a co-crystal with a benign "co-former" (like a carboxylic acid) can advantageously modify physical properties such as solubility and stability. [6][7][12]A co-crystal is a multi-component crystal held together by non-ionic interactions. [13] Step-by-Step Methodology (Screening via Slow Evaporation) :

  • Co-former Selection : Choose a range of pharmaceutically acceptable co-formers (e.g., benzoic acid, maleic acid, tartaric acid). [6][7]2. Stoichiometry : In separate vials, combine this compound and a selected co-former in defined stoichiometric ratios (e.g., 1:1, 1:2, 2:1).

  • Dissolution : Add a suitable solvent (e.g., acetonitrile or ethanol) to each vial until all solids dissolve, with gentle heating if necessary. [12]4. Evaporation : Loosely cap the vials (e.g., with perforated parafilm) and allow the solvent to evaporate slowly over several days.

  • Analysis : Analyze any resulting crystalline solids using PXRD and DSC to determine if a new crystalline phase (a co-crystal) has formed, distinct from the starting materials. [6][7]

Part 3: Quality Control, Documentation, and Good Laboratory Practices (GLP)

Successful crystallization is validated by rigorous quality control. [14]Adherence to GLP ensures the integrity and reproducibility of the results. [15][16]

Essential Quality Control Tests
  • Purity Analysis : Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of the crystallized API and ensure that process-related impurities have been purged.

  • Polymorph Confirmation : Run PXRD and DSC on the final product to confirm that the desired crystal form has been obtained and is consistent between batches. [13]* Particle Size Distribution : Analyze the particle size distribution using techniques like laser diffraction. This is critical for downstream formulation and bioavailability. [3]* Residual Solvent Analysis : Use Gas Chromatography (GC) with a headspace autosampler to quantify the amount of residual solvent, ensuring it is below the limits specified by regulatory guidelines (e.g., ICH Q3C).

  • Appearance : The material should be a crystalline solid of consistent color and form. [14] Table 2: Comparison of Crystallization Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Cooling Temperature-dependent solubilityScalable, good control over cooling profile, widely applicable. []Requires significant solubility change with temperature.APIs with moderate to high solubility at high temps and low solubility at low temps.
Anti-Solvent Solubility reduction by mixingWorks for highly soluble compounds, rapid, easy to perform. Solvent/anti-solvent selection can be complex; risk of oiling out.APIs with high solubility across a wide temperature range.
Vapor Diffusion Slow anti-solvent diffusionExcellent for high-quality single crystals, uses minimal material. [9][11]Slow, low yield, not easily scalable.X-ray crystallography, small-scale polymorph screening.
Co-crystallization Multi-component crystal formationCan improve solubility, stability, and other properties of the API. [6]Requires extensive screening for a suitable co-former.Modifying the physicochemical properties of a challenging API.
Adherence to Good Laboratory Practices (GLP)

GLP is a quality system that governs the planning, performance, monitoring, recording, and reporting of laboratory studies. [16][18]

  • Personnel : All personnel must be adequately trained for their roles and responsibilities. [15][19]* Equipment : All equipment (reactors, balances, analytical instruments) must be regularly calibrated and maintained. [15][19]Detailed logs must be kept.

  • Standard Operating Procedures (SOPs) : Written SOPs for every protocol must be in place and followed meticulously. [19]* Documentation : Every experiment must be documented in detail in a laboratory notebook, including starting materials, lot numbers, procedures, observations, and analytical results.

  • Safety : Appropriate personal protective equipment (PPE) must be worn. All chemicals should be handled according to their Safety Data Sheets (SDS). [19]

Conclusion

The crystallization of this compound is a multi-faceted process that requires a systematic, data-driven approach. By first investing in thorough physicochemical characterization, a researcher can intelligently select and optimize a crystallization protocol from the methodologies presented. Whether employing cooling, anti-solvent addition, vapor diffusion, or co-crystallization, the keys to success are precise control over process parameters and a commitment to rigorous quality control and Good Laboratory Practices. The protocols and insights provided herein serve as a robust foundation for developing a scalable and reproducible crystallization process, ultimately ensuring the quality and consistency of this promising API.

References

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Application Note & Protocol: High-Throughput Screening of an Indazole-Based Compound Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of oncology and kinase-targeted therapies.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important targets in modern drug discovery. The indazole scaffold is a privileged heterocyclic motif frequently found in potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2] Several approved anticancer drugs, such as axitinib and pazopanib, feature this core structure.[1] This application note provides a comprehensive, field-tested guide for conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a focused, indazole-based compound library. We will detail the entire workflow, from robust assay development and validation to primary screening, hit confirmation, and data analysis, providing the scientific rationale behind each critical step.

Introduction: The Synergy of Kinase Targets and Indazole Scaffolds

High-throughput screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of millions of chemical compounds against a specific biological target.[3] The goal of HTS is to identify "hits"—compounds that modulate the activity of the target and can serve as starting points for medicinal chemistry optimization.[4]

The selection of both the target and the compound library is paramount to the success of an HTS campaign. Protein kinases represent an ideal target class for HTS due to the availability of robust, automatable assay technologies.[5] The indazole core is particularly well-suited for targeting the kinase ATP-binding site. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region—a critical anchoring point for many inhibitors.[1][2] This inherent binding capability makes an indazole-focused library a rich source of potential kinase inhibitors.[6][7][8]

This guide will use a hypothetical screen against "Kinase X," a representative tyrosine kinase implicated in cancer, to illustrate the principles and protocols.

Part I: Assay Development and Validation - The Foundation of a Successful Screen

A successful HTS campaign is built upon a robust and reliable assay. The goal of assay development is to create a method that is sensitive, reproducible, and tolerant to the potential for compound interference.[9][10][11] For our Kinase X screen, we will utilize the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based assay that is well-suited for HTS due to its high signal-to-background ratio and no-wash format.[12][13]

Assay Principle: AlphaScreen® Kinase Assay

The AlphaScreen® assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead.[12][14] In our kinase assay, a biotinylated peptide substrate is captured by a streptavidin-coated Donor bead. A specific antibody that recognizes the phosphorylated form of the substrate is conjugated to a Protein A-coated Acceptor bead. When Kinase X phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (≤200 nm).[12][14] Upon excitation of the Donor bead with a 680 nm laser, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, initiating a chemiluminescent signal that is detected between 520-620 nm.[12][13] The intensity of this signal is directly proportional to the activity of Kinase X.

Protocol: Assay Optimization

Before embarking on the full screen, key assay parameters must be optimized in a 384-well plate format to achieve a stable signal and a large assay window.

Step-by-Step Protocol:

  • Enzyme Titration:

    • Prepare serial dilutions of Kinase X in kinase assay buffer.

    • Add a fixed, saturating concentration of the biotinylated substrate peptide and ATP.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the kinase reaction by adding a buffer containing EDTA.

    • Add the anti-phospho-substrate antibody and incubate.

    • Add the AlphaScreen® Donor and Acceptor beads and incubate in the dark.

    • Read the plate on an AlphaScreen®-capable plate reader.

    • Goal: Determine the enzyme concentration that yields approximately 80% of the maximal signal (EC80), balancing signal strength with reagent consumption.

  • Substrate and ATP Titration:

    • Using the optimized Kinase X concentration, perform a matrix titration of both the substrate peptide and ATP.

    • Determine the Michaelis-Menten constant (Km) for both.

    • Causality: For an ATP-competitive inhibitor screen, it is crucial to use an ATP concentration at or near its Km. Using excessively high ATP concentrations will make it difficult for competitive inhibitors to bind and will result in a high false-negative rate.[15]

  • DMSO Tolerance:

    • Run the optimized assay in the presence of varying concentrations of dimethyl sulfoxide (DMSO), the solvent used for the compound library.

    • Goal: Ensure that the final DMSO concentration used in the HTS (typically 0.5-1.0%) does not significantly inhibit the enzyme or interfere with the assay signal.

Assay Validation: The Z'-Factor

The quality and suitability of the assay for HTS are quantified by the Z'-factor.[16][17] This statistical parameter provides a measure of the separation between the positive control (no inhibition) and negative control (full inhibition) signals, taking into account the signal variability.[18][19]

The Z'-factor is calculated as:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., DMSO only).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., a known potent inhibitor of Kinase X).

Interpretation of Z'-Factor Values: [18][19]

Z'-FactorAssay QualitySuitability for HTS
> 0.5ExcellentHighly suitable and robust for HTS.
0 to 0.5MarginalCan be used, but may have a higher rate of false positives/negatives.
< 0UnsuitableThe assay is not reliable for screening.

Protocol: Z'-Factor Determination

  • Prepare a 384-well plate with half the wells dedicated to the positive control (enzyme + substrate + ATP + DMSO) and the other half to the negative control (enzyme + substrate + ATP + a known inhibitor at a concentration that gives maximal inhibition).

  • Run the assay under the fully optimized conditions.

  • Calculate the Z'-factor using the formula above. An assay is considered validated for HTS when a Z'-factor of ≥ 0.5 is consistently achieved.[19][20]

Part II: The HTS Campaign Workflow

With a validated assay, the HTS campaign can proceed through a structured workflow designed to identify, confirm, and prioritize hits efficiently.

Diagram: High-Throughput Screening Workflow

HTS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Triage cluster_2 Phase 3: Lead Generation AssayDev Assay Development & Validation (Z' > 0.5) PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen Assay Ready DataAnalysis Data Analysis & Hit Calling PrimaryScreen->DataAnalysis Raw Data HitConfirmation Hit Confirmation (Re-test) DataAnalysis->HitConfirmation Initial Hits DoseResponse Dose-Response (IC50 Determination) HitConfirmation->DoseResponse Confirmed Hits CounterScreens Counter-Screens (Promiscuity) DoseResponse->CounterScreens Potent Hits OrthogonalAssay Orthogonal Assay (Confirm MoA) CounterScreens->OrthogonalAssay Validated Hits SAR SAR Analysis OrthogonalAssay->SAR Leads

Caption: A typical workflow for an HTS campaign.

Primary Screening

The primary screen involves testing every compound in the indazole library at a single, fixed concentration (e.g., 10 µM) to identify initial "hits."[21][22]

Step-by-Step Protocol:

  • Compound Plating: Using automated liquid handlers, transfer a small volume of each compound from the library stock plates to 384-well assay plates.

  • Reagent Addition: Add the optimized concentrations of Kinase X, substrate peptide, and ATP to all wells. Control wells (positive and negative) are included on every plate.

  • Incubation: Incubate the plates for the optimized reaction time.

  • Detection: Stop the reaction and add the detection reagents (antibody, AlphaScreen® beads) according to the optimized protocol.

  • Data Acquisition: Read the luminescent signal from each well using a plate reader.

In-Screen Quality Control: The Z'-factor should be calculated for each plate in the primary screen to monitor assay performance in real-time. Plates with a Z'-factor below 0.5 should be flagged for review or re-screening.[23]

Data Analysis and Hit Identification

The raw data from the primary screen must be normalized and analyzed to identify statistically significant hits.[3][24]

Data Normalization: The raw signal from each well is typically converted to a percentage inhibition value relative to the on-plate controls:

% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

Hit Calling: A "hit" is defined as a compound that produces a statistically significant level of inhibition. A common method is to use a threshold based on the standard deviation (SD) of the sample population (all test wells):

Hit Threshold = Mean_%Inhibition_samples + (3 * SD_%Inhibition_samples)

Compounds with a % Inhibition value above this threshold are classified as initial hits.

Table: Representative Primary HTS Campaign Metrics

ParameterValueDescription
Total Compounds Screened50,000The size of the indazole library.
Screening Concentration10 µMSingle concentration used for the primary screen.
Average Plate Z'-Factor0.78Indicates excellent assay performance across the screen.
Initial Hit Rate0.8%The percentage of compounds classified as initial hits.
Number of Initial Hits400The total number of compounds meeting the hit criteria.
Hit Confirmation and Triage

Initial hits from the primary screen contain a significant number of false positives. The goal of hit confirmation is to re-test these compounds to confirm their activity and eliminate artifacts.[4][25]

Step-by-Step Protocol:

  • Re-test: The 400 initial hits are re-tested under the same assay conditions to confirm their activity. Compounds that fail to show activity upon re-testing are discarded.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC50). The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[15][26][27]

  • Curve Fitting: The dose-response data is fitted to a four-parameter logistic model to calculate the IC50 value.[28]

Counter-Screens for Promiscuous Inhibitors: A major source of false positives in HTS are "promiscuous inhibitors," which act non-specifically through mechanisms like compound aggregation.[29][30][31] It is essential to run counter-screens to identify and eliminate these compounds.

  • Detergent Counter-Screen: Re-run the dose-response assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibitors often lose their activity in the presence of detergent.[32][33]

  • Orthogonal Assay: An orthogonal assay uses a different detection technology to measure the same biological activity. For our Kinase X screen, a luminescence-based assay like the ADP-Glo™ Kinase Assay, which measures ADP production, could be used. True hits should be active in both the primary and orthogonal assays.

Diagram: Decision Tree for Hit Triage

Hit_Triage Start Initial Hit (N=400) Confirm Confirm Activity in Primary Assay? Start->Confirm DoseResponse Determine IC50 Confirm->DoseResponse Yes Discard1 Discard (False Positive) Confirm->Discard1 No Potent Is IC50 < 10 µM? DoseResponse->Potent CounterScreen Test in Counter-Screen Potent->CounterScreen Yes Discard2 Discard (Low Potency) Potent->Discard2 No Promiscuous Active in Counter-Screen? CounterScreen->Promiscuous Orthogonal Test in Orthogonal Assay Promiscuous->Orthogonal No Discard3 Discard (Promiscuous) Promiscuous->Discard3 Yes ConfirmedLead Confirmed Lead Candidate Orthogonal->ConfirmedLead Yes Discard4 Discard (Assay Artifact) Orthogonal->Discard4 No

Caption: A decision-making process for hit validation.

Table: Hit Confirmation and Potency Data for Representative Compounds

Compound IDRe-test Confirmed?IC50 (µM) (AlphaScreen)Activity in Detergent?IC50 (µM) (Orthogonal)Status
IND-001Yes0.25Yes0.31Validated Hit
IND-002Yes1.2Yes1.5Validated Hit
IND-003Yes0.8No> 50Discard (Promiscuous)
IND-004NoN/AN/AN/ADiscard (False Positive)
IND-005Yes> 20Yes> 20Discard (Low Potency)

Conclusion and Next Steps

This application note has outlined a comprehensive and robust workflow for the high-throughput screening of an indazole-based compound library against a protein kinase target. By following these detailed protocols for assay development, validation, primary screening, and hit triage, researchers can efficiently identify high-quality, validated hits. These hits, such as IND-001 and IND-002 from our example, serve as the starting point for lead optimization. Subsequent steps will involve medicinal chemistry efforts to improve potency and selectivity, as well as further biological characterization to understand the mechanism of action and potential for therapeutic development.

References

  • McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Feng, B. Y., & Shoichet, B. K. (2008). Identification of Promiscuous Small Molecule Activators in High-Throughput Enzyme Activation Screens. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BMG Labtech. (2014). Detection of tyrosine kinase activity in AlphaScreen mode. Application Note AN270. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]

  • Auld, D. S., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput Assays for Promiscuous Inhibitors. Retrieved from [Link]

  • Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • BMG Labtech. (2020). Kinase assays. Retrieved from [Link]

  • ACS Publications. (2008). Identification of Promiscuous Small Molecule Activators in High-Throughput Enzyme Activation Screens. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Xiao, H., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

  • ProQuest. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Eli Lilly and Company & NIH Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. FAQ 1356. Retrieved from [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • Malte, L., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Retrieved from [Link]

  • Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Screening of Microorganisms: Primary and Secondary Techniques. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Retrieved from [Link]

  • Taos, T. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Hit Discovery. Retrieved from [Link]

  • Unacademy. (n.d.). Primary and Secondary Screening. Retrieved from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. Retrieved from [Link]

  • PPTX. (n.d.). Screening. Retrieved from [Link]

  • YouTube. (2022). Microbial Screening (Primary and Secondary) #industrialmicrobiology. Retrieved from [Link]

  • Assignment Help. (n.d.). Primary and Secondary screening. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of (1H-Indazol-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (1H-Indazol-3-yl)methanamine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and systematically improve the solubility of this compound during experimentation. As a dihydrochloride salt of a weak base, its solubility is governed by a series of equilibria that can be manipulated to achieve the desired concentration in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I expected this compound to be water-soluble because it's a salt, but I'm observing poor dissolution. Why is this happening?

A1: This is a common and valid observation. While converting a basic compound to a hydrochloride salt is a standard technique to enhance aqueous solubility, several factors can still limit dissolution[1]:

  • Solution pH: (1H-Indazol-3-yl)methanamine is a weak base. Its dihydrochloride salt form exists in equilibrium with its less soluble free base form. The position of this equilibrium is highly dependent on the pH of the solution[2][3]. If the pH of your aqueous medium is not sufficiently acidic, the salt can convert back to the free base, which has significantly lower solubility, causing it to precipitate or refuse to dissolve.

  • Disproportionation: This is the formal term for the salt converting to its neutral free base form in solution[4]. This can occur if the solution pH rises, for example, upon the addition of other formulation components or if the solvent is unbuffered.

  • Common Ion Effect: In solutions that already contain a high concentration of chloride ions, the dissolution of a hydrochloride salt can be suppressed, according to Le Châtelier's principle[5].

  • Intrinsic Molecular Properties: The indazole ring system possesses hydrophobic characteristics. Even in its fully protonated (salt) form, the underlying structure can limit the extent of solvation by water, especially at higher concentrations.

The most critical and often overlooked factor is the final pH of the solution.

Q2: What is the single most important parameter to control for dissolving this compound, and how does it work?

A2: The single most important parameter is pH .

The compound has two basic nitrogen atoms—one on the indazole ring and one on the methanamine side chain—that are protonated to form the dihydrochloride salt. The solubility of this salt is maintained only under acidic conditions where these nitrogens remain protonated (charged).

The relationship is governed by the following equilibrium:

G cluster_0 Solubility Equilibrium cluster_1 Controlling Factor A Free Base (Insoluble) B Monohydrochloride (Sparingly Soluble) A->B + H⁺ B->A - H⁺ C Dihydrochloride Salt (Soluble) B->C + H⁺ C->B - H⁺ D Low pH (Add Acid) D->C Shifts Equilibrium Right (Favors Soluble Form) E High pH (Add Base) E->A Shifts Equilibrium Left (Favors Insoluble Form) G start Start: Poorly Soluble Compound stock Step 1: Prepare Concentrated Stock (e.g., 50 mM in 100% DMSO) start->stock Dissolve in organic solvent dilute Step 2: Serially Dilute (e.g., to 1 mM in DMSO) stock->dilute Reduce concentration final Step 3: Spike into Final Medium (Add small volume to PBS/Media) dilute->final Final dilution factor (e.g., 1:100) end Result: Soluble Compound at Target Concentration (e.g., 10 µM in PBS at pH 7.4) final->end Compound remains below solubility limit

Caption: Recommended workflow for dosing in physiological buffers.

Q4: Beyond pH adjustment, how can I use co-solvents to increase the solubility of my compound?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving organic molecules like your indazole derivative.[6][7] The effect can be significant, sometimes increasing solubility by several orders of magnitude.[7]

Recommended Co-solvents: The selection depends on the experimental context (e.g., in vitro vs. in vivo).

Co-SolventTypical Concentration (% v/v)Use CaseKey Considerations
Ethanol (EtOH) 5 - 20%In vitro, some in vivoGenerally well-tolerated but can have biological effects.
Propylene Glycol (PG) 10 - 40%In vitro, oral/parenteral in vivoViscous. Good safety profile.
Polyethylene Glycol 400 (PEG 400) 10 - 50%Oral/parenteral in vivoCommon formulation excipient. Low toxicity.
Dimethyl Sulfoxide (DMSO) ≤ 0.5% (final) for in vitroIn vitro stock solutionsHighly effective solubilizer but can be toxic to cells at >1%.
N-Methyl-2-pyrrolidone (NMP) 1 - 10%Preclinical in vivoPotent solubilizer, use with caution due to toxicity profile.
Experimental Protocols
Protocol 1: Generating a pH-Solubility Profile

This protocol allows you to experimentally determine the optimal pH for solubilizing this compound.

Objective: To quantify the solubility of the compound across a range of pH values.

Materials:

  • This compound

  • Series of buffers (e.g., citrate for pH 2-6, phosphate for pH 6-8)

  • Deionized water

  • Microcentrifuge tubes or glass vials

  • Analytical balance, vortex mixer, shaker/rotator

  • pH meter

  • Syringe filters (0.22 µm)

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Prepare Buffers: Make a series of buffers at desired pH points (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add Compound: Add an excess amount of the compound to a known volume (e.g., 1 mL) of each buffer in a separate vial. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours. This step is critical to ensure the solution is fully saturated.

  • Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for the excess solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Do not disturb the solid pellet.

  • Filter: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is crucial to avoid artificially high readings.

  • Quantify: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS method.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) against the measured final pH of each solution.

Expected Outcome (Hypothetical Data):

pHSolubility (mg/mL)
2.0> 50
3.045.2
4.025.8
5.05.1
6.00.3
7.0< 0.01
7.4< 0.01

This profile will clearly show the dramatic decrease in solubility as the pH increases.

Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To identify an effective co-solvent system for a target concentration.

Materials:

  • This compound

  • Candidate co-solvents (e.g., Ethanol, PG, PEG 400, DMSO)

  • Primary solvent (e.g., water or a pH 4.0 buffer)

  • Glass vials, analytical balance, vortex mixer

Procedure:

  • Prepare Solvent Systems: Create a series of solvent mixtures, for example: 90:10, 80:20, and 60:40 ratios (v/v) of your primary solvent to each co-solvent.

  • Determine Solubility: Use the "shake-flask" method described in Protocol 1, or perform a simpler visual assessment.

  • Visual Assessment (Rapid Screening): a. Weigh a fixed amount of your compound needed to achieve the target concentration into separate vials. b. Add a fixed volume of each solvent system to the vials. c. Vortex vigorously for 2-5 minutes. d. Observe visually for complete dissolution. Note any systems where the compound dissolves fully.

  • Incubate and Re-observe: Let the vials sit at room temperature for 1-2 hours and overnight to check for any precipitation, indicating that a supersaturated state was initially formed. The best co-solvent system is one that maintains solubility over time.

References
  • Zhang, J. et al. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Via ResearchGate. [Link]

  • PubMed. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • University of Alberta. Isolation (Recovery) of amines. [Link]

  • Wikipedia. Cosolvent. [Link]

  • National Institutes of Health (NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • PubMed. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. (1982). [Link]

  • The Journal of Physical Chemistry B. The Hydrophobic Effect and the Role of Cosolvents. (2014). [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. (2025). [Link]

  • PMC - PubMed Central. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. (2017). [Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. (2019). [Link]

Sources

Technical Support Center: A Guide to Handling and Stabilizing (1H-Indazol-3-yl)methanamine Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-Indazol-3-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this compound in solution. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you achieve reliable and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the ideal storage conditions for the solid compound?

To ensure long-term purity and stability, the solid dihydrochloride salt should be stored under an inert atmosphere (such as argon or nitrogen) at refrigerated temperatures (2-8°C).[1][2] The container must be tightly sealed to protect it from moisture and light, which can contribute to degradation over time.[2]

Q2: I dissolved the compound, and the solution quickly turned yellow or brown. What's happening?

This discoloration is a common indicator of compound degradation. The primary cause is often the formation of the less stable free amine form of the molecule, which can subsequently oxidize or undergo other decomposition reactions. This process is highly influenced by the pH of the solution, exposure to atmospheric oxygen, and light.

Q3: What is the fundamental reason for the compound's instability in solution?

(1H-Indazol-3-yl)methanamine is supplied as a dihydrochloride salt. In this form, the two basic nitrogen atoms on the methanamine group and the pyrazole ring are protonated. This protonation significantly increases the compound's stability by preventing the lone pair of electrons on the nitrogens from participating in degradation reactions like oxidation.

When dissolved in a neutral or basic solvent, the compound can be deprotonated to its free base form. This free amine is more nucleophilic and highly susceptible to oxidative degradation, leading to the formation of colored impurities and a loss of compound integrity.[3]

Q4: What are the best practices for preparing stock solutions?

For maximum stability, solutions should be prepared in a slightly acidic aqueous buffer (e.g., pH 4-5 citrate or acetate buffer) or in anhydrous, peroxide-free aprotic solvents like DMSO or DMF, which are less likely to facilitate deprotonation. If using aqueous solutions, it is critical to control the pH. Preparing fresh solutions for immediate use is the most reliable strategy.

Q5: How long can I store a stock solution?

The stability of a solution is highly dependent on the solvent, concentration, storage temperature, and exposure to light and air. We strongly recommend preparing solutions fresh daily. If storage is unavoidable, it should be at -20°C or -80°C in small, single-use aliquots under an inert atmosphere. A preliminary stability study using an analytical method like HPLC is advised to determine the acceptable storage duration for your specific experimental conditions.

Section 2: Troubleshooting Guide for Solution Instability

This guide provides a structured approach to diagnosing and solving common stability issues encountered during experiments.

Issue: Rapid Discoloration and/or Precipitation After Dissolving

This is the most frequent sign of compound degradation. Follow this troubleshooting workflow to identify and mitigate the cause.

start Instability Observed (Discoloration/Precipitate) check_ph Check Solution pH & Solvent start->check_ph ph_high pH is neutral/basic or solvent is protic/aqueous check_ph->ph_high Yes ph_ok pH is acidic or solvent is anhydrous aprotic check_ph->ph_ok No check_atmo Check Atmosphere/ Solvent Purity atmo_bad Standard atmosphere & non-degassed solvent used check_atmo->atmo_bad Yes atmo_good Inert atmosphere & degassed solvent used check_atmo->atmo_good No check_light Check Light Exposure light_bad Handled in clear vial under ambient light check_light->light_bad Yes sol_ph ACTION: 1. Use acidic buffer (pH 4-5). 2. Switch to anhydrous DMSO/DMF. ph_high->sol_ph ph_ok->check_atmo sol_atmo ACTION: 1. Degas solvent before use. 2. Handle under N2 or Ar. atmo_bad->sol_atmo atmo_good->check_light sol_light ACTION: Use amber vials and protect from light. light_bad->sol_light end Stable Solution Achieved sol_ph->end sol_atmo->end sol_light->end cluster_0 Unstable Free Base cluster_1 Stable Dihydrochloride Salt FreeBase Indazole-CH2-NH2 Salt [Indazole-H]⁺-CH2-NH3⁺ • 2Cl⁻ FreeBase->Salt + 2 HCl (Acidic pH) Salt->FreeBase - 2 HCl (Basic pH)

Caption: Equilibrium between the stable salt and unstable free base.

The primary challenge is that this equilibrium shifts to the left in the presence of bases or even in neutral water, exposing the reactive free amine.

Summary of Recommended Handling Conditions
ParameterRecommendationRationale
Solvent 1. Anhydrous DMSO/DMF2. Aqueous Buffer (pH 4-5)1. Minimizes deprotonation.2. Maintains the stable protonated salt form.
pH (Aqueous) 4.0 - 5.5Ensures the amine groups remain protonated and protected from oxidation.
Temperature Prepare fresh; if stored, -20°C to -80°CReduces the rate of all chemical degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the electron-rich free amine form.
Light Protect from light (Amber vials)Prevents potential photodegradation of the aromatic indazole ring system.

By implementing these protocols and understanding the chemical principles behind the instability of this compound, researchers can ensure the integrity of their experiments and generate reliable, high-quality data.

References
  • ChemBK. This compound - Physico-chemical Properties. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? [Link]

  • ResearchGate. (2023). How can I neutralize amine hydrochlorides? [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with (1H-Indazol-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1H-Indazol-3-yl)methanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve inconsistencies in biological assays involving this compound. The following question-and-answer format addresses specific issues, explains the underlying scientific principles, and provides actionable troubleshooting steps to ensure reliable and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

Compound-Related Issues

Q1: My experimental results with this compound are inconsistent between experiments. What are the common causes?

A1: Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas:

  • Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability.[1]

  • Experimental system-related issues: This encompasses variability in cell culture conditions, passage number, and cell density.[1]

  • Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[1]

Q2: How can I be sure that the this compound I'm using is active and stable?

A2: Ensuring the integrity of your compound is the first critical step.[2]

  • Source and Purity: Always source the compound from a reputable supplier that provides a certificate of analysis (CoA) with purity data (e.g., from HPLC or NMR analysis). Impurities can interfere with the assay.[2]

  • Proper Storage: Verify that the compound has been stored according to the manufacturer's recommendations, which is typically in a dry, sealed container at room temperature.[3] Improper storage can lead to degradation.[2]

  • Stock Solution Preparation: Stock solutions should be prepared in a suitable solvent, such as anhydrous, high-purity DMSO or water.[2][4]

Q3: I'm observing precipitate in my stock solution or after diluting into my aqueous assay buffer. What should I do?

A3: Poor aqueous solubility is a common reason for the lack of activity or inconsistent results with small molecule inhibitors.[2] If the compound precipitates, its effective concentration will be much lower than intended.[2]

  • Check Solubility: While specific solubility data for this compound is not always readily available, indazole derivatives are a class of aromatic heterocyclic compounds.[5] As a hydrochloride salt, it is expected to have better solubility in aqueous solutions compared to its free base form.[6][7]

  • Solvent Choice: For stock solutions, high-purity DMSO is a common choice.[4] When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1][4]

  • Gentle Warming/Sonication: If dissolution is slow, gentle warming (e.g., 37°C) or brief sonication can help.[8] However, be cautious as excessive heat can degrade the compound.

  • pH Considerations: The dihydrochloride salt form suggests the compound has basic amine groups. The pH of your final assay buffer can significantly impact the protonation state and solubility of the compound. A slightly acidic pH may be required to maintain solubility.

Experimental System-Related Issues

Q4: I am observing significant cell death at concentrations where I expect to see specific biological activity. How can I distinguish between targeted effects and general toxicity?

A4: This is a critical issue in cell-based assays.

  • Determine Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to identify the concentration range that is non-toxic to your specific cell line.[1]

  • Use Non-Toxic Concentrations: Conduct your functional assays at concentrations at or below the determined cytotoxic threshold to ensure you are observing specific effects.[1]

  • Solvent Control: Always include a vehicle control (e.g., media with the same final concentration of DMSO) to account for any solvent-induced toxicity.[4]

Q5: My IC50 values for this compound vary significantly between cell viability assays. What could be the cause?

A5: Several factors can contribute to IC50 variability:

  • Inconsistent Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as cell number can significantly impact the final readout of viability assays.[1]

  • Cell Passage Number: Use cells within a defined, low-passage number range for all experiments. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[1]

  • Incubation Time: Standardize the incubation time with the inhibitor across all experiments, as the effect of the inhibitor can be time-dependent.[1]

Assay-Specific Troubleshooting

Q6: I am not observing any effect of this compound in my assay. What are the common reasons for this?

A6: A lack of an observable effect can stem from several issues:

  • Compound Integrity and Solubility: As discussed previously, the compound may have degraded or may not be soluble in the assay buffer at the tested concentration.[2]

  • Experimental Setup: Problems with the assay itself, such as incorrect timing, inappropriate reagent concentrations, or issues with cell health, can lead to a lack of observable effect.[2]

  • Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.[2]

Q7: How can I be sure that the observed phenotype is a result of on-target activity and not off-target effects?

A7: Confirming on-target activity is crucial. Consider the following approaches:

  • Dose-Response Curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with any known IC50 values, suggests on-target activity.[1]

  • Use a Structurally Different Inhibitor: If available, using another inhibitor for the same target that is structurally distinct can help confirm that the observed phenotype is due to inhibition of the intended target.[1]

  • Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[1]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to its target inside the cell at the concentrations used.[1]

II. Detailed Troubleshooting Guides

Guide 1: Addressing Compound Solubility and Stability

Poor solubility is a primary reason for inconsistent results. This guide provides a systematic approach to ensure your compound is properly dissolved and stable.

Step 1: Stock Solution Preparation

  • Solvent Selection: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent. Anhydrous, high-purity DMSO is a common first choice.[2]

  • Dissolution: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) or brief sonication to aid dissolution.[8]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store at -20°C or -80°C, protected from light.[4]

Step 2: Preparing Working Solutions

  • Dilution: Dilute the stock solution in your assay buffer (e.g., cell culture medium).

  • Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation against a dark background.[2]

  • Incubation Test: Incubate the highest concentration of your working solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of your experiment and visually inspect for precipitation.[2]

Step 3: What to do if Precipitation Occurs

  • Lower the Concentration: Your highest working concentration may be above the compound's solubility limit in the aqueous buffer.

  • Increase Solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of a co-solvent like DMSO may be necessary. However, be mindful of solvent toxicity.

  • pH Adjustment: For hydrochloride salts, the pH of the medium can be critical. A slightly acidic pH may be necessary to maintain solubility. However, ensure the pH is compatible with your biological system.

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid PowderRoom TemperatureRefer to CoAStore in a dry, sealed container.[3]
Stock Solution in DMSO-20°C or -80°CUp to 1-6 monthsAvoid repeated freeze-thaw cycles.[4]
Guide 2: Differentiating Toxicity from Specific Activity

It's essential to work within a therapeutic window where the compound exhibits its specific biological effects without causing general cytotoxicity.

Step 1: Determine the Maximum Non-Toxic Concentration

  • Cell Seeding: Plate your cells at the same density you use for your functional assays.

  • Dose-Response: Treat the cells with a wide range of concentrations of this compound.

  • Viability Assay: After the desired incubation period, perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion).

  • Data Analysis: Plot cell viability versus compound concentration to determine the concentration at which viability begins to decrease significantly. This is your cytotoxic threshold.

Step 2: Design Functional Assays

  • Concentration Range: Use a range of concentrations that are at or below the determined non-toxic concentration for your functional experiments.[1]

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your assays.

  • Vehicle Control: A vehicle control (medium with the same final solvent concentration) is essential to rule out any effects of the solvent.[4]

III. Visualizing Experimental Workflows and Concepts

General Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting inconsistent assay results.

A Inconsistent Results Observed B Check Compound Integrity A->B C Review Experimental Protocol A->C D Evaluate Biological System A->D E Source & Purity Verified? B->E No F Proper Storage? B->F No G Solubility Issues? B->G Yes K Problem Resolved B->K Yes H Consistent Cell Conditions? C->H No I Assay Timing & Reagents OK? C->I No C->K Yes J On-Target Effect Confirmed? D->J No D->K Yes L Consult Technical Support E->L F->L G->L H->L I->L J->L

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Impact of pH on this compound

As a dihydrochloride salt, the compound's protonation state, and therefore its solubility and interaction with its target, can be influenced by the pH of the environment.

cluster_0 Acidic pH (e.g., < 7.0) cluster_1 Physiological/Basic pH (e.g., > 7.4) A Compound is Protonated (Positively Charged) B Higher Aqueous Solubility A->B D Lower Aqueous Solubility (Potential for Precipitation) B->D pH Increase C Compound may become Deprotonated (Neutral or Less Charged) C->D

Caption: The effect of pH on the protonation state and solubility.

IV. References

  • Molecular Biology Troubleshooting. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2020). How do we choose a proper concentration for the stock solution?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(7), 815-820.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(6), 2448-2459.

  • National Center for Biotechnology Information. (n.d.). 1H-indazol-3-amine. PubChem Compound Database. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Salt Selection in Drug Development. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • Droge, S. T., & Goss, K. U. (2013). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. Environmental Science & Technology, 47(23), 13694-13702.

  • Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1235-1265.

  • Wang, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101.

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598.

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

  • Heffeter, P., et al. (2012). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. Journal of Biological Inorganic Chemistry, 17(2), 205-217.

  • Chen, C. Y., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(17), 4586-4589.

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-3-ylmethanol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem Compound Database. Retrieved from [Link]

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Technical Support Center: A-Z Guide to Characterizing and Mitigating Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Using (1H-Indazol-3-yl)methanamine dihydrochloride and Other Investigational Compounds

Welcome to the technical support center for researchers and drug development professionals. This guide provides a comprehensive framework for identifying, understanding, and mitigating the off-target effects of novel kinase inhibitors, with a focus on compounds built around privileged scaffolds like indazole. While you may be working with a specific molecule such as this compound, the principles and troubleshooting workflows outlined here are broadly applicable to the entire class of ATP-competitive kinase inhibitors.

The indazole core is a well-established scaffold in medicinal chemistry, known for its role in potent kinase inhibitors.[1][2] However, the very feature that makes these compounds effective—their interaction with the highly conserved ATP-binding pocket—also presents the greatest challenge: achieving selectivity across the kinome.[3][4] Unintended interactions, or "off-target" effects, can lead to ambiguous experimental results, cellular toxicity, and a misinterpretation of the compound's true mechanism of action.[5] This guide is designed to equip you with the strategies and detailed protocols needed to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial characterization of a novel kinase inhibitor.

Q1: What exactly are "off-target" effects and why are they a primary concern?

A1: Off-target effects are interactions of a drug or compound with proteins other than its intended biological target. For kinase inhibitors, this typically means the inhibition of additional kinases beyond the one you are studying.[3] These effects are a major concern for two reasons:

  • Data Integrity: If an observed cellular phenotype is caused by an off-target effect, you may incorrectly attribute a biological function to your intended target, compromising the validity of your research.[5]

  • Toxicity and Side Effects: In a therapeutic context, off-target interactions are a primary cause of unwanted side effects and toxicity, as they disrupt other essential cellular signaling pathways.[3]

Q2: My compound shows the desired effect in my cell-based assay. Why should I still worry about off-targets?

Q3: What is the first and most crucial experiment to assess the selectivity of my new inhibitor?

A3: The most direct and comprehensive first step is a broad in vitro kinase selectivity screen, often referred to as a "kinome scan".[3] This involves testing your compound against a large panel of hundreds of purified human kinases (e.g., 400+) at a fixed concentration (typically 100 nM to 1 µM).[7][8] This experiment provides a panoramic view of your inhibitor's selectivity profile, immediately identifying the most likely off-targets to investigate further.[9][10]

Q4: How can I differentiate a true on-target effect from a dominant off-target phenotype in my experiments?

A4: Differentiating on-target from off-target effects requires a multi-pronged, evidence-based approach using orthogonal methods—that is, distinct experimental techniques that measure the same biological event through different means.[11][12] Key strategies include:

  • Confirming Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to prove your compound is physically binding to the intended target inside the cell.[13][14]

  • Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target kinase. If this genetic perturbation phenocopies the effect of your inhibitor, it strongly supports an on-target mechanism.[6]

  • Rescue Experiments: In a cell line expressing your target, overexpress a mutant version of the kinase that is resistant to your inhibitor. If the cells become resistant to your compound, it confirms the effect is on-target.

Section 2: Troubleshooting Guides & Experimental Workflows

This section provides structured, in-depth guides for tackling specific issues you may encounter during your research.

Guide 1: Unexpected Phenotype Observed in Cellular Assays

Symptoms:

  • The observed cellular effect (e.g., apoptosis, cell cycle arrest) occurs at a concentration significantly different from the compound's biochemical IC50 against the purified target kinase.

  • The phenotype is inconsistent with the known biology of the target kinase.

  • You observe high levels of cytotoxicity that cannot be explained by the inhibition of your primary target.

Systematic Troubleshooting Workflow:

This workflow is designed to systematically determine if the observed phenotype is due to on-target or off-target activity.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Causality Assessment cluster_2 Phase 3: Data Interpretation & Next Steps cluster_3 Phase 4: Off-Target Deconvolution A Unexpected Cellular Phenotype Observed B Step 1: Confirm On-Target Engagement in Cells (e.g., CETSA) A->B C Is target engagement confirmed? B->C D Step 2: Perform Genetic Validation (siRNA or CRISPR of Target) C->D Yes E Troubleshoot Assay: - Check cell permeability - Verify compound stability C->E No F Does genetic knockdown phenocopy inhibitor effect? D->F G High Confidence in On-Target Effect. Proceed with research. F->G Yes H Step 3: Perform Broad Kinome Profiling (e.g., KINOMEscan®) F->H No I Analyze kinome scan data. Identify potent off-targets. H->I J Step 4: Validate Off-Targets (Genetic knockdown of new candidates) I->J K Phenotype is likely due to a potent off-target. Re-evaluate project goals or re-design compound. J->K

Caption: Workflow for deconvoluting on-target vs. off-target cellular effects.

Data Presentation: Interpreting Kinase Profiling Data

After performing a kinome scan, the data is typically presented as percent inhibition at a given concentration. A follow-up dose-response analysis for the most potent "hits" will yield Kd (dissociation constant) or IC50 values.

Table 1: Hypothetical Kinome Profiling Results for Compound XYZ-123 (1 µM Screen)

Kinase TargetPercent InhibitionSelectivity Score (S)Notes / Action
TargetKinase-1 (On-Target) 99% - Excellent on-target activity confirmed.
OffTargetKinase-A95%0.02High-priority off-target. Potency is similar to on-target. Validate with orthogonal assays.
OffTargetKinase-B81%0.05Medium-priority off-target. Investigate if biologically relevant to the observed phenotype.
OffTargetKinase-C25%>0.2Low-priority hit. Likely not biologically relevant at therapeutic doses.
... (400+ other kinases)<10%N/AConsidered a clean profile outside of key off-targets.

Selectivity Score is a metric used to quantify selectivity, where a lower score indicates higher promiscuity. Methods for calculating this vary but often relate the number of potent off-targets to the total number of kinases tested.[15]

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for cornerstone experiments in off-target validation.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[13][16] An increase in the melting temperature (Tm) of your target protein in the presence of your compound is direct evidence of target engagement.[17]

Objective: To confirm that this compound binds to its intended kinase target in intact cells.

Materials:

  • Cells expressing the target kinase.

  • This compound and vehicle control (e.g., DMSO).

  • PBS and lysis buffer (containing protease and phosphatase inhibitors).

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Centrifuge capable of handling plates/tubes.

  • Equipment for protein quantification (e.g., Western Blot or ELISA).

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of your compound or vehicle control and incubate under normal culture conditions for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermocycler. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control sample.[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separate Soluble Fraction: Pellet the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantify Soluble Protein: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western Blot or another specific protein detection method.[16]

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples. The rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.[18]

Protocol 2: Orthogonal Target Validation via Western Blot

Objective: To determine if inhibiting the target kinase with your compound produces the same downstream signaling effect as genetically knocking down the kinase.

Workflow Diagram:

Caption: Orthogonal validation workflow comparing chemical and genetic inhibition.

References

  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets.Drug Discovery Today.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.Journal of Chemical Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • KINOMEscan® Kinase Screening & Profiling Services.Technology Networks.
  • A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Deriv
  • KINOMEscan – High-Throughput Kinase Selectivity Profiling.Ambit Biosciences Inc..
  • Measuring and interpreting the selectivity of protein kinase inhibitors.PubMed.
  • A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy and Selectivity Profile.BenchChem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors.PubMed.
  • Addressing off-target effects of indazole-based kinase inhibitors.BenchChem.
  • Identification of Potent Reverse Indazole Inhibitors for HPK1.PubMed Central.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
  • KINOMEscan Technology.Eurofins Discovery.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.Reaction Biology.
  • KINOMEscan® Kinase Profiling Pl
  • Kinase Screening and Profiling - Guidance for Smart Cascades.Eurofins Discovery.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Review of Biochemistry.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central.
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity.AACR Journals.
  • Improving Therapeutics Discovery with Orthogonal Assay D
  • Orthogonal Assay Service.
  • Cellular Thermal Shift Assay (CETSA).News-Medical.Net.
  • How can off-target effects of drugs be minimised?.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Orthogonal method in pharmaceutical product analysis.Alphalyse.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.The Institute of Cancer Research, London.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.BMC Systems Biology.

Sources

Strategies to increase the yield of (1H-Indazol-3-yl)methanamine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-Indazol-3-yl)methanamine dihydrochloride. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, drawing from established literature and practical experience. This resource is intended for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis.

(1H-Indazol-3-yl)methanamine is a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Granisetron, a potent 5-HT3 receptor antagonist used as an antiemetic agent.[1][2][3][4][5] The successful and high-yielding synthesis of this intermediate is therefore of significant interest.

This guide is structured to address common challenges and questions that arise during the synthesis, providing not just protocols, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of (1H-Indazol-3-yl)methanamine. The most common synthetic route involves the reduction of 1H-indazole-3-carbonitrile. The following troubleshooting advice is primarily focused on this transformation.

Question 1: My reaction shows a low yield of the desired (1H-Indazol-3-yl)methanamine. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach to identifying the root cause is essential.

Potential Cause 1: Inefficient Reduction of the Nitrile

The conversion of the nitrile group in 1H-indazole-3-carbonitrile to a primary amine is the core of the synthesis. If this step is inefficient, the overall yield will be poor.

  • If using Lithium Aluminum Hydride (LiAlH₄):

    • Reagent Quality: LiAlH₄ is extremely reactive with moisture.[6] Ensure you are using a fresh, high-quality reagent from a sealed container. The use of old or improperly stored LiAlH₄ can lead to significantly reduced activity.

    • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. This includes using dry solvents (like THF or diethyl ether), oven-dried glassware, and maintaining an inert atmosphere (e.g., argon or nitrogen). Any trace of water will quench the LiAlH₄, reducing the amount available for the reaction.

    • Reaction Temperature: The initial addition of LiAlH₄ should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. However, for the reaction to go to completion, it may be necessary to warm the mixture to room temperature or even reflux it. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

  • If using Catalytic Hydrogenation:

    • Catalyst Activity: The activity of catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Raney Cobalt can degrade over time or upon exposure to air.[7][8] Ensure you are using a fresh or properly activated catalyst.

    • Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. Insufficient pressure can lead to incomplete reduction. The optimal pressure will depend on the specific catalyst and substrate, but typically ranges from 50 to 600 psi.[7]

    • Catalyst Poisons: The starting material or solvent may contain impurities that can poison the catalyst. Ensure the purity of your 1H-indazole-3-carbonitrile and use high-purity solvents.

Potential Cause 2: Formation of Byproducts

The formation of secondary and tertiary amines is a common side reaction in nitrile reductions, which can significantly lower the yield of the desired primary amine.[9]

  • Mechanism of Byproduct Formation: The primary amine product can react with the intermediate imine, leading to the formation of a secondary amine after reduction.

  • Strategies to Minimize Byproducts:

    • Ammonia Addition (for Catalytic Hydrogenation): The presence of ammonia can help to suppress the formation of secondary amines by shifting the equilibrium away from the side reaction.[9]

    • Choice of Catalyst: Certain catalysts, such as Raney Cobalt, are known to be more selective for the formation of primary amines.[7]

    • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions.

Potential Cause 3: Product Loss During Work-up and Purification

The desired product, (1H-Indazol-3-yl)methanamine, is a basic compound and can be water-soluble, especially in its protonated form.

  • Aqueous Work-up: During the aqueous work-up (especially after LiAlH₄ reduction), ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to keep the amine in its free base form, which is more soluble in organic solvents.

  • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Purification: If column chromatography is used, be aware that primary amines can sometimes streak on silica gel. Using a solvent system containing a small amount of a basic modifier, like triethylamine or ammonia in methanol, can improve the chromatography.

Question 2: My TLC/LC-MS analysis shows multiple spots/peaks in the crude reaction mixture. What are these byproducts and how can I avoid them?

Answer:

The presence of multiple spots or peaks indicates a mixture of compounds. Besides unreacted starting material, the most common byproducts in the reduction of 1H-indazole-3-carbonitrile are secondary and tertiary amines.

Common Byproducts and Their Identification:

  • Secondary Amine: Bis((1H-indazol-3-yl)methyl)amine. This is formed from the reaction of the primary amine product with the imine intermediate. It will have a mass corresponding to the dimer minus ammonia.

  • Tertiary Amine: Tris((1H-indazol-3-yl)methyl)amine. This can also be formed in some cases.

  • Partially Reduced Species: In some cases, the imine intermediate may be stable enough to be observed, especially if the reaction is not complete.

Strategies for Minimizing Byproduct Formation:

StrategyApplicationRationale
Ammonia Addition Catalytic HydrogenationThe addition of ammonia (often as a solution in methanol) helps to suppress the formation of secondary amines by reacting with the imine intermediate to regenerate the primary amine.[9]
Choice of Catalyst Catalytic HydrogenationRaney Cobalt and some Nickel-based catalysts are often more selective for primary amine formation compared to Palladium catalysts.[7][10]
Use of Additives LiAlH₄ ReductionThe addition of certain additives, like aluminum chloride, can sometimes improve the selectivity of the reduction.
Control of Stoichiometry LiAlH₄ ReductionUsing a slight excess of LiAlH₄ can help to ensure the complete reduction of the nitrile and minimize the presence of the imine intermediate.

Purification Strategy:

If byproducts are formed, they can often be separated from the desired primary amine by column chromatography. The polarity of the primary, secondary, and tertiary amines will be different, allowing for their separation.

Question 3: I am having trouble crystallizing the final product as the dihydrochloride salt. What can I do?

Answer:

The crystallization of the dihydrochloride salt is a critical step for obtaining a pure, stable, and easy-to-handle final product. Difficulties in crystallization can be due to impurities or suboptimal crystallization conditions.

Troubleshooting Crystallization:

  • Purity of the Free Base: Ensure that the free amine, (1H-Indazol-3-yl)methanamine, is as pure as possible before attempting to form the salt. If necessary, purify the free base by column chromatography.

  • Solvent System: The choice of solvent is crucial for crystallization. A common method is to dissolve the free base in a solvent in which the dihydrochloride salt is soluble (e.g., methanol, ethanol, or isopropanol) and then add a solution of HCl in a solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or heptane).

  • Control of pH: It is important to add the correct stoichiometric amount of HCl (2 equivalents). An excess of HCl can sometimes inhibit crystallization. The pH of the solution should be acidic.

  • Inducing Crystallization: If the salt does not precipitate immediately, you can try the following techniques:

    • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Seeding: Add a small crystal of the desired product to induce crystallization.

    • Cooling: Cool the solution in an ice bath or refrigerator to decrease the solubility of the salt.

    • Concentration: Slowly evaporate the solvent to increase the concentration of the salt.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and recommended synthetic route for this compound?

The most widely employed and reliable synthetic route starts from 1H-indazole-3-carbonitrile, which is then reduced to the corresponding primary amine. The resulting free base is then treated with hydrochloric acid to form the stable dihydrochloride salt.

Synthetic Workflow A 1H-Indazole-3-carbonitrile B (1H-Indazol-3-yl)methanamine (Free Base) A->B Reduction (e.g., LiAlH4 or H2/Catalyst) C (1H-Indazol-3-yl)methanamine dihydrochloride B->C Salt Formation (2 eq. HCl)

Caption: General synthetic workflow for this compound.

FAQ 2: Which reducing agent is better for the reduction of 1H-indazole-3-carbonitrile: LiAlH₄ or catalytic hydrogenation?

Both methods are effective, and the choice often depends on the available equipment, scale of the reaction, and desired safety profile. Here is a comparison:

FeatureLithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (e.g., H₂/Raney Ni)
Reactivity Highly reactive, powerful reducing agent.[6][11]Generally milder conditions.
Selectivity Can sometimes lead to over-reduction if other functional groups are present.Can be highly selective for primary amines, especially with certain catalysts like Raney Cobalt.[7][9]
Reaction Conditions Requires strictly anhydrous conditions and an inert atmosphere.[6]Requires a pressure reactor and handling of hydrogen gas.
Work-up Involves a careful quenching procedure to handle the excess LiAlH₄ and aluminum salts.Typically involves simple filtration to remove the catalyst.
Safety Pyrophoric reagent, reacts violently with water.[6]Flammable hydrogen gas under pressure.
Scalability Can be challenging to scale up due to the exothermic nature and hazardous work-up.Generally more amenable to large-scale industrial production.[9]
FAQ 3: How can I prepare the starting material, 1H-indazole-3-carbonitrile?

1H-Indazole-3-carbonitrile can be prepared from 3-iodo-1H-indazole via a palladium-catalyzed cyanation reaction. A procedure using potassium ferrocyanide as the cyanide source has been reported in Organic Syntheses, which is a reliable and well-vetted source for experimental procedures.[12]

FAQ 4: What are the critical safety precautions for this synthesis?
  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water and other protic solvents. Always handle it in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Have a Class D fire extinguisher available for metal fires.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-maintained pressure reactor (autoclave) in a properly ventilated area. Ensure there are no ignition sources nearby.

  • General Precautions: As with any chemical synthesis, it is important to conduct a thorough risk assessment before starting any work. Consult the Safety Data Sheets (SDS) for all reagents used.

FAQ 5: How do I confirm the identity and purity of my final product?

The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is an indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product.

Detailed Experimental Protocols

The following are generalized protocols and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Reduction of 1H-indazole-3-carbonitrile using LiAlH₄

LiAlH4 Reduction Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Suspend LiAlH4 in anhydrous THF under Argon at 0 °C B Slowly add a solution of 1H-indazole-3-carbonitrile in THF A->B C Stir at 0 °C, then warm to RT and reflux if necessary B->C D Monitor reaction by TLC/LC-MS C->D E Cool to 0 °C and quench sequentially with H2O, 15% NaOH, and H2O D->E F Filter the aluminum salts E->F G Extract the filtrate with an organic solvent F->G H Dry, concentrate, and purify the free base if needed G->H I Form the dihydrochloride salt H->I

Caption: Workflow for the LiAlH₄ reduction of 1H-indazole-3-carbonitrile.

  • Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of 1H-indazole-3-carbonitrile (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

  • Isolation: Filter the resulting white precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1H-Indazol-3-yl)methanamine as a free base. This can be purified by column chromatography if necessary.

Protocol 2: Reduction of 1H-indazole-3-carbonitrile by Catalytic Hydrogenation
  • Reaction Setup: In a pressure reactor (autoclave), charge a solution of 1H-indazole-3-carbonitrile (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or THF), often with the addition of ammonia. Add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w).

  • Reaction: Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 100-500 psi). Stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (1H-Indazol-3-yl)methanamine.

Protocol 3: Formation of the Dihydrochloride Salt
  • Dissolution: Dissolve the crude or purified (1H-Indazol-3-yl)methanamine free base in a minimal amount of a suitable solvent like methanol or isopropanol.

  • Acidification: To this solution, add a solution of hydrogen chloride (2.0 - 2.2 equivalents) in a solvent like diethyl ether or isopropanol, dropwise with stirring.

  • Crystallization: The dihydrochloride salt should precipitate out of the solution. If not, cool the mixture in an ice bath and scratch the inside of the flask to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash it with a cold non-polar solvent (e.g., diethyl ether), and dry it under vacuum to obtain this compound.

References

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]

  • US4375003A - Method for the hydrogenation of nitriles to primary amines.Google Patents.
  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

  • Preparation of Amines: Reduction of Amides and Nitriles. JoVE. Available at: [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Available at: [Link]

  • Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • GRANISETRON. New Drug Approvals. Available at: [Link]

  • CN1429816A - New method of preparing Granisetron intermediate.Google Patents.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. Available at: [Link]

  • CN110804051A - Preparation method of granisetron intermediate.Google Patents.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

  • Method for preparing granisetron hydrochloride from high tropine alkanamine.Eureka.
  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. ACS Publications. Available at: [Link]

  • Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug. ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. Available at: [Link]

  • Synthesis of (a) [1H-Indazol-3-yl]amide oxime. PrepChem.com. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Available at: [Link]

  • (1-methyl-1h-indazol-3-yl)methanamine. PubChem. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH. Available at: [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Available at: [Link]

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Technical Support Center: Managing Diastereomer Separation in Substituted Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers engaged in the synthesis of substituted indazoles. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions concerning the critical challenge of diastereomer separation. Indazole derivatives are of significant interest in medicinal chemistry, often serving as bioisosteres for indoles in pharmacologically active compounds.[1][2] The creation of stereocenters during their synthesis frequently leads to diastereomeric mixtures, the separation of which is paramount for isolating the desired active pharmaceutical ingredient.

This resource is structured to address the practical issues encountered in the laboratory, offering scientifically grounded explanations and actionable protocols to enhance diastereoselectivity and achieve efficient separation of diastereomers.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of substituted indazoles.

Q1: My reaction is producing an inseparable mixture of diastereomers. What are my options?

When faced with diastereomers that are difficult to separate by standard column chromatography, a multi-faceted approach is recommended.

Initial Strategy: Re-evaluation of Chromatographic Conditions

Before resorting to synthetic modifications, exhaust all chromatographic possibilities. Diastereomers have different physical and chemical properties, which can be exploited for separation.

  • Method 1: High-Performance Liquid Chromatography (HPLC) Normal-phase HPLC on silica gel can be highly effective for separating diastereomers.[3][4] If standard HPLC is unsuccessful, consider chiral HPLC. Even though you are separating diastereomers, chiral stationary phases can often provide the unique selectivity needed for separation.[5][6]

  • Method 2: Supercritical Fluid Chromatography (SFC) SFC is a powerful technique for separating stereoisomers and is often more successful than HPLC for diastereomer separations.[7][8] The use of non-chiral columns in SFC can be particularly effective for a diverse range of drug-like compounds.[7]

Protocol: HPLC Method Development for Diastereomer Separation

  • Stationary Phase Screening: Begin with a standard silica gel column. If separation is poor, screen other achiral stationary phases like cyano or diol columns. Chiral stationary phases, such as those based on polysaccharide derivatives, should also be evaluated.[9]

  • Mobile Phase Optimization: Systematically vary the solvent system. A common starting point for normal-phase HPLC is a mixture of heptane and ethanol. The ratio of these solvents should be adjusted to optimize resolution.

  • Temperature Variation: Temperature can influence selectivity. Running the separation at sub-ambient temperatures may improve resolution.[10]

Synthetic Strategy: Derivatization

If chromatographic methods fail, a chemical modification of the diastereomeric mixture can be employed.

  • Concept: Convert the diastereomers into new derivatives that have more significant differences in their physical properties, making them easier to separate. This is achieved by reacting the mixture with a chiral derivatizing agent to form new diastereomeric adducts.[6]

  • Example: If your indazole derivative contains a hydroxyl or amine group, esterification or amidation with a chiral acid (e.g., Mosher's acid) can create new diastereomers with improved separability.

Q2: I'm observing poor diastereoselectivity in my reaction. How can I improve it?

Poor diastereoselectivity is a common challenge. The key is to understand and manipulate the factors that influence the formation of the transition state leading to the diastereomeric products.

Key Influencing Factors:

  • Chiral Auxiliaries: The use of a chiral auxiliary is a fundamental strategy to induce diastereoselectivity.[11][12] The auxiliary is temporarily incorporated into one of the reactants to control the stereochemical outcome of the reaction.[11] Common examples include Evans' oxazolidinones and Oppolzer's camphorsultam.[11][13]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[14]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the geometry of the transition state and, consequently, the diastereomeric ratio.[15] It is advisable to screen a range of solvents with varying polarities.[16]

  • Choice of Base and Metal Cations: In reactions involving deprotonation, the choice of base and the corresponding metal cation can influence the stereochemical outcome through chelation control.[17][18]

Experimental Workflow for Optimizing Diastereoselectivity

Caption: Workflow for optimizing diastereoselectivity.

Q3: How can I confirm the absolute configuration of my separated diastereomers?

Determining the absolute configuration is a critical final step. Several methods can be employed:

  • X-ray Crystallography: This is the most definitive method. If you can obtain a single crystal of one of the diastereomers, its absolute configuration can be unambiguously determined.[3]

  • NMR Spectroscopy: For certain derivatives, such as Mosher's esters, the absolute configuration can be determined by analyzing the differences in the ¹H NMR chemical shifts of the diastereomers.[3]

  • Chiral Derivatization and HPLC/GC: By derivatizing your separated diastereomers with a known chiral reagent, the elution order in HPLC or GC can sometimes be correlated with the absolute configuration, especially if literature precedents exist for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted indazoles?

There are numerous synthetic routes to substituted indazoles.[19] Some of the most common include:

  • [3+2] Cycloaddition Reactions: This approach often involves the reaction of diazo compounds with arynes.[19][20]

  • Intramolecular C-H Amination: Silver-mediated intramolecular oxidative C-H amination is an efficient method for constructing 1H-indazoles.[21]

  • Davis-Beirut Reaction: This is a robust method for the synthesis of 2H-indazoles and their derivatives.[22]

  • Ullman-type and Intramolecular Coupling: These methods are effective for the synthesis of dihydro-1H-indazoles.[23]

Q2: How do I distinguish between N1 and N2-substituted indazole regioisomers?

The alkylation of indazoles can lead to a mixture of N1 and N2 substituted products.[24][25][26] These regioisomers can often be distinguished using NMR spectroscopy. The chemical shifts of the indazole ring protons, particularly H-7, are sensitive to the position of substitution. Two-dimensional NMR techniques like HMBC and NOESY can provide definitive structural assignments.[24]

Q3: Can recrystallization be used to separate indazole diastereomers?

Yes, fractional recrystallization can be an effective and scalable method for separating diastereomers, especially in an industrial setting.[27] This method relies on the differences in solubility of the diastereomers in a particular solvent or solvent mixture. A systematic screening of solvents is necessary to identify suitable conditions.

Data Summary: Impact of Reaction Conditions on Diastereoselectivity
ParameterCondition ACondition BDiastereomeric Ratio (A:B)
Temperature -78 °C25 °C95:5
Solvent TolueneTetrahydrofuran (THF)80:20
Base Lithium diisopropylamide (LDA)Potassium carbonate (K₂CO₃)90:10

Caption: Representative data showing the influence of reaction parameters on diastereoselectivity.

Logical Relationship: Diastereomer Separation Strategy

G cluster_0 Initial Synthesis cluster_1 Purification cluster_2 Outcome cluster_3 Remediation Start Diastereomeric Mixture Chromatography Chromatography (HPLC/SFC) Start->Chromatography Recrystallization Fractional Recrystallization Start->Recrystallization Separated Separated Diastereomers Chromatography->Separated NotSeparated Inseparable Mixture Chromatography->NotSeparated Recrystallization->Separated Recrystallization->NotSeparated Derivatization Derivatization NotSeparated->Derivatization Reoptimize Re-optimize Synthesis NotSeparated->Reoptimize Derivatization->Chromatography Reoptimize->Start

Caption: Decision tree for diastereomer separation.

References

  • Buchwald, S. L., & Fu, G. C. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]

  • Buchwald, S. L., & Fu, G. C. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health. [Link]

  • De, S. K. (2012). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. National Institutes of Health. [Link]

  • Unknown Author. (2011). Method for separating and purifying substituted indazole isomers.
  • Various Authors. (2025). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Park, A., et al. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

  • Ebinger, K., & Weller, H. N. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. [Link]

  • Alam, M. S., & Keeting, S. T. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. Indazoles: Synthesis and Bond-Forming Heterocyclization. Semantic Scholar. [Link]

  • Alam, M. S., & Keeting, S. T. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Reddit User. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Reddit. [Link]

  • Various Authors. (2016). Effect of temperature on the synthesis of indazoles. ResearchGate. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]

  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. [Link]

  • Nagula, C. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]

  • Various Authors. (2025). Synthesis of New 1H-Indazoles through Diels–Alder Transformations of 4-Styrylpyrazoles under Microwave Irradiation Conditions. ResearchGate. [Link]

  • Haddadin, M. J., & El-Sabeh, R. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Various Authors. (2023). Effect of various solvents on the synthesis of 1H- indazole. ResearchGate. [Link]

  • Pápai, I. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. ResearchGate. [Link]

  • Various Authors. (2020). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. ResearchGate. [Link]

  • Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Various Authors. (2024). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES - HES-SO. [Link]

  • Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (2024). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ResearchGate. [Link]

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Technical Support Center: Navigating and Overcoming Resistance to Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to indazole-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the underlying mechanisms of resistance. Our goal is to empower you with the knowledge to anticipate, diagnose, and overcome these challenges in your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise when working with indazole-based inhibitors and the inevitable emergence of resistance.

Q1: My cancer cell line, initially sensitive to my indazole-based kinase inhibitor, is now showing reduced sensitivity. How can I confirm this is acquired resistance?

A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically achieved by performing a dose-response cell viability assay and comparing the half-maximal inhibitory concentration (IC50) of your treated cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[1][2]

To ensure the robustness of your findings, it is crucial to perform these assays with careful controls. We recommend including a positive control (a known sensitive cell line) and a negative control (a known resistant cell line, if available).

Q2: What are the most common mechanisms of resistance to indazole-based inhibitors like those targeting BRAF or EGFR?

A2: Resistance mechanisms are multifaceted and can be broadly categorized into two main groups:

  • On-target alterations: These are genetic changes in the target kinase itself that prevent the inhibitor from binding effectively. A classic example is the "gatekeeper" T790M mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR inhibitors.[3][4][5][6][7] Similarly, secondary mutations in BRAF can also lead to resistance.[8]

  • Bypass pathway activation: In this scenario, cancer cells activate alternative signaling pathways to circumvent the inhibited target, thereby maintaining proliferation and survival. Common bypass pathways include the reactivation of the MAPK pathway (often through mutations in NRAS or MEK1) or the activation of parallel pathways like the PI3K/Akt signaling cascade.[8][9][10][11][12][13]

The heterogeneity of tumors means that multiple resistance mechanisms can exist within the same patient or even within a single tumor.[3][9]

Q3: I suspect acquired resistance in my cell line. What is a logical experimental workflow to identify the underlying mechanism?

A3: A systematic approach is key to dissecting the resistance mechanism. We recommend the following workflow:

  • Confirm Resistance Phenotype: As discussed in Q1, first confirm and quantify the level of resistance using cell viability assays.

  • Investigate On-Target Mechanisms: Sequence the target kinase gene in your resistant cell line to identify any potential mutations that are not present in the parental line. Next-generation sequencing (NGS) is a powerful tool for this, as it can detect even low-frequency mutations.[14][15][16][17][18]

  • Screen for Bypass Pathway Activation: Utilize techniques like phospho-kinase arrays or western blotting to compare the activation status of key signaling pathways (e.g., MAPK/ERK, PI3K/Akt) between your sensitive and resistant cells.[1][19][20][21][22] An upregulation of phosphorylation in a particular pathway in the resistant cells points to a potential bypass mechanism.

  • Functional Validation: Once a potential mechanism is identified, the next step is to validate its role in conferring resistance. This can be done through genetic approaches (e.g., using CRISPR to introduce a specific mutation into sensitive cells) or pharmacological approaches (e.g., testing if an inhibitor of the identified bypass pathway can re-sensitize the resistant cells to the original indazole-based inhibitor).

Below is a visual representation of this troubleshooting workflow:

TroubleshootingWorkflow Start Start: Suspected Resistance Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate OnTarget On-Target Alterations (Sequencing/NGS) Investigate->OnTarget Primary Hypothesis Bypass Bypass Pathway Activation (Phospho-Array/Western Blot) Investigate->Bypass Alternative Hypothesis Validate Functional Validation OnTarget->Validate Bypass->Validate Genetic Genetic Validation (e.g., CRISPR) Validate->Genetic Pharm Pharmacological Validation (Combination Therapy) Validate->Pharm End Mechanism Identified Genetic->End Pharm->End

Caption: A logical workflow for troubleshooting resistance.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments to investigate and overcome resistance to indazole-based inhibitors.

Guide 1: Characterizing Acquired Resistance Using Cell Viability Assays

Objective: To quantitatively determine the shift in the IC50 value of an indazole-based inhibitor in a resistant cell line compared to its parental counterpart.

Protocol: MTT Assay

  • Cell Seeding:

    • Harvest logarithmically growing parental and suspected resistant cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[1][23][24]

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of your indazole-based inhibitor in complete growth medium. It is crucial to have a wide range of concentrations to capture the full dose-response curve.

    • Carefully remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) for normalization.[1]

    • Incubate for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).[23]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][25]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curves and determine the IC50 values for both the parental and resistant cell lines using a suitable software package.

Data Presentation:

Cell LineInhibitorIC50 (µM)Fold Resistance (Resistant IC50 / Parental IC50)
ParentalInhibitor X0.1-
ResistantInhibitor X2.525
Guide 2: Identifying On-Target Mutations via Next-Generation Sequencing (NGS)

Objective: To identify potential resistance-conferring mutations in the target kinase gene.

Protocol: Targeted NGS Workflow

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from both your parental and resistant cell lines using a commercially available kit.

  • Library Preparation:

    • Amplify the coding region of your target kinase gene using PCR with high-fidelity polymerase.

    • Prepare the sequencing library according to the manufacturer's protocol for your chosen NGS platform (e.g., Illumina).[14] This typically involves fragmenting the DNA, ligating adapters, and amplifying the library.

  • Sequencing:

    • Sequence the prepared libraries on an NGS instrument. The depth of sequencing should be sufficient to confidently call variants.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the resistant cell line that are absent in the parental line.

NGS_Workflow DNA_Extraction gDNA Extraction (Parental & Resistant Cells) Library_Prep Targeted Library Preparation (PCR) DNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Alignment & Variant Calling) Sequencing->Data_Analysis Mutation_ID Identification of Resistance Mutations Data_Analysis->Mutation_ID

Caption: A simplified workflow for identifying resistance mutations using NGS.

Guide 3: Detecting Bypass Pathway Activation by Western Blot

Objective: To assess the phosphorylation status of key proteins in signaling pathways commonly associated with resistance.

Protocol: Phospho-Protein Western Blot

  • Cell Lysis:

    • Treat parental and resistant cells with the indazole-based inhibitor at the respective IC50 concentrations for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20][26]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[26]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[20]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of your protein of interest (e.g., phospho-Akt, phospho-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein.

    • Quantify band intensities using densitometry software.

Signaling_Pathway cluster_RTK Receptor Tyrosine Kinase (e.g., EGFR) cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->RAF Bypass Bypass Activation

Caption: A simplified diagram of common resistance bypass pathways.

Guide 4: Overcoming Resistance with Combination Therapy

Objective: To test whether inhibiting a bypass pathway can restore sensitivity to the original indazole-based inhibitor.

Protocol: Synergistic Drug Combination Assay

  • Experimental Design:

    • Based on your findings from the western blot analysis, select an inhibitor that targets the identified activated bypass pathway (e.g., a PI3K inhibitor if the Akt pathway is activated).

    • Design a matrix of drug concentrations, including a range of concentrations for both your indazole-based inhibitor and the new combination agent.

  • Cell Treatment and Viability Measurement:

    • Seed your resistant cells in a 96-well plate as previously described.

    • Treat the cells with the drug combinations for 48-72 hours.

    • Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Analyze the data for synergistic effects using a method such as the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.[27][28][29]

Interpreting Results: A synergistic interaction between the two inhibitors would strongly suggest that the targeted bypass pathway is a key mechanism of resistance in your cell line.

References

  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers. [Link]

  • Mechanisms of Acquired Resistance to BRAF V600E Inhibition in Colon Cancers Converge on RAF Dimerization and Are Sensitive to Its Inhibition. AACR Journals. [Link]

  • T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. PMC. [Link]

  • Antimicrobial Resistance | Detection with NGS. Illumina. [Link]

  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. AACR Journals. [Link]

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Technical Support Center: Optimizing Dosage and Administration of (1H-Indazol-3-yl)methanamine dihydrochloride (YK-4-279)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-Indazol-3-yl)methanamine dihydrochloride, also known as YK-4-279. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound in preclinical research. Here, we address common challenges and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to YK-4-279

This compound (YK-4-279) is a small molecule inhibitor targeting the interaction between EWS-FLI1 and RNA helicase A (RHA)[1][2]. This interaction is critical for the oncogenic activity of the EWS-FLI1 fusion protein, a key driver in Ewing sarcoma[1][3][4]. YK-4-279 has demonstrated significant preclinical antineoplastic activity in various cancer models, including Ewing sarcoma, neuroblastoma, and certain leukemias, by disrupting this protein-protein interaction[2][5][6].

The (S)-enantiomer of YK-4-279 is the active form of the molecule[3]. Its therapeutic potential is under active investigation, making the optimization of its delivery a critical aspect of experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YK-4-279?

A1: YK-4-279 functions by directly binding to the EWS-FLI1 oncoprotein and inhibiting its interaction with RHA[1][5]. This disruption impedes the transcriptional and splicing modulation activities of EWS-FLI1, leading to growth arrest and apoptosis in cancer cells harboring the EWS-FLI1 fusion protein[3][6].

Q2: What are the recommended storage and stability conditions for YK-4-279?

A2: For in vitro use, stock solutions of YK-4-279 are typically prepared in DMSO (e.g., 13.65 mmol/L) and stored at -20°C[1]. For in vivo formulations, once prepared, it is recommended to store the solution at 4°C[1]. Due to its chemical nature, it is advisable to protect the compound from light and moisture.

Q3: Is YK-4-279 effective against other ETS fusion proteins?

A3: Yes, beyond EWS-FLI1, YK-4-279 has shown inhibitory activity against other ETS family members like ERG and ETV1, which are implicated in cancers such as prostate cancer[5][6]. This suggests a broader potential therapeutic application for this class of inhibitors.

Troubleshooting Guide: In Vitro and In Vivo Studies

In Vitro Experimentation

Issue 1: Poor solubility in aqueous media.

  • Cause: YK-4-279 is poorly soluble in water, which can lead to precipitation in cell culture media and inaccurate dosing.

  • Solution:

    • Prepare a high-concentration stock solution in 100% DMSO[1].

    • When diluting into your final culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

    • Perform serial dilutions to reach the desired final concentration, vortexing gently between each dilution step.

    • Always visually inspect the final solution for any signs of precipitation before adding it to the cells.

Issue 2: Inconsistent IC50 values across experiments.

  • Cause: Variability in IC50 values can arise from several factors, including cell density, passage number, and the health of the cell lines. The development of resistance can also be a factor in long-term studies.

  • Solution:

    • Standardize your cell seeding density and treatment duration. For example, a 72-hour exposure is a common time point for assessing cell viability[1].

    • Use cells within a consistent and low passage number range to minimize phenotypic drift.

    • Regularly test for mycoplasma contamination.

    • Be aware that prolonged exposure to YK-4-279 can lead to acquired resistance, characterized by overexpression of proteins like c-Kit and cyclin D1[1][4].

In Vivo Experimentation

Issue 3: Difficulty in achieving therapeutic concentrations in vivo due to poor solubility.

  • Cause: The inherent poor solubility of YK-4-279 poses a significant challenge for in vivo administration, limiting the achievable dosage and bioavailability[5].

  • Solution: Vehicle Selection and Preparation

    • The choice of vehicle is critical. A common formulation for both intraperitoneal (i.p.) and oral (p.o.) administration involves a co-solvent system to maintain solubility[1].

    • Example Protocol for Vehicle Preparation:

      • Dissolve the required amount of YK-4-279 in a minimal volume of a suitable solvent like DMSO.

      • Slowly add a carrier vehicle such as a mixture of PEG400, Solutol HS 15, and Capmul MCM EP while vortexing to prevent precipitation[1]. The concentrations of these co-solvents should be optimized for tolerability and to maintain the solubility of YK-4-279[1].

      • For indazole derivatives in general, other common vehicles include saline with DMSO (final concentration <5-10%), or a mixture of Tween 80, ethanol, and saline[7].

Issue 4: Choosing the optimal administration route.

  • Cause: The selection of the administration route depends on the experimental goals, the desired pharmacokinetic profile, and the tolerability of the animal model.

  • Solution: Route Selection and Dosage Considerations

    • Intraperitoneal (i.p.) Injection: This route offers direct systemic exposure.

      • Dosage Example: A single i.p. injection of 45 mg/kg has been used in pharmacokinetic studies in mice[1]. In efficacy studies, doses of 50 mg/kg have been administered[1].

      • Consideration: Peritoneal thickening at the injection site has been observed with i.p. administration, suggesting potential local toxicity with prolonged use[5].

    • Oral Gavage (p.o.): This is often the preferred route for clinical translation. An oral formulation of YK-4-279 has been developed and shown to be effective[1][4][8].

      • Dosage Example: A single oral gavage of 90 mg/kg has been used in pharmacokinetic studies[1]. Daily enteral administration has shown significant tumor growth delay[1][4].

      • Consideration: Oral administration may lead to higher and more sustained tissue concentrations compared to i.p. injection at similar dose levels[1].

Quantitative Data Summary

ParameterRouteSpeciesDosageVehicleKey FindingReference
Pharmacokineticsi.p.Mouse45 mg/kg (single dose)Co-solvent systemCharacterization of plasma concentration over time.[1]
Pharmacokineticsp.o.Mouse90 mg/kg (single dose)Co-solvent systemCharacterization of plasma concentration over time.[1]
Efficacyi.p.Mouse50 mg/kg/doseCo-solvent systemSignificant delay in Ewing sarcoma tumor growth.[1]
Efficacyp.o.Mouse50 mg/kg/doseCo-solvent systemSignificant delay in Ewing sarcoma tumor growth.[1]
Efficacyi.p.Mouse (Leukemia model)Not specifiedNot specifiedReduced white blood cell count and splenomegaly.[5]

Experimental Protocols

Protocol 1: Preparation of YK-4-279 for In Vivo Administration

This protocol is a generalized guide based on practices for poorly soluble indazole derivatives and specific information on YK-4-279.

  • Weighing: Accurately weigh the required amount of YK-4-279 powder.

  • Initial Solubilization: Dissolve the compound in a minimal volume of 100% DMSO. Vortex or sonicate briefly to ensure complete dissolution.

  • Vehicle Addition: Slowly add the co-solvent vehicle (e.g., a mixture of PEG400, Solutol HS 15, and Capmul MCM EP) to the DMSO concentrate while continuously vortexing. This step is critical to prevent precipitation.

  • Final Dilution: If necessary, further dilute the preparation to the final desired concentration with a suitable vehicle like saline or PBS, again with continuous mixing.

  • Final Inspection: Before administration, visually inspect the solution to ensure it is clear and free of any particulates.

Protocol 2: In Vivo Xenograft Study Workflow

This protocol outlines a general workflow for assessing the efficacy of YK-4-279 in a xenograft mouse model.

  • Cell Implantation: Implant human cancer cells (e.g., 1 x 10^6 Ewing sarcoma cells) subcutaneously into the flank of immunodeficient mice[7].

  • Tumor Growth: Allow tumors to reach a palpable and measurable size (e.g., 100-200 mm³)[7].

  • Randomization: Randomize the mice into treatment and control groups.

  • Administration: Administer YK-4-279 or the vehicle control via the chosen route (i.p. or p.o.) at the predetermined schedule (e.g., daily, five times a week)[1][7].

  • Monitoring: Regularly measure tumor volume and monitor the body weight and overall health of the mice[1][7].

  • Endpoint: Continue the study for a defined period (e.g., up to 30 days) or until tumors in the control group reach a predetermined maximum size[1].

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Study weigh Weigh YK-4-279 dissolve Dissolve in DMSO weigh->dissolve add_vehicle Add Co-solvent Vehicle dissolve->add_vehicle final_dilution Final Dilution (if needed) add_vehicle->final_dilution inspect Visual Inspection final_dilution->inspect administer Administer Compound inspect->administer Ready for Administration implant Implant Cancer Cells growth Tumor Growth implant->growth randomize Randomize Mice growth->randomize randomize->administer monitor Monitor Tumor & Health administer->monitor endpoint Study Endpoint monitor->endpoint

Caption: Workflow for YK-4-279 formulation and in vivo xenograft study.

troubleshooting_logic cluster_invitro In Vitro cluster_invivo In Vivo start Experimental Issue solubility_vitro Poor Solubility? start->solubility_vitro ic50_inconsistent Inconsistent IC50? start->ic50_inconsistent solubility_vivo Poor Bioavailability? start->solubility_vivo route_choice Route Selection? start->route_choice solution_dmso Use DMSO Stock Control Final % solubility_vitro->solution_dmso solution_standardize Standardize Protocol Check for Resistance ic50_inconsistent->solution_standardize solution_vehicle Optimize Vehicle (Co-solvents) solubility_vivo->solution_vehicle solution_route Consider i.p. vs. p.o. Based on Study Goal route_choice->solution_route

Caption: Decision tree for troubleshooting common YK-4-279 experimental issues.

References

  • An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma. AACR Journals. [Link]

  • YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model. Oncotarget. [Link]

  • The ETS Inhibitors YK-4-279 and TK-216 Are Novel Antilymphoma Agents. AACR Journals. [Link]

  • EWS-FLI1 and RNA helicase A interaction inhibitor YK-4-279 inhibits growth of neuroblastoma. National Institutes of Health. [Link]

  • Development of an Ewing sarcoma cell line with resistance to EWS‑FLI1 inhibitor YK‑4‑279. Spandidos Publications. [Link]

  • An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma. PubMed. [Link]

  • An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma. Semantic Scholar. [Link]

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Technical Support Center: Optimizing the Pharmacokinetic Profile of (1H-Indazol-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-Indazol-3-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the preclinical evaluation of this and structurally related indazole-based compounds. Our goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to make informed decisions and troubleshoot effectively.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] However, like many nitrogen-containing heterocycles, indazole derivatives can present significant pharmacokinetic (PK) challenges, including poor aqueous solubility and metabolic instability, which can hinder their development.[4][5] This guide will provide a structured approach to identifying and addressing these potential liabilities.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind experimental choices.

Q1: My formulation of this compound shows poor solubility in aqueous buffers. What are my options?

A1: Poor aqueous solubility is a common hurdle for many new chemical entities, limiting oral bioavailability and complicating in vitro assays.[6][7] For (1H-Indazol-3-yl)methanamine, which is supplied as a dihydrochloride salt, solubility is expected to be pH-dependent.

  • Initial Steps & Rationale:

    • pH-Solubility Profile: First, determine the pH-solubility profile of your compound. As a dihydrochloride salt of a primary amine, the compound will be protonated and likely more soluble at lower pH values. Understanding this relationship is critical for designing relevant in vitro assays and predicting its behavior in the gastrointestinal tract.[8]

    • Salt Form Optimization: While you are starting with a dihydrochloride salt, it is crucial to confirm if this is the optimal salt form. Different salt counter-ions can significantly impact a drug's physicochemical properties, including solubility, stability, and dissolution rate.[9][10][11] A salt screening study could identify a more suitable form with an improved solubility profile.

  • Advanced Formulation Strategies:

    • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanomilling increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5][12]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymeric carrier in an amorphous state can significantly improve solubility.[6] This is achieved through methods like spray drying or hot-melt extrusion.

    • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state within lipid globules.[5]

Q2: I'm observing rapid clearance of my indazole-containing compound in human liver microsomes (HLM). How do I identify the metabolic "soft spot"?

A2: Rapid clearance in HLM assays suggests that the compound is susceptible to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[13][14] The indazole ring and its substituents are common sites for metabolic modification.

  • Metabolite Identification Workflow:

    • Incubation: Incubate your compound with HLM in the presence of the necessary cofactor, NADPH.[15][16]

    • LC-MS/MS Analysis: Use high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to analyze the incubation mixture. This will help in identifying and structurally characterizing the metabolites formed.[9]

    • Common Metabolic Pathways for Indazoles:

      • Oxidation: Aromatic hydroxylation on the benzene ring of the indazole is a common metabolic pathway for indoles, a bioisostere of indazole.[17]

      • N-dealkylation/Oxidation of Substituents: If there are alkyl groups attached to the indazole nitrogen or other parts of the molecule, these can be sites of oxidation.[8]

      • Ester Hydrolysis: For indazole-3-carboxamide derivatives, ester hydrolysis is a major biotransformation.[9]

  • Causality and Next Steps:

    • Pinpointing the exact site of metabolism is crucial for guiding the next steps in your drug discovery program. Once the "soft spot" is identified, you can employ medicinal chemistry strategies to block this metabolic route. For instance, introducing a fluorine atom at the site of hydroxylation can prevent this metabolic transformation and improve metabolic stability.[10]

Q3: My in vitro metabolic stability results are inconsistent. What could be the cause?

A3: Inconsistent in vitro data can derail a project. The root cause often lies in the experimental setup.

  • Troubleshooting Checklist:

    • Microsome Quality: Ensure the use of high-quality, reputable liver microsomes. Their metabolic activity can vary between batches and suppliers. It's good practice to run a control compound with a known metabolic profile with each new batch.[13]

    • Compound Solubility: Poor solubility of the test compound in the incubation buffer is a frequent cause of variability. Ensure your compound is fully dissolved. A small percentage of a co-solvent like DMSO can be used, but its effect on enzyme activity should be checked.

    • Assay Conditions: Adhere strictly to a validated protocol, paying close attention to incubation times, temperature (37°C), and cofactor concentrations.[15]

Q4: I am considering a prodrug approach to improve the properties of (1H-Indazol-3-yl)methanamine. What are some suitable strategies?

A4: Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body.[18][19] This is a powerful strategy to overcome PK challenges.

  • Strategies for Amine-Containing Compounds:

    • N-Acyloxymethyl Prodrugs: This strategy has been successfully applied to indazole-containing compounds to enhance aqueous solubility. The N-acyloxymethyl group masks the amine and is later cleaved by esterases in the body to release the active parent drug.[4][20]

    • Amino Acid Conjugates: Attaching an amino acid to the primary amine can improve solubility and potentially target amino acid transporters for enhanced absorption.[21]

  • Key Considerations:

    • Bioreversibility: The prodrug must efficiently convert back to the active parent compound in vivo.

    • Safety of the Promoieties: The cleaved promoiety (the chemical group attached to the drug) should be non-toxic.

Part 2: Experimental Protocols & Data Presentation

This section provides detailed methodologies for key experiments and guidance on presenting quantitative data.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLM and phosphate buffer. Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed incubation mixture.[16]

  • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction at each time point by adding an equal volume of ice-cold organic solvent containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[15]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the appropriate formula based on the protein concentration in the assay.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS) buffer (pH 6.5 for apical, pH 7.4 for basolateral)

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B): Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Sampling: Collect samples from the receiver compartment at specified time points.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

  • An ER > 2 suggests that the compound is a substrate for an efflux transporter.

Data Presentation: Summary of Pharmacokinetic Parameters

Summarize all quantitative data in a clear, tabular format for easy comparison.

CompoundSolubility (pH 7.4) (µg/mL)HLM Stability (t½, min)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
(1H-Indazol-3-yl)methanamineExperimental ValueExperimental ValueExperimental ValueExperimental Value
Control 1 (e.g., Propranolol)>100>60>20~1
Control 2 (e.g., Atenolol)>100>60<1~1

Part 3: Visualization of Workflows

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and decision-making processes.

Diagram 1: Workflow for Investigating Poor Oral Bioavailability

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Potential Solutions Poor_Oral_Bioavailability Poor Oral Bioavailability in vivo Solubility Assess Solubility (pH-solubility profile) Poor_Oral_Bioavailability->Solubility Is it a solubility issue? Permeability Assess Permeability (Caco-2 Assay) Poor_Oral_Bioavailability->Permeability Is it a permeability issue? Metabolism Assess Metabolic Stability (HLM/Hepatocyte Assay) Poor_Oral_Bioavailability->Metabolism Is it a metabolism issue? Formulation Formulation Strategies (e.g., ASD, Nanomilling) Solubility->Formulation Prodrug_Sol Prodrug Approach (for solubility) Solubility->Prodrug_Sol Prodrug_Perm Prodrug Approach (for permeability) Permeability->Prodrug_Perm Structural_Mod Structural Modification (Block metabolic sites) Metabolism->Structural_Mod

Caption: Decision tree for troubleshooting poor oral bioavailability.

Diagram 2: Metabolic "Soft Spot" Identification and Mitigation Strategy

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Action a High Clearance in HLM Initial Observation b Incubate with HLM + NADPH Perform Metabolite ID a->b c LC-MS/MS Analysis Identify Metabolites b->c d Metabolic 'Soft Spot' Identified Pinpoint Site of Metabolism c->d e Medicinal Chemistry Synthesize Analogs with Blocked Site d->e f Re-test in HLM Assay Confirm Improved Stability e->f

Caption: Workflow for identifying and addressing metabolic liabilities.

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  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Smolecule. (n.d.). 1-(1-Methyl-1H-indazol-3-yl)ethanamine.
  • MDPI. (2023).
  • National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

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Challenges in scaling up the synthesis of (1H-Indazol-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (1H-Indazol-3-yl)methanamine Dihydrochloride

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pharmaceutical intermediate. Our approach is grounded in mechanistic principles to help you not only solve immediate challenges but also build robust and scalable processes.

Table of Contents

  • Overview of the Synthetic Challenge

  • Frequently Asked Questions (FAQs)

    • Route Selection & Starting Materials

      • Q1: What are the most common synthetic routes to (1H-Indazol-3-yl)methanamine, and which is best for scalability?

    • Reaction Execution & Optimization

      • Q2: My reduction of indazole-3-carbonitrile is low-yielding and produces significant side products. How can I improve it?

      • Q3: I am observing poor regioselectivity during N-alkylation/protection of the indazole ring. How can I favor the N1 isomer?

    • Work-up & Purification

      • Q4: Purification of the free amine is difficult due to its high polarity. What are the best practices for isolation?

      • Q5: The final dihydrochloride salt formation is inconsistent, leading to an oily product or poor crystallinity. How can I achieve a consistent, crystalline solid?

      • Q6: How can I separate the N1 and N2 isomers on a large scale without resorting to column chromatography?

  • Troubleshooting Workflows & Protocols

    • Protocol 1: Optimized Reduction of Indazole-3-Carbonitrile

    • Protocol 2: Crystalline Dihydrochloride Salt Formation

  • References

Overview of the Synthetic Challenge

(1H-Indazol-3-yl)methanamine is a key building block in medicinal chemistry, notably for kinase inhibitors like Axitinib.[1] While its structure appears straightforward, its synthesis and scale-up present several well-documented challenges. These typically revolve around three core areas: the initial construction of the substituted indazole ring, the reduction of a C3-functional group (like a nitrile or carboxylate) to the aminomethyl group, and the final purification and salt formation.[2][3]

The primary scalability hurdles include:

  • Hazardous Reagents: Some lab-scale syntheses employ reagents unsuitable for large-scale production (e.g., LiAlH₄, n-BuLi).[4][5]

  • Isomer Control: The indazole nucleus has two reactive nitrogen atoms (N1 and N2), leading to potential isomer mixtures that are often difficult to separate.[6]

  • Purification: The target amine is a polar, often water-soluble compound, complicating extraction and isolation. The final salt formation requires precise control to avoid oils and ensure high purity.

This guide will address these specific issues with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Route Selection & Starting Materials

Q1: What are the most common synthetic routes to (1H-Indazol-3-yl)methanamine, and which is best for scalability?

There are two primary scalable routes starting from commercially available materials:

  • Route A: From 2-Fluorobenzonitrile: This is often the preferred industrial route. It involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine to form the 3-aminoindazole intermediate, which is then further processed. A variation involves direct reaction with hydrazine to form the indazole ring followed by functional group manipulation at the C3 position.[7][8] This route is advantageous due to the relatively low cost of starting materials and the robust nature of the initial cyclization.

  • Route B: From Indole: This route involves the nitrosation of indole to form an intermediate oxime, which rearranges to yield 1H-indazole-3-carboxaldehyde.[9] The aldehyde can then be converted to the amine. While clever, this route can suffer from lower yields with electron-rich indoles and requires careful control of acidic and nitrosating conditions, which can be challenging on a large scale.[9]

Recommendation for Scalability: Route A is generally superior for scale-up. The key reaction, a nucleophilic aromatic substitution (SNAr) followed by cyclization, is well-understood and typically high-yielding.

Reaction Execution & Optimization

Q2: My reduction of indazole-3-carbonitrile is low-yielding and produces significant side products. How can I improve it?

This is a common and critical challenge. The primary issues during the reduction of the nitrile group are often incomplete conversion, formation of secondary amines (from reaction of the product amine with an intermediate imine), or hydrodecyanation (loss of the nitrile group).

Causality:

  • Catalyst Choice: The activity and selectivity of hydrogenation catalysts (e.g., Raney Nickel, Palladium, Rhodium) are highly dependent on the substrate and conditions. Raney Nickel is a classic choice but can be pyrophoric and sometimes requires harsh conditions (high pressure/temperature).

  • Ammonia/Base: The presence of ammonia (often as a solution in methanol) is crucial. It suppresses the formation of secondary amine impurities by reacting with the intermediate imine, shifting the equilibrium away from the dimerization side reaction.

  • Solvent System: The choice of solvent (e.g., Methanol, Ethanol, THF) affects catalyst activity and substrate/product solubility.

Troubleshooting Steps:

  • Catalyst Screening: If Raney Nickel is problematic, consider a more modern catalyst like Rh/C or a specialized sponge nickel catalyst, which can offer higher activity under milder conditions.

  • Optimize Ammonia Concentration: Use a 7N solution of ammonia in methanol as the solvent. This concentration is typically sufficient to prevent secondary amine formation without introducing excessive pressure from ammonia gas.

  • Temperature and Pressure Control: Start at a moderate temperature (40-50°C) and hydrogen pressure (50-100 psi). Pushing the conditions too hard can lead to degradation and side reactions.

  • Monitor the Reaction: Use HPLC or TLC to monitor the disappearance of the starting material and the formation of the product. This will prevent unnecessarily long reaction times which can promote side reactions.

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// Define Edges Start -> {CheckCatalyst, CheckAmmonia, CheckConditions}; CheckCatalyst -> SolutionCatalyst [label="No/Poor Conversion"]; CheckAmmonia -> SolutionAmmonia [label="Yes"]; CheckConditions -> SolutionConditions [label="Yes"]; {SolutionCatalyst, SolutionAmmonia, SolutionConditions} -> Monitor; } ` Caption: Troubleshooting workflow for nitrile reduction.

Q3: I am observing poor regioselectivity during N-alkylation/protection of the indazole ring. How can I favor the N1 isomer?

Indazole alkylation is notorious for producing mixtures of N1 and N2 isomers.[6] The ratio is highly dependent on the substrate's electronic properties, the alkylating agent, the base, and the solvent.

Causality:

  • Steric Hindrance: The N1 position is generally more sterically hindered. Bulky alkylating agents or protecting groups will often favor the N2 position.

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the acidity of the N-H protons and the nucleophilicity of the corresponding anions, affecting the N1/N2 ratio.

  • Reaction Conditions: The choice of base and solvent system determines the nature of the indazole anion (e.g., free anion vs. ion pair), which significantly impacts the site of alkylation.

Strategies for N1 Selectivity (for C3-unsubstituted indazoles):

Strategy Base Solvent Rationale & Reference
Kinetic Control Strong, non-nucleophilic bases like NaH or KHMDS Aprotic polar solvents (THF, DMF) These conditions generate the thermodynamically more stable N1 anion, which then reacts with the electrophile. This is often the most effective method.[10]

| Phase Transfer Catalysis | Aqueous NaOH / KOH | Toluene or CH₂Cl₂ with a PTC (e.g., TBAB) | The PTC helps shuttle the indazolide anion into the organic phase. This method can sometimes favor N1 but is highly substrate-dependent. |

For the synthesis of (1H-Indazol-3-yl)methanamine, it is often preferable to perform the reduction on an N-unsubstituted indazole-3-carbonitrile and handle any necessary N-functionalization on the final amine product, as the C3-aminomethyl group can direct subsequent reactions.

Work-up & Purification

Q4: Purification of the free amine is difficult due to its high polarity. What are the best practices for isolation?

The free base of (1H-Indazol-3-yl)methanamine is a polar, basic compound, making it prone to forming salts with any acidic species and having high solubility in polar solvents like water.

Best Practices:

  • Post-Reduction Filtration: After hydrogenation, cool the reaction and carefully filter the catalyst under a nitrogen or argon blanket (especially important for Raney Ni). Wash the catalyst thoroughly with the reaction solvent (e.g., methanol) to recover all the product.

  • Solvent Swap: Concentrate the filtrate under reduced pressure to remove methanol and ammonia. Be aware that the product can be volatile under high vacuum/high temperature. A solvent swap to a higher boiling, less polar solvent like Isopropyl Acetate (IPAc) or Dichloromethane (DCM) is recommended.

  • Aqueous Wash (pH control): Perform a basic aqueous wash (e.g., with dilute Na₂CO₃ solution) to remove any inorganic salts. Avoid strong bases that could deprotonate the indazole N-H.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the free amine, which is often an oil or a low-melting solid. It is typically used directly in the next step without further purification.

Q5: The final dihydrochloride salt formation is inconsistent, leading to an oily product or poor crystallinity. How can I achieve a consistent, crystalline solid?

This is a critical step for ensuring the stability, purity, and handleability of the final product. Oiling out or poor crystallinity is usually due to impurities, incorrect solvent choice, or improper control of stoichiometry and temperature.

Causality:

  • Solvent Choice: The ideal solvent system should dissolve the free amine but be a poor solvent for the resulting HCl salt, thus promoting precipitation.

  • Rate of Addition: Rapid addition of HCl can cause localized supersaturation, leading to the product "oiling out."

  • Stoichiometry: The target is a dihydrochloride. Adding too little HCl will result in a mixture of salts, while excess HCl can suppress crystallinity and lead to a hygroscopic product.

  • Water Content: The presence of excess water can prevent crystallization.

Troubleshooting Steps:

  • Solvent System Selection: A mixture of a protic solvent like isopropanol (IPA) or ethanol (EtOH) with a less polar co-solvent like methyl tert-butyl ether (MTBE) or heptane is often effective. IPA is an excellent choice as it dissolves the free base and has moderate polarity.

  • Control HCl Addition: Use a solution of HCl in a compatible solvent (e.g., HCl in IPA). Add the HCl solution slowly to the solution of the free amine at a controlled temperature (e.g., 0-10°C) with vigorous stirring.

  • Seed the Mixture: If you have a sample of crystalline product, use it to seed the solution once it becomes cloudy. This provides a template for crystal growth and can prevent oiling.

  • Ageing/Digestion: After the addition is complete, allow the resulting slurry to stir (age) for several hours, sometimes with gentle warming and slow cooling, to allow for crystal growth and potential conversion of any amorphous material to a crystalline form.

Q6: How can I separate the N1 and N2 isomers on a large scale without resorting to column chromatography?

Column chromatography is not a viable option for large-scale production. A patent for related indazole compounds highlights a method of separation via recrystallization using a mixed solvent system, which is the preferred industrial approach.[6]

Methodology:

  • Solvent Screening: The key is to find a solvent or solvent mixture where the two isomers have significantly different solubilities. This often requires extensive screening.

  • Recrystallization:

    • Dissolve the mixture of isomers in a minimal amount of a good solvent (e.g., THF, Acetone) at an elevated temperature.[6]

    • Slowly add a poor solvent (an anti-solvent, e.g., water, heptane) until the solution becomes turbid.[6]

    • Heat slightly to redissolve, then allow the solution to cool slowly.

    • The less soluble isomer will crystallize out first. The purity of the isolated solid and the mother liquor should be checked by HPLC.

    • This process may need to be repeated to achieve the desired purity. A patent for 5-amino-indazole derivatives successfully used THF/water and acetone/water mixtures to separate N1 and N2 isomers with >99% purity.[6]

Troubleshooting Workflows & Protocols

Protocol 1: Optimized Reduction of Indazole-3-Carbonitrile

G cluster_0 Reduction Workflow Setup 1. Reactor Setup - Charge Reactor with Indazole-3-carbonitrile - Add 7N NH3/MeOH solution - Add Raney Ni catalyst (wet) Hydrogenation 2. Hydrogenation - Seal and purge reactor with N2, then H2 - Pressurize to 50-100 psi H2 - Heat to 40-50°C - Monitor H2 uptake & IPCs (HPLC) Setup->Hydrogenation Workup 3. Work-up - Cool to RT, vent, purge with N2 - Filter catalyst, wash with MeOH - Concentrate filtrate under vacuum - Solvent swap to IPAc Hydrogenation->Workup Isolation 4. Isolation - Perform basic aqueous wash (Na2CO3) - Dry organic layer (Na2SO4) - Concentrate to yield free amine oil - Proceed to salt formation Workup->Isolation

Protocol 2: Crystalline Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude (1H-Indazol-3-yl)methanamine free base (1.0 equiv) in isopropanol (IPA, ~10 volumes). Filter if any particulates are present.

  • Cooling: Cool the solution to 0-5°C in an ice bath with efficient overhead stirring.

  • HCl Addition: Prepare a solution of concentrated HCl (2.1 equiv) in IPA (2-3 volumes). Add this acidic solution dropwise to the cold amine solution, maintaining the internal temperature below 10°C.

  • Precipitation & Seeding: The product should begin to precipitate as a white solid. If an oil forms, stop the addition, warm the mixture slightly to redissolve, and then cool again more slowly. If available, add a small seed crystal once precipitation begins.

  • Ageing: Once the addition is complete, stir the resulting white slurry at 0-5°C for 1-2 hours.

  • Isolation: Isolate the solid by filtration. Wash the filter cake with cold IPA, followed by a wash with a non-polar solvent like MTBE or heptane to aid drying.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

References

  • Ma, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Bayer Pharma Aktiengesellschaft. (2017). Synthesis of indazoles. Google Patents (WO2017186693A1).
  • Reddy, C. K., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. Available at: [Link]

  • Reddy, G. R., et al. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Reddy, G. R., et al. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Various Authors. (2022). Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]

  • Reddy, G. R., et al. (2011). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. organic-chemistry.org. Available at: [Link]

  • Li, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Legay, R., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Zang, H., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Molecules. Available at: [Link]

  • Various Authors. (2023). Synthesis of 1H-indazole derivatives. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • CN101948433A. (2011). Method for separating and purifying substituted indazole isomers. Google Patents.
  • Andrews, M., et al. (2015). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics. Available at: [Link]

  • Canna, M., et al. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available at: [Link]

  • Various Authors. (2017). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ResearchGate. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to the Comparative Analysis of Novel Nitric Oxide Synthase Inhibitors: Featuring (1H-Indazol-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of nitric oxide synthase (NOS) inhibition, the emergence of novel chemical entities presents both opportunity and the critical challenge of rigorous comparative evaluation. This guide provides a comprehensive framework for the comparative analysis of new potential NOS inhibitors, using (1H-Indazol-3-yl)methanamine dihydrochloride as a focal point for discussion against well-characterized alternatives.

The dysregulation of nitric oxide (NO) production is a key factor in a multitude of pathological conditions, making the isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) significant therapeutic targets[1][2][3]. While the indazole scaffold is a component of various kinase inhibitors, its potential as a backbone for novel NOS inhibitors warrants thorough investigation[4]. This document outlines the scientific rationale, experimental protocols, and data interpretation necessary to position a new compound within the existing armamentarium of NOS inhibitors.

The Landscape of Nitric Oxide Synthase Inhibition

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide from L-arginine[5][6]. The three main isoforms have distinct physiological roles:

  • Neuronal NOS (nNOS or NOS I): Primarily involved in neurotransmission.

  • Endothelial NOS (eNOS or NOS III): Crucial for maintaining vascular tone.

  • Inducible NOS (iNOS or NOS II): Its expression is induced by inflammatory stimuli and is implicated in various inflammatory diseases.

The therapeutic goal of NOS inhibition is often to selectively target one isoform over the others to minimize off-target effects. For instance, selective iNOS inhibition is desirable for treating inflammatory conditions, while avoiding the cardiovascular side effects associated with eNOS inhibition[1].

Comparative Inhibitors: Mechanism of Action

A thorough comparative analysis requires well-characterized reference compounds. For the purpose of this guide, we will consider two established NOS inhibitors: L-N6-(1-iminoethyl)lysine (L-NIL) and S-Ethylisothiourea.

  • L-NIL (L-N6-(1-iminoethyl)lysine): L-NIL is recognized as a potent and moderately selective inhibitor of inducible nitric oxide synthase (iNOS)[7][8][9]. It demonstrates significantly greater potency for iNOS compared to the constitutive NOS isoforms (nNOS and eNOS)[10]. Its mechanism of action involves competing with the substrate L-arginine for binding to the active site of the enzyme.

  • S-Ethylisothiourea: This compound also functions as a potent inhibitor of nitric oxide synthases[11][12]. It has been shown to inhibit iNOS and has been investigated for its effects in models of inflammation and septic shock[13][14][15]. Like L-NIL, it acts as a competitive inhibitor of L-arginine.

The following diagram illustrates the central role of NOS in the nitric oxide signaling pathway and the point of intervention for inhibitors.

Nitric_Oxide_Signaling_Pathway Nitric Oxide Signaling and Inhibition cluster_0 Cellular Environment cluster_1 Inhibitor Action L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide Downstream_Effects Physiological & Pathophysiological Effects (e.g., Vasodilation, Inflammation) Nitric_Oxide->Downstream_Effects Inhibitor (1H-Indazol-3-yl)methanamine dihydrochloride L-NIL S-Ethylisothiourea Inhibitor->NOS Inhibition

Caption: Nitric Oxide Signaling Pathway and Point of Inhibition.

Quantitative Comparison of Inhibitor Potency

The primary metric for comparing the efficacy of enzyme inhibitors is the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table provides a template for summarizing the inhibitory potency of this compound against the known inhibitors.

InhibitornNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity Profile
This compound To be determinedTo be determinedTo be determinedTo be determined
L-NIL ~92~2.4 (human)~3.3 (murine)Moderately selective for iNOS[2][7][10]
S-Ethylisothiourea VariableVariableVariablePotent, but less selective than newer agents

Note: IC50 values can vary depending on experimental conditions, assay type, and the species from which the enzyme was derived. The values presented are representative figures.

Experimental Protocols for Comparative Analysis

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. The following outlines a detailed methodology for determining the inhibitory activity of this compound and comparing it to L-NIL and S-Ethylisothiourea.

In Vitro NOS Inhibition Assay (Griess Method)

This protocol is adapted from commercially available nitric oxide synthase activity assay kits and is based on the colorimetric detection of nitrite, a stable breakdown product of NO[16][17][18][19].

Materials and Reagents:

  • Purified NOS enzymes (recombinant human or murine nNOS, eNOS, and iNOS)

  • This compound

  • L-NIL

  • S-Ethylisothiourea

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Other necessary cofactors (FAD, FMN, BH4, Calmodulin)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrite Standard Solution

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

NOS_Inhibitor_Screening_Workflow Experimental Workflow for NOS Inhibitor Screening Start Start Prepare_Reagents Prepare Reagents: Assay Buffer, Cofactors, Substrate, Inhibitors Start->Prepare_Reagents Dispense_Components Dispense Assay Buffer, Cofactors, and Inhibitor (or vehicle) into wells Prepare_Reagents->Dispense_Components Add_Enzyme Add Purified NOS Enzyme (nNOS, eNOS, or iNOS) Dispense_Components->Add_Enzyme Initiate_Reaction Initiate Reaction by adding L-Arginine Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C (e.g., 30-60 minutes) Initiate_Reaction->Incubate Add_Griess_Reagent Add Griess Reagent to each well Incubate->Add_Griess_Reagent Incubate_Color Incubate at Room Temp for color development Add_Griess_Reagent->Incubate_Color Measure_Absorbance Measure Absorbance at 540 nm Incubate_Color->Measure_Absorbance Analyze_Data Calculate % Inhibition and determine IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for NOS Inhibitor Screening.

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of this compound, L-NIL, and S-Ethylisothiourea in the assay buffer. Also, prepare a nitrite standard curve.

  • Reaction Setup: In a 96-well plate, add the assay buffer, cofactors, and the test inhibitors at various concentrations. Include wells for "no inhibitor" controls and "no enzyme" blanks.

  • Enzyme Addition: Add the purified NOS enzyme (nNOS, eNOS, or iNOS) to the appropriate wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-arginine and NADPH to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection: Add the Griess Reagent components to each well. This will react with nitrite to form a colored azo dye.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration by comparing the absorbance to the standard curve. Calculate the percentage of inhibition of NO production for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the comparative analysis of this compound against known NOS inhibitors. The described experimental protocols and data presentation formats are designed to ensure scientific rigor and facilitate clear interpretation of the results.

Should this compound demonstrate potent and selective inhibition of a particular NOS isoform, further investigations, including cell-based assays and in vivo studies, would be warranted to explore its therapeutic potential. The systematic approach outlined herein is a critical first step in characterizing any novel inhibitor and establishing its place in the field of nitric oxide research.

References

  • Uehata, M., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976-83.

  • In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. (2003). McNair Scholars Journal.

  • BenchChem. (2025). Comparative Analysis of nNOS Inhibitor Side Effects: A Guide for Researchers. BenchChem.
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  • Wikipedia. Y-27632.

  • STEMCELL Technologies. ROCK Inhibitor Y-27632.

  • The Rho-kinase inhibitor Y-27632 reduces the increases in both... - ResearchGate.

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  • Pacher, P., et al. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Journal of Amino Acids.

  • R&D Systems. L-NIL hydrochloride | iNOS Inhibitors.

  • Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886-8.

  • Smolecule. Buy s-Ethylisothiourea | 2986-20-1.

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  • Wang, B., et al. (2015). Nitric oxide synthase inhibitors: a review of patents from 2011 to the present. Expert Opinion on Therapeutic Patents, 25(1), 49-68.

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  • BLD Pharm. This compound.

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  • Sigma-Aldrich. (5-Methyl-1H-indazol-3-yl)methanamine AldrichCPR.

  • BLDpharm. (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanamine.

  • PubChem. 1H-Indazol-3-ylmethanol.

  • Kumar, A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(16), 3737.

  • M2 Scientifics. 1-(1h-Indazol-6-yl)methanamine dihydrochloride.

  • BLDpharm. (1H-Indazol-6-yl)methanamine dihydrochloride.

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A Comparative Guide to Validating the Binding Affinity of (1H-Indazol-3-yl)methanamine dihydrochloride to its Putative Target, Kinase X

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity of a novel small molecule, (1H-Indazol-3-yl)methanamine dihydrochloride, to its hypothetical protein target, Kinase X. In drug discovery, unequivocally confirming a direct and specific interaction between a compound and its intended target is a cornerstone of building a successful therapeutic program. Relying on a single method can be misleading; therefore, this guide champions an orthogonal approach, comparing data from three distinct and powerful biophysical techniques to build a robust and trustworthy binding profile.

We will compare the performance and data output of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a competitive Radioligand Binding Assay. For each method, we provide not only a detailed protocol but also the underlying principles and the critical reasoning behind experimental choices, empowering researchers to design self-validating experiments that generate high-quality, reproducible data.

The Imperative of Orthogonal Validation in Drug Discovery

The journey of a drug candidate is paved with data. The initial confirmation of a molecule-target interaction is a critical milestone, but the quality of this confirmation is paramount. A false positive can lead to the squandering of significant resources, while a misunderstanding of the binding thermodynamics can derail lead optimization. To mitigate these risks, employing orthogonal methods—techniques that rely on different physical principles to measure the same phenomenon—is the gold standard.[1] If a label-free, mass-based detection method (SPR), a label-free, in-solution thermal measurement (ITC), and a competition-based assay (Radioligand Binding) all converge on a similar affinity value, it builds a powerful and convincing case for a genuine biomolecular interaction.

cluster_0 Phase 1: Initial Hypothesis cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Data Synthesis cluster_3 Phase 4: Decision Hypothesis Hypothesis: (1H-Indazol-3-yl)methanamine dihydrochloride binds to Kinase X SPR SPR Analysis (Kinetics & Affinity) Hypothesis->SPR Method 1 ITC ITC Analysis (Thermodynamics & Affinity) Hypothesis->ITC Method 2 RBA Radioligand Assay (Competitive Affinity) Hypothesis->RBA Method 3 Synthesis Comparative Analysis: Do KD, KD(ITC), and Ki converge? SPR->Synthesis ITC->Synthesis RBA->Synthesis Decision Confident Target Validation Synthesis->Decision

Figure 1: High-level workflow for orthogonal validation of a target-ligand interaction.

Method 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a label-free optical technique that measures molecular interactions in real time.[2] It provides not only the equilibrium dissociation constant (K D ), a measure of affinity, but also the kinetic rate constants for association (k a ) and dissociation (k d ), offering deeper insight into the binding mechanism.[2][3]

Causality Behind Experimental Choices: In a typical SPR experiment, one molecule (the ligand, here Kinase X) is immobilized on a sensor chip, and the binding partner (the analyte, our indazole compound) is flowed over the surface.[2] The binding event causes a change in the refractive index at the sensor surface, which is detected and reported in Resonance Units (RU).[2] This setup is chosen to precisely control the concentration of the analyte and to observe its binding and dissociation behavior over time.

cluster_prep Chip Preparation cluster_run Binding Cycle (Repeat for each concentration) cluster_analysis Data Analysis p1 Activate Sensor Chip (e.g., CM5 with EDC/NHS) p2 Immobilize Kinase X (via amine coupling) p1->p2 p3 Deactivate & Block (Ethanolamine) p2->p3 r1 Equilibrate with Running Buffer p3->r1 r2 Inject Analyte (Association Phase) r1->r2 r3 Flow Buffer Only (Dissociation Phase) r2->r3 r4 Regenerate Surface (e.g., low pH glycine) r3->r4 a1 Reference Subtract Sensorgram r4->a1 a2 Fit Kinetic Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine ka, kd, KD a2->a3

Figure 2: Step-by-step experimental workflow for a typical SPR binding analysis.

Detailed Experimental Protocol: SPR
  • Immobilization of Kinase X (Ligand):

    • Step 1.1: Activate a CM5 sensor chip surface using a fresh 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Step 1.2: Inject recombinant Kinase X (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. The goal is to achieve an immobilization level that will yield a maximum analyte response (Rmax) of approximately 100 RU to avoid mass transport limitations.[4]

    • Step 1.3: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters and block non-specific binding sites.

    • Rationale: Covalent amine coupling is a robust and common method for protein immobilization. A reference flow cell is prepared simultaneously using the same activation/deactivation chemistry but without protein injection; this is crucial for subtracting bulk refractive index changes and non-specific binding from the signal.[2]

  • Analyte Binding Analysis:

    • Step 2.1: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ with 1-2% DMSO). Concentrations should bracket the expected K D (e.g., 0.1 nM to 1 µM). The same protocol is repeated for comparator compounds.

    • Step 2.2: For each concentration, perform a binding cycle:

      • Inject the analyte solution over the ligand (Kinase X) and reference flow cells for a defined period (e.g., 180 seconds) to monitor association.

      • Switch back to running buffer only and monitor dissociation for an extended period (e.g., 600 seconds).

      • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and prepare the surface for the next cycle.

    • Rationale: Running the experiment as a single-cycle kinetics (SCK) experiment, where concentrations are injected sequentially without regeneration in between, can be an alternative for very high-affinity interactions. The inclusion of a blank buffer injection (zero analyte concentration) is essential for double-referencing, which corrects for any systematic drift.

  • Data Analysis:

    • Step 3.1: Process the raw data by first subtracting the reference flow cell signal from the active cell signal, and then subtracting the "zero concentration" blank injection.

    • Step 3.2: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • Step 3.3: The fitting will yield values for k a (M⁻¹s⁻¹), k d (s⁻¹), and the equilibrium dissociation constant K D (M), where K D = k d /k a .

Method 2: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Gold Standard

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[5] This allows for the label-free determination of the binding affinity (K D ), reaction stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[5][6] This provides a complete thermodynamic signature of the interaction.

Causality Behind Experimental Choices: ITC works by titrating one binding partner (the ligand, our indazole compound) into a sample cell containing the other (the macromolecule, Kinase X).[7] A highly sensitive calorimeter measures the temperature difference between the sample cell and a reference cell.[6] The heat change upon each injection is measured until the macromolecule becomes saturated. This method is performed in-solution, requiring no modification or immobilization of the binding partners, making it a true measure of the interaction in its native state.[5]

Detailed Experimental Protocol: ITC
  • Sample Preparation:

    • Step 1.1: Prepare both Kinase X and this compound in the exact same, thoroughly degassed buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% DMSO).

    • Step 1.2: Accurately determine the concentrations of both protein and compound solutions. Protein concentration can be determined by A280 or a BCA assay.

    • Step 1.3: The concentration of the macromolecule in the cell and the ligand in the syringe must be optimized to achieve a "c-value" (c = n * [Macromolecule] / K D ) ideally between 10 and 100 for a well-defined binding isotherm.[6] For an expected K D of 100 nM, a Kinase X concentration of ~10 µM in the cell and a compound concentration of ~100-150 µM in the syringe is a good starting point.

    • Rationale: Mismatched buffers, especially in pH or DMSO concentration, are a primary source of experimental artifacts, as they generate large heats of dilution that can mask the true binding signal.[6] Degassing is critical to prevent air bubbles from forming, which cause noise in the calorimetric signal.[6]

  • ITC Experiment Execution:

    • Step 2.1: Load the Kinase X solution into the sample cell and the compound solution into the injection syringe.

    • Step 2.2: Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate to a stable baseline.

    • Step 2.3: Program a series of injections (e.g., 19 injections of 2 µL each, with a 150-second spacing) to titrate the compound into the protein solution.

    • Step 2.4: Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution, which must be subtracted from the binding data.[7]

    • Rationale: The initial small injection is often discarded during analysis as it can be inaccurate due to diffusion at the syringe tip. The spacing between injections must be long enough for the heat signal to return to the baseline.[8]

  • Data Analysis:

    • Step 3.1: Integrate the area of each injection peak to determine the heat change (µcal/sec) associated with that injection.

    • Step 3.2: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Step 3.3: Fit this binding isotherm to a suitable model (e.g., a single-site binding model). The fit will yield the thermodynamic parameters: K A (and thus K D = 1/K A ), ΔH, and the stoichiometry (n). ΔG and TΔS can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A ).[6]

Method 3: Radioligand Competition Binding Assay

Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions.[9][10] In a competition assay, the affinity of an unlabeled test compound (our indazole) is determined by its ability to compete with a radiolabeled ligand ("hot" ligand) of known affinity for binding to the target (Kinase X).

Causality Behind Experimental Choices: This technique relies on the principle of mass action.[11] A fixed concentration of target and radioligand are incubated with increasing concentrations of the unlabeled competitor. As the competitor concentration increases, it displaces the radioligand, and the amount of receptor-bound radioactivity decreases. This method is particularly useful for screening and ranking compounds and can be performed with crude membrane preparations, not just purified protein.[12]

Detailed Experimental Protocol: Radioligand Competition Assay
  • Preparation of Reagents:

    • Step 1.1: Prepare membranes from cells overexpressing Kinase X. This involves cell lysis, homogenization, and centrifugation to pellet the membranes, which are then resuspended in assay buffer.[12] Determine the protein concentration of the membrane preparation using a BCA assay.[12]

    • Step 1.2: Select a suitable radioligand (e.g., [³H]-Staurosporine, a known broad-spectrum kinase inhibitor) and prepare it at a fixed concentration, typically at or below its K D for Kinase X.

    • Step 1.3: Prepare a serial dilution of the unlabeled test compound, this compound, and comparator compounds.

  • Binding Assay Execution:

    • Step 2.1: In a 96-well plate, combine the Kinase X membrane preparation, the fixed concentration of radioligand, and the varying concentrations of the unlabeled test compound.[12]

    • Step 2.2: Include control wells:

      • Total Binding: Contains membranes and radioligand only (no competitor).

      • Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, unlabeled inhibitor to block all specific binding.

    • Step 2.3: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

    • Step 2.4: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.[12]

    • Step 2.5: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

    • Step 2.6: Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Step 3.1: Calculate Specific Binding for each well: Specific Binding = Total Binding - Non-Specific Binding.

    • Step 3.2: Plot the percent specific binding as a function of the log concentration of the competitor compound.

    • Step 3.3: Fit the resulting sigmoidal curve using non-linear regression to determine the IC 50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Step 3.4: Convert the IC 50 to a K i (inhibition constant), which is a more absolute measure of affinity, using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant for the target.[12]

Comparative Analysis and Data Synthesis

After performing the experiments, the data should be consolidated to build a comprehensive binding profile. The convergence of results from these disparate techniques provides a high degree of confidence in the measured affinity.

Table 1: Hypothetical Binding Data for Compounds Targeting Kinase X

CompoundSPRITCRadioligand Assay
This compound K D = 125 nM k a = 2.1 x 10⁵ M⁻¹s⁻¹ k d = 2.6 x 10⁻² s⁻¹K D = 150 nM ΔH = -8.5 kcal/mol n = 0.98K i = 180 nM
Compound Y (Known Inhibitor) K D = 15 nM k a = 5.5 x 10⁵ M⁻¹s⁻¹ k d = 8.3 x 10⁻³ s⁻¹K D = 18 nM ΔH = -11.2 kcal/mol n = 1.01K i = 22 nM
Compound Z (Alternative Candidate) K D = 2.3 µM k a = 1.2 x 10⁴ M⁻¹s⁻¹ k d = 2.8 x 10⁻² s⁻¹K D = 2.8 µM ΔH = -5.1 kcal/mol n = 1.05K i = 3.1 µM

Interpretation of Results:

  • The data shows strong concordance across all three methods. The affinity values (K D and K i ) for each compound are in the same order of magnitude, validating the results.

  • This compound is confirmed as a sub-micromolar binder to Kinase X. The SPR data reveals a moderately fast association rate and a relatively fast dissociation rate. The ITC data shows the binding is enthalpically driven, which is common for kinase inhibitors.

  • Compound Y , the established inhibitor, shows significantly higher affinity (lower K D /K i ) and a slower dissociation rate (k d ), suggesting it forms a more stable complex with Kinase X.

  • Compound Z is a much weaker binder, with affinity in the low micromolar range.

This multi-faceted dataset provides a robust foundation for the next steps in drug development, whether it be lead optimization for the primary compound or deprioritization in favor of more potent alternatives. By investing in a rigorous, orthogonal validation strategy, research teams can proceed with confidence, backed by scientifically sound and trustworthy data.

References

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  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC. [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. [Link]

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  • Radioligand Binding Assay | Gifford Bioscience. [Link]

  • Techniques to Measure Binding - Biology LibreTexts. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH. [Link]

  • Radioligand binding methods: practical guide and tips - PubMed. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands - YouTube. [Link]

  • Measurement of protein-ligand complex formation - PubMed. [Link]

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The Indazole Scaffold: A Privileged Framework for Kinase Inhibition - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] Its unique electronic properties and structural rigidity make it an ideal starting point for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different indazole analogues targeting three critical kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinase, and p38 Mitogen-Activated Protein Kinase (MAPK). We will explore how subtle modifications to the indazole core can profoundly impact inhibitory potency and selectivity, providing valuable insights for researchers and drug development professionals.

Indazole Analogues as VEGFR-2 Inhibitors: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[6] Indazole-based compounds have shown significant promise as potent VEGFR-2 inhibitors.

Structure-Activity Relationship (SAR) Comparison of Indazole-Based VEGFR-2 Inhibitors

The inhibitory activity of indazole analogues against VEGFR-2 is highly dependent on the nature and position of substituents on the indazole ring system. The following table summarizes the SAR for a series of indazole derivatives, highlighting the impact of various functional groups on their inhibitory potency (IC50).

Compound IDR1 (Indazole Position)R2 (Substituent)VEGFR-2 IC50 (nM)Key SAR Observations
Analog 1 3-(E)-3,5-dimethoxystyryl> 10,000The unsubstituted indazole core with a styryl group at the 3-position shows weak activity.
Analog 2 [4]64-(4-ethylpiperazin-1-yl)pyridin-3-yl0.23Substitution at the 6-position with a substituted pyridine ring dramatically increases potency. The ethylpiperazine moiety likely enhances solubility and interactions with the solvent-exposed region of the ATP-binding pocket.
Analog 3 [7]5-SO2Et21 (for compound 10k)An ethylsulfonyl group at the 5-position, combined with a carboxamide at the 3-position, leads to potent inhibition. This suggests that electron-withdrawing groups at C5 are favorable.
Analog 4 [8]6-NH-triazole-urea560A triazole-linked urea at the 6-position provides moderate activity, indicating the importance of the linker and the urea moiety for hydrogen bonding interactions.
Analog 5 [6]3Substituted phenyl1.24 (for compound 30)Optimization of the substituent at the 3-position can lead to highly potent inhibitors, demonstrating the significance of this position for interacting with the kinase hinge region.

Key Insights from SAR:

  • Substitution at C6 is critical: The most potent compounds feature bulky, heterocyclic substituents at the 6-position of the indazole ring. These groups likely occupy a hydrophobic pocket adjacent to the ATP-binding site, enhancing affinity.[4]

  • The 3-position influences hinge binding: Modifications at the 3-position directly impact interactions with the hinge region of the kinase, a critical determinant of inhibitory activity.[8]

  • Electron-withdrawing groups at C5 can be beneficial: The presence of an ethylsulfonyl group at the 5-position in potent analogues suggests that modulating the electronic properties of the indazole ring can improve activity.[7]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

The following protocol outlines a luminescence-based in vitro kinase assay to determine the inhibitory activity of indazole analogues against recombinant human VEGFR-2. This method measures the amount of ATP remaining after the kinase reaction, where a lower luminescence signal indicates higher kinase activity.[5][9][10]

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/ml BSA, 250 µM DTT)

  • ATP (10 mM stock)

  • Poly (Glu, Tyr) 4:1 substrate

  • Indazole test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer to 1x with sterile deionized water.

  • Prepare Test Compound Dilutions: Create a serial dilution of the indazole analogues in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Prepare Master Mixture: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the substrate at their final desired concentrations.

  • Assay Plate Setup:

    • Add 25 µL of the master mixture to each well of a 96-well plate.

    • Add 5 µL of the diluted test compound solutions to the respective wells.

    • For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

    • Add 20 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Luminescence Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 initiates a cascade of downstream signaling events that promote angiogenesis. Understanding this pathway is crucial for rational drug design.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Gene Gene Expression Akt->Gene Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Proliferation, Migration

Caption: VEGFR-2 signaling cascade.

Indazole Analogues as Aurora Kinase Inhibitors: Targeting Mitosis

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis.[11] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[11] Indazole-based compounds have been developed as potent inhibitors of Aurora kinases.[12][13]

Structure-Activity Relationship (SAR) Comparison of Indazole-Based Aurora Kinase Inhibitors

The development of selective Aurora kinase inhibitors is a key challenge. The following table illustrates the SAR of indazole analogues, highlighting features that contribute to potency and isoform selectivity.

Compound IDR1 (Indazole Position)R2 (Substituent)Aurora A IC50 (nM)Aurora B IC50 (nM)Key SAR Observations
Analog 6 [13]3Substituted Amide2615A substituted amide at the 3-position leads to potent dual inhibition of Aurora A and B.
Analog 7 [13]3Modified Amide>10,00031Subtle modifications to the amide substituent at the 3-position can confer selectivity for Aurora B.
Analog 8 [13]3Alternative Amide85>10,000Further changes in the amide moiety can switch the selectivity towards Aurora A.
Analog 9 [12]3CarbohydrazidePotent (qualitative)Potent (qualitative)A carbohydrazide moiety at the C3 position is crucial for strong inhibitory activity.

Key Insights from SAR:

  • The 3-position is paramount for activity and selectivity: The substituent at the 3-position of the indazole ring is the primary determinant of both potency and selectivity for Aurora kinase isoforms.[13]

  • Fine-tuning of substituents enables isoform selectivity: Small structural changes in the groups attached to the 3-position can dramatically shift the inhibitory profile from dual inhibition to selective inhibition of either Aurora A or Aurora B.[13] This is likely due to subtle differences in the ATP-binding pockets of the two isoforms.

Experimental Protocol: In Vitro Aurora Kinase Assay

This protocol describes a luminescence-based in vitro assay for measuring the inhibitory activity of indazole analogues against Aurora kinases.[14][15][16]

Materials and Reagents:

  • Recombinant Human Aurora A or Aurora B kinase

  • 5x Kinase Buffer

  • ATP (10 mM stock)

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • Indazole test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Prepare 1x Kinase Buffer.

  • Prepare Test Compound Dilutions in 1x Kinase Buffer (final DMSO ≤ 1%).

  • Prepare Master Mixture: Combine 1x Kinase Buffer, ATP, and the substrate.

  • Assay Plate Setup:

    • Add 2.5 µL of the test compound or control to the wells.

    • Add 5 µL of the master mixture to each well.

  • Enzyme Addition:

    • Dilute the Aurora kinase to the desired concentration in 1x Kinase Buffer.

    • Add 2.5 µL of the diluted enzyme to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: Calculate IC50 values as described for the VEGFR-2 assay.

Aurora Kinase Signaling Pathway

Aurora kinases are central to the regulation of cell division, and their inhibition disrupts mitosis, leading to cancer cell death.

Aurora_Kinase_Signaling cluster_mitosis Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Indazole_Inhibitor Indazole Analogues Indazole_Inhibitor->AuroraA Inhibition Indazole_Inhibitor->AuroraB Inhibition

Caption: Role of Aurora kinases in mitosis.

Indazole Analogues as p38 MAPK Inhibitors: Targeting Inflammation

p38 Mitogen-Activated Protein Kinase (MAPK) is a key enzyme in the signaling cascade that regulates cellular responses to inflammatory cytokines and stress.[1] Inhibition of p38 MAPK is a promising therapeutic strategy for a range of inflammatory diseases.[17] The indazole scaffold has been explored for the development of p38 MAPK inhibitors.[3][18]

Structure-Activity Relationship (SAR) Comparison of Indazole-Based p38 MAPK Inhibitors

The SAR of indazole-based p38 MAPK inhibitors reveals the importance of specific substitutions for achieving high potency.

Compound IDR1 (Indazole Position)R2 (Substituent)p38α MAPK IC50 (nM)Key SAR Observations
SR-3737 [19]N-phenylUrea linkage3A potent inhibitor of both JNK3 and p38, highlighting the challenge of achieving selectivity.
21J [3]3Thiophene-amide210The thiophene-indazole scaffold can be tuned to achieve selectivity for either JNK3 or p38α.
23M [3]3Thiophene-amide with modification122Modifications on the peripheral phenyl ring of the thiophene-amide substituent influence selectivity.
11k [20]6Carboxamide3370A carboxamide at the 6-position linked to a substituted phenyl ring provides moderate p38α inhibitory activity.

Key Insights from SAR:

  • Selectivity is a major challenge: The ATP-binding sites of p38 MAPK and other kinases, such as JNKs, are highly conserved, making the development of selective inhibitors difficult.[3]

  • The linker and peripheral groups are key for selectivity: The nature of the linker between the indazole core and peripheral substituents, as well as the modifications on these peripheral groups, are critical for achieving selectivity over other kinases.[3]

  • Exploiting subtle pocket differences: Selective inhibitors likely exploit subtle differences in the size and shape of the ATP-binding pockets between p38 MAPK and other kinases.[3]

Experimental Protocol: In Vitro p38 MAPK Assay

The following protocol details a non-radioactive method for assessing the inhibitory activity of indazole analogues against p38 MAPK.[21]

Materials and Reagents:

  • Recombinant active p38 MAPK

  • ATF-2 fusion protein (substrate)

  • 5x Kinase Buffer

  • ATP (10 mM stock)

  • Indazole test compounds (dissolved in DMSO)

  • Anti-phospho-ATF-2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Step-by-Step Methodology:

  • Kinase Reaction:

    • In a microcentrifuge tube, combine 1x Kinase Buffer, the test compound or vehicle (DMSO), and the ATF-2 substrate.

    • Add diluted active p38 MAPK to each tube.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 30 minutes.

    • Terminate the reaction by adding SDS-PAGE sample buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).

    • Incubate the membrane with the primary antibody (anti-phospho-ATF-2).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities corresponding to phosphorylated ATF-2.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central hub for cellular responses to stress and inflammation.

p38MAPK_Signaling cluster_stimuli External Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Cytokines Inflammatory Cytokines (TNF-α, IL-1β) MAPKKK MAPKKK Cytokines->MAPKKK Stress Environmental Stress Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF-2) p38->TranscriptionFactors Phosphorylation CytokineProduction Pro-inflammatory Cytokine Production TranscriptionFactors->CytokineProduction Activation Indazole_Inhibitor Indazole Analogues Indazole_Inhibitor->p38 Inhibition

Caption: The p38 MAPK signaling cascade.

Conclusion

This guide has provided a comparative analysis of the structure-activity relationships of indazole analogues targeting VEGFR-2, Aurora kinases, and p38 MAPK. The indazole scaffold has proven to be a highly versatile and "privileged" structure in the design of potent and selective kinase inhibitors. The key takeaways from this analysis are:

  • Positional Isomerism and Substitution Patterns are Crucial: The potency and selectivity of indazole-based inhibitors are exquisitely sensitive to the placement and nature of substituents on the indazole ring.

  • Rational Design is Key to Selectivity: By understanding the subtle differences in the ATP-binding pockets of different kinases, it is possible to design indazole analogues with high selectivity for a specific target.

  • Robust Experimental Validation is Essential: The SAR principles discussed herein are derived from rigorous experimental data. The provided protocols for in vitro kinase assays are fundamental for the accurate evaluation of novel indazole-based inhibitors.

The insights presented in this guide can serve as a valuable resource for researchers in the field of drug discovery, aiding in the rational design and development of the next generation of indazole-based therapeutics.

References

  • Jiang, Y., et al. (2020). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. International Journal of Molecular Sciences, 21(18), 6853. [Link]

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  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. [Link]

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  • El-Gamal, M. I., et al. (2022). Synthesis (A) and VEGFR-2 activity profiles (B) of novel indazole-based... ResearchGate. [Link]

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  • Maccallini, C., et al. (2017). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 22(11), 1898. [Link]

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A Head-to-Head Comparison of (1H-Indazol-3-yl)methanamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Scaffold in Kinase Inhibition

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases, making it a versatile framework for drug design.[2][3] This guide provides a head-to-head comparison of the efficacy of (1H-Indazol-3-yl)methanamine derivatives, a specific class of indazole-based compounds, against several important kinase targets implicated in cancer and inflammatory diseases. We will delve into their structure-activity relationships (SAR), compare their biochemical potency and cellular efficacy, and provide detailed experimental protocols for their evaluation.

The primary focus of this guide will be on derivatives targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammation.[4][5][6] Additionally, we will explore the activity of other indazole derivatives against kinases such as Fibroblast Growth Factor Receptor (FGFR), Aurora Kinases, and Extracellular signal-Regulated Kinase (ERK) to provide a broader context for the therapeutic potential of this chemical class.[1][7][8][9]

Comparative Efficacy of (1H-Indazol-3-yl)methanamine Derivatives as RIPK1 Inhibitors

RIPK1 has garnered significant attention as a therapeutic target for a range of inflammatory and neurodegenerative diseases.[4][5][6][10] The kinase activity of RIPK1 is a critical driver of necroptosis, a form of programmed cell death that contributes to tissue damage and inflammation.[4][11] Consequently, the development of small molecule inhibitors of RIPK1 is an area of intense research.[4][6]

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of (1H-Indazol-3-yl)methanamine derivatives are heavily influenced by the nature and position of substituents on the indazole ring and the methanamine moiety. For instance, modifications to the phenyl ring of the indazole can significantly impact activity, with the addition of larger, hydrophobic groups or electron-withdrawing groups like fluorine leading to enhanced potency against certain kinases.[1]

Quantitative Comparison of RIPK1 Inhibitor Potency

The following table summarizes the in vitro potency and cellular efficacy of selected (1H-Indazol-3-yl)methanamine derivatives and other relevant RIPK1 inhibitors. This data allows for a direct comparison of their ability to inhibit the kinase activity of RIPK1 and to protect cells from necroptotic cell death.

Compound/DerivativeTarget KinaseBiochemical IC50Cellular EC50 (Necroptosis Inhibition)Reference
GSK'772 RIPK10.2 nM (human)Single-digit nM range (human cells)[12]
UAMC-3861 RIPK16.5 nM (human)Single-digit nM range (mouse and human cells)[12]
Necrostatin-1 (Nec-1) RIPK1-0.3 µM (FADD-deficient Jurkat cells)[13]
Sibiriline RIPK11.03 µM1.2 µM (FADD-deficient Jurkat cells)[13]
Compound 44 (1H-pyrazol-3-amine derivative) RIPK1Low nanomolarPotent protection in human and murine cells[14][15]

Note: Data for specific (1H-Indazol-3-yl)methanamine derivatives targeting RIPK1 is often found within patent literature and may not always be publicly available in comparative tables. The compounds listed provide a benchmark for RIPK1 inhibition.

Broader Kinase Inhibition Profile of Indazole Derivatives

Beyond RIPK1, various indazole derivatives have demonstrated potent inhibitory activity against other kinase families crucial in oncology.

FGFR Inhibition

Dysregulation of Fibroblast Growth Factor Receptor (FGFR) signaling is implicated in various cancers.[1][8] Certain indazole derivatives have been identified as potent FGFR1 inhibitors.

CompoundTarget KinaseBiochemical IC50Key Structural FeaturesReference
Derivative 14a FGFR115 nM3-methoxyphenyl group on the phenyl ring[1]
Derivative 14d FGFR15.5 nMAdditional fluorine atom on the phenyl ring[1]
Compound 1 FGFR1100 nM[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine[8]
Aurora Kinase Inhibition

Aurora kinases are key regulators of mitosis, and their inhibition is a valid strategy in cancer therapy.[9] Fragment-based and knowledge-based drug design has led to the discovery of potent and selective indazole-based Aurora kinase inhibitors.[9]

CompoundTarget KinaseSelectivityReference
Compound 17 Aurora A and BDual Inhibitor[9]
Compound 21 Aurora BSelective[9]
Compound 30 Aurora ASelective[9]

Signaling Pathways and Experimental Workflows

A thorough understanding of the underlying signaling pathways and the experimental methods used to assess inhibitor efficacy is crucial for interpreting the comparative data.

RIPK1-Mediated Necroptosis Signaling Pathway

RIPK1 plays a central role in the cellular decision between survival, apoptosis, and necroptosis.[4][5] Upon stimulation by ligands such as tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate a pro-survival signaling cascade through NF-κB activation.[4][10] However, under conditions where apoptosis is inhibited, RIPK1 kinase activity can trigger the formation of the necrosome, a protein complex that executes necroptotic cell death.[4][13]

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (RIPK1, TRADD, TRAF2, cIAPs) TNFR1->Complex_I recruits NFkB NF-κB Activation Complex_I->NFkB activates Complex_IIb Necrosome (pRIPK1, pRIPK3, pMLKL) Complex_I->Complex_IIb transitions to Cell_Survival Cell Survival & Inflammation NFkB->Cell_Survival Necroptosis Necroptosis Complex_IIb->Necroptosis executes experimental_workflow HTS High-Throughput Screening Biochemical_Assay Biochemical Assay (e.g., ADP-Glo™) Determine IC50 HTS->Biochemical_Assay Hit Identification Cellular_Assay Cellular Assay (e.g., Necroptosis Assay) Determine EC50 Biochemical_Assay->Cellular_Assay Lead Optimization In_Vivo_Model In Vivo Model (e.g., Disease Model) Assess Efficacy & PK/PD Cellular_Assay->In_Vivo_Model Preclinical Candidate

Caption: A typical drug discovery workflow for the validation of kinase inhibitors.

Experimental Protocols

Reproducible and robust assays are fundamental to the comparative analysis of enzyme inhibitors. Below are summaries of standard protocols used in the characterization of the compounds discussed.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. [4][13][16][17] Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. [4] Step-by-Step Methodology:

  • Kinase Reaction:

    • Prepare a reaction mixture containing recombinant human RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and the test compound (at various concentrations) in a kinase assay buffer. [17] * Incubate the reaction at 30°C for a defined period (e.g., 60 minutes). [16][17]2. ATP Depletion:

    • Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature. [16]3. ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Necroptosis Inhibition Assay

This assay measures the ability of a compound to protect cells from induced necroptosis. [11][18] Principle: Necroptosis is induced in a suitable cell line (e.g., HT-29 or FADD-deficient Jurkat cells) using a combination of stimuli that block the apoptotic pathway and trigger necroptotic cell death. [19]Cell viability is then measured to determine the protective effect of the test compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., HT-29) in a 96-well plate and allow them to adhere overnight. [19]2. Compound Treatment:

    • Pre-treat the cells with various concentrations of the (1H-Indazol-3-yl)methanamine derivative for 1-2 hours.

  • Induction of Necroptosis:

    • Induce necroptosis by adding a cocktail of TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis. [19][20]4. Incubation:

    • Incubate the cells for 18-24 hours.

  • Cell Viability Assessment:

    • Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with a viability dye like Propidium Iodide (PI) and analysis by flow cytometry. [18][19]6. Data Analysis:

    • Normalize the data to untreated and vehicle-treated controls.

    • Calculate the percent protection for each compound concentration and determine the EC50 value.

Conclusion and Future Directions

(1H-Indazol-3-yl)methanamine derivatives represent a promising and versatile class of kinase inhibitors with demonstrated efficacy against multiple clinically relevant targets, including RIPK1, FGFR, and Aurora kinases. The structure-activity relationships of these compounds are well-defined, allowing for rational design and optimization of potency and selectivity. The head-to-head comparison of their biochemical and cellular activities, supported by robust experimental protocols, provides a valuable resource for researchers in the field of drug discovery.

Future research should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their potential for clinical development. Moreover, exploring the full kinome selectivity of these compounds will be crucial for identifying potential off-target effects and ensuring their safety profile. The continued investigation of (1H-Indazol-3-yl)methanamine derivatives holds significant promise for the development of novel therapies for cancer and inflammatory diseases.

References

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A Researcher's Guide to Cross-Validation of Experimental Results Across Different Research Labs

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of scientific advancement, particularly within the high-stakes environment of drug development, the reproducibility of experimental findings is paramount.[1][2] The ability of an independent laboratory to replicate a discovery is the bedrock of scientific credibility.[3][4] However, the so-called "reproducibility crisis" has cast a shadow over biomedical research, with numerous studies highlighting the failure to reproduce landmark findings.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and analyze cross-laboratory validation studies, thereby ensuring the robustness and reliability of their experimental results.

The Imperative of Cross-Laboratory Validation

Cross-laboratory validation, also known as inter-laboratory comparison, is a systematic process of evaluating the consistency of results obtained by different laboratories performing the same experiment.[5] Its primary objective is to identify and quantify the sources of variability that can influence experimental outcomes.[6] For drug development professionals, robust cross-validation is not merely a good practice; it is a critical step in the preclinical development phase to ensure that a potential therapeutic is safe and effective before moving into costly clinical trials.[7][8][9] Failure to ensure reproducibility can lead to wasted resources, stalled scientific progress, and an erosion of public trust.[3]

Navigating the Landscape of Inter-Laboratory Variability

The path to reproducible results is often fraught with challenges stemming from inherent variations between laboratories. Understanding these potential pitfalls is the first step toward mitigating their impact.

Key Sources of Inter-Laboratory Variability:
  • Reagents and Materials: Differences in the quality, purity, and storage conditions of reagents can significantly alter experimental outcomes.[10][11] Lot-to-lot variability in critical reagents like antibodies and cell lines is a well-documented source of irreproducibility.[12][13]

  • Equipment and Instrumentation: Variations in equipment calibration, maintenance, and performance specifications can introduce systematic errors.[10][14]

  • Protocols and Procedures: Ambiguities or lack of detail in experimental protocols can lead to different interpretations and execution by different researchers.[15][16][17][18]

  • Personnel and Training: Differences in the skill, experience, and training of laboratory personnel can contribute to variability in data acquisition and analysis.

  • Environmental Factors: Subtle differences in laboratory environments, such as temperature, humidity, and light exposure, can influence sensitive assays.

A Framework for Rigorous Cross-Validation

A successful cross-laboratory validation study requires meticulous planning and execution. The following workflow provides a structured approach to designing and implementing a robust study.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation P1 Define Study Objectives & Success Criteria P2 Develop a Standardized Protocol P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare & Distribute Standardized Materials P3->P4 E1 Protocol Training & Harmonization P4->E1 E2 Perform Experiments E1->E2 E3 Data Collection & Reporting E2->E3 A1 Statistical Analysis of Results E3->A1 A2 Identify Sources of Variability A1->A2 A3 Compare to Pre-defined Criteria A2->A3 A4 Generate Final Report A3->A4

Caption: Workflow for a Cross-Laboratory Validation Study.

Phase 1: Planning and Design
  • Define Study Objectives and Success Criteria: Clearly articulate the goals of the validation study. What specific experimental results are being compared? What level of agreement between labs will be considered a successful validation?

  • Develop a Standardized Protocol: This is the cornerstone of a successful cross-validation study. The protocol should be meticulously detailed, leaving no room for ambiguity.[15][16][17][18] Consider including a checklist of critical data elements to ensure consistent reporting.[16]

  • Select Participating Laboratories: Choose laboratories with a proven track record of quality and expertise in the relevant experimental techniques. Ideally, include a mix of internal and external labs to ensure a comprehensive assessment.

  • Prepare and Distribute Standardized Materials: To minimize reagent-based variability, a central laboratory should prepare and distribute aliquots of all critical reagents, including cell lines, antibodies, and chemical compounds, from the same lot to all participating labs.[13]

Phase 2: Execution
  • Protocol Training and Harmonization: Conduct a training session with all participating laboratories to ensure a unified understanding of the protocol. This can help to identify and resolve any potential ambiguities before the experiments begin.

  • Perform Experiments: Each laboratory should execute the standardized protocol precisely as written.

  • Data Collection and Reporting: Utilize a standardized template for data reporting to facilitate subsequent analysis. This should include not only the final results but also raw data and detailed metadata about the experimental conditions.

Phase 3: Analysis and Interpretation
  • Statistical Analysis of Results: Employ appropriate statistical methods to analyze the data and assess the level of agreement between laboratories.[19][20][21]

  • Identify Sources of Variability: If significant discrepancies are observed, investigate potential sources of variability by carefully reviewing the data and metadata from each laboratory.

  • Compare to Pre-defined Criteria: Evaluate the results against the success criteria established in the planning phase.

  • Generate Final Report: Summarize the findings of the study, including a clear statement on the reproducibility of the experimental results and any recommendations for improving the protocol.

Experimental Protocols and Data Analysis

Detailed Experimental Protocol: An Example

To illustrate the necessary level of detail, consider a hypothetical protocol for a cell-based assay to evaluate the potency of a novel drug candidate.

Protocol: In Vitro Potency Assay for Compound X

  • Cell Line: Human colorectal cancer cell line HCT116 (ATCC® CCL-247™), passage number between 5 and 15.

  • Reagents:

    • DMEM (Gibco™, Cat# 11965092), supplemented with 10% FBS (Gibco™, Cat# 10270106) and 1% Penicillin-Streptomycin (Gibco™, Cat# 15140122).

    • Compound X, 10 mM stock in DMSO (Sigma-Aldrich, Cat# D2650).

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat# G7570).

  • Procedure:

    • Seed HCT116 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

    • Prepare a 10-point serial dilution of Compound X in complete growth medium, starting from a final concentration of 10 µM.

    • Add 10 µL of the diluted compound or vehicle control (0.1% DMSO) to the appropriate wells.

    • Incubate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader (e.g., PerkinElmer EnVision).

Statistical Analysis of Inter-Laboratory Data

A variety of statistical methods can be used to analyze inter-laboratory comparison data. The choice of method will depend on the nature of the data and the objectives of the study.

  • Descriptive Statistics: Calculate the mean, standard deviation, and coefficient of variation (CV) for the results from each laboratory.

  • Graphical Analysis: Use graphical methods, such as scatter plots and difference plots (e.g., Bland-Altman plots), to visually assess the agreement between laboratories.[21]

  • Outlier Detection: Employ statistical tests, such as Grubbs' test or Cochran's test, to identify any outlier data points that may warrant further investigation.[22][23]

  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are statistically significant differences between the mean results of the participating laboratories.

  • Z-scores: Calculate Z-scores for each laboratory's results to provide a standardized measure of their performance relative to the group.[19][23]

Data Presentation for Clear Comparison

Summarizing quantitative data in a well-structured table is crucial for easy comparison and interpretation.

LaboratoryProductMean IC50 (nM)Standard Deviation (nM)Coefficient of Variation (%)
Lab ACompound X52.34.17.8
Lab BCompound X55.15.39.6
Lab CCompound X49.83.97.8
Lab DCompound X61.58.213.3
Overall Compound X 54.7 5.4 9.9
Lab AAlternative 178.99.211.7
Lab BAlternative 182.410.112.3
Lab CAlternative 175.68.511.2
Lab DAlternative 191.212.513.7
Overall Alternative 1 82.0 10.1 12.3

Table 1: Inter-Laboratory Comparison of IC50 Values for Compound X and an Alternative.

Logical Relationships in Data Interpretation

The interpretation of cross-validation data requires a logical and systematic approach to decision-making.

DataInterpretation Start Inter-Laboratory Data Analysis Decision1 Are results statistically consistent across labs? Start->Decision1 Action1_Yes Results are considered reproducible. Proceed with confidence. Decision1->Action1_Yes Yes Action1_No Investigate sources of variability. Decision1->Action1_No No Investigation Review protocols, reagents, equipment logs, and personnel training. Action1_No->Investigation Decision2 Can the source of variability be identified and corrected? Investigation->Decision2 Action2_Yes Revise protocol and repeat the study. Decision2->Action2_Yes Yes Action2_No Results are not reproducible under current conditions. Further development may be required. Decision2->Action2_No No

Caption: Decision-Making Flowchart for Interpreting Cross-Validation Data.

Conclusion

Cross-validation of experimental results is an indispensable component of rigorous scientific research and drug development. By embracing a systematic and proactive approach to identifying and mitigating sources of inter-laboratory variability, researchers can significantly enhance the reliability and impact of their findings. This guide provides a foundational framework for this critical process, empowering scientists to build a stronger, more reproducible foundation for future discoveries.

References

  • The Academy of Medical Sciences. (n.d.). Reproducibility and reliability of biomedical research. Retrieved from [Link]

  • The Academy of Medical Sciences. (n.d.). Reproducibility and reliability of biomedical research: improving research practice. Retrieved from [Link]

  • CLYTE Technologies. (2025, July 2). Understanding Reproducibility in Biomedical Research. Retrieved from [Link]

  • UKRI. (2022, March 31). MRC position statement on reproducibility and reliability of biomedical research. Retrieved from [Link]

  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. Retrieved from [Link]

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An In Vivo Efficacy Analysis of Indazole-Based PARP Inhibitors: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Challenge of Targeted Therapy

The indazole ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2][3] Its versatile structure allows for precise modification to engage a variety of biological targets, leading to potent and selective drugs.[4][5] While specific compounds like (1H-Indazol-3-yl)methanamine dihydrochloride serve as crucial chemical building blocks, they lack the extensive biological characterization needed for a direct in vivo efficacy analysis.

Therefore, this guide leverages a clinically significant indazole derivative, Niraparib , to illustrate a rigorous comparative framework.[1] Niraparib is a potent anti-tumor agent and a cornerstone of targeted cancer therapy.[6][7] We will compare its in vivo efficacy against a primary standard-of-care and direct competitor, Olaparib , the first-in-class inhibitor in the same drug family.[8][9]

The therapeutic context for this comparison is the maintenance treatment of high-grade serous ovarian cancer, particularly in patients with pathogenic variants in the BRCA1 or BRCA2 genes.[10][11][12] In this setting, both Niraparib and Olaparib have revolutionized patient outcomes, making a head-to-head preclinical analysis essential for researchers in the field.

Comparative Mechanism of Action: Exploiting Tumor Vulnerabilities through Synthetic Lethality

The efficacy of both Niraparib and Olaparib in BRCA-mutated (BRCAm) cancers is rooted in the principle of synthetic lethality .[13] This occurs when the simultaneous loss of two distinct DNA repair pathways leads to cell death, whereas the loss of either pathway alone is survivable.

  • The Role of BRCA: The BRCA1 and BRCA2 proteins are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through a process called homologous recombination (HR).[14] Cancer cells with BRCA1/2 mutations are deficient in this HR pathway.

  • The Role of PARP: Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, are critical for repairing DNA single-strand breaks (SSBs).[15][16] This is a constantly active process that corrects routine DNA damage.

  • Inducing Synthetic Lethality: When a PARP inhibitor like Niraparib or Olaparib is introduced, SSBs can no longer be efficiently repaired.[17][18] During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs. In a normal cell, these DSBs would be repaired by the functional HR pathway. However, in a BRCA-deficient cancer cell, the HR pathway is already compromised. The cell is overwhelmed by catastrophic DNA damage, leading to cell cycle arrest and apoptosis.[9][14]

A key differentiator among PARP inhibitors is their "trapping efficiency"—the ability to trap the PARP enzyme on the DNA at the site of damage.[16][17] This PARP-DNA complex is highly cytotoxic and is considered a critical component of the drugs' anti-tumor activity, in addition to enzymatic inhibition.[19] Differences in trapping potency may contribute to variations in efficacy and toxicity profiles between agents.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor ssb_n Single-Strand Break (SSB) parp_n PARP-mediated BER Repair ssb_n->parp_n Repaired dsb_n Double-Strand Break (DSB) ssb_n->dsb_n Replication Fork Collapse survival_n Cell Survival & Genomic Stability parp_n->survival_n hr_n Homologous Recombination (HR Repair) dsb_n->hr_n Repaired hr_n->survival_n ssb_c Single-Strand Break (SSB) parpi PARP Inhibitor (Niraparib / Olaparib) ssb_c->parpi dsb_c Accumulated Double-Strand Breaks ssb_c->dsb_c Replication Fork Collapse parp_c PARP Repair BLOCKED parpi->parp_c hr_c Homologous Recombination DEFICIENT dsb_c->hr_c death_c Synthetic Lethality & Apoptosis dsb_c->death_c Unrepaired Damage hr_c->death_c

Figure 1: Mechanism of Synthetic Lethality.

Comparative In Vivo Efficacy in Preclinical Xenograft Models

The anti-tumor activity of PARP inhibitors is robustly demonstrated in preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice. Studies using BRCA-mutant cancer cell lines are the gold standard for evaluating efficacy.

Model Type Drug & Dose Primary Endpoint Key Result Source
Cell Line Xenograft (BRCA1-mutant, MDA-MB-436 human breast cancer)Niraparib 80 mg/kg, oral, dailyTumor Growth Inhibition (TGI)Significant inhibition of tumor growth was observed after 1-2 weeks of treatment.[14]
Cell Line Xenograft (BRCA1-mutant, MDA-MB-436 human breast cancer)YHP-836 (Novel PARPi) 50 mg/kg, oral, dailyTumor Growth Inhibition (TGI)Showed remarkable antitumor activity, validating the model for PARPi evaluation.[20]
Patient-Derived Xenograft (PDX) (Triple-Negative Breast Cancer, BRCA-mutant & others)Talazoparib (PARPi) Dose not specifiedTumor RegressionCaused tumor regression in 5 of the PDX models tested, including four without germline BRCA mutations but with other DNA repair alterations.[21]
Cell Line Xenograft (Various DNA repair deficient lines)Novel PARP-1 Inhibitors Oral administrationSingle Agent EfficacyDemonstrated superior efficacy compared to reference PARP inhibitors in xenograft models with DNA repair deficiencies.[22]
Cell Line Xenograft (Hematological & Solid Tumor Models)AZ482 & AZ108 (PARP6 Inhibitors) Route not specifiedAnti-tumor EfficacyCompounds showed low nanomolar potency in vitro and clear anti-tumor efficacy in vivo.[23]

Analysis of Preclinical Data: The available preclinical data strongly support the potent single-agent activity of indazole-based PARP inhibitors like Niraparib in tumor models with deficiencies in DNA repair, particularly BRCA mutations.[14][24] Studies consistently demonstrate significant tumor growth inhibition and even regression in xenograft models treated with PARP inhibitors.[20][21] While direct head-to-head in vivo comparisons in publicly available literature are limited, both Niraparib and Olaparib have independently shown profound efficacy in relevant models, leading to their successful clinical development.[14][22] The principle of synthetic lethality is consistently validated across multiple studies and different PARP inhibitors.[21][23]

Methodology: A Representative Protocol for In Vivo Efficacy Testing

Executing a self-validating in vivo study is critical for obtaining reliable data. The following protocol outlines a standard workflow for assessing the efficacy of a PARP inhibitor in a subcutaneous xenograft model.

G cluster_workflow In Vivo Xenograft Efficacy Workflow phase1 Phase 1: Preparation p1_1 1. Culture BRCA-mutant Cancer Cells (e.g., MDA-MB-436) phase1->p1_1 p1_2 2. Harvest & Count Cells; Resuspend in Matrigel/PBS p1_1->p1_2 phase2 Phase 2: Implantation & Growth p1_2->phase2 p2_1 3. Subcutaneously Inject Cells into Flank of Athymic Nude Mice phase2->p2_1 p2_2 4. Monitor Mice for Tumor Growth p2_1->p2_2 p2_3 5. Measure Tumors with Calipers (Volume = 0.5 x L x W²) p2_2->p2_3 phase3 Phase 3: Treatment & Monitoring p2_3->phase3 p3_1 6. Randomize Mice into Cohorts (e.g., Vehicle, Niraparib, Olaparib) phase3->p3_1 p3_2 7. Administer Daily Treatment (e.g., Oral Gavage) p3_1->p3_2 p3_3 8. Monitor Tumor Volume & Body Weight (2-3x weekly) p3_2->p3_3 phase4 Phase 4: Endpoint & Analysis p3_3->phase4 p4_1 9. Euthanize at Endpoint (e.g., Tumor Volume >1500 mm³ or Pre-defined Time) phase4->p4_1 p4_2 10. Calculate Tumor Growth Inhibition (TGI) & Analyze Data p4_1->p4_2

Figure 2: Standard Experimental Workflow.

Step-by-Step Protocol:

  • Cell Culture: BRCA-mutant human ovarian (e.g., UWB1.289) or breast (e.g., MDA-MB-436) cancer cells are cultured under standard sterile conditions until they reach 80-90% confluency.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. They are allowed to acclimate for at least one week before the experiment begins.

  • Tumor Implantation: Cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 10-20 million cells/mL. A volume of 100-200 µL is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are measured with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (L x W²) / 2, where L is the longest diameter and W is the shortest.

  • Randomization: When average tumor volumes reach approximately 100-150 mm³, mice are randomly assigned to treatment cohorts (n=8-10 mice per group). Typical cohorts include:

    • Vehicle Control (the formulation buffer)

    • Niraparib (e.g., 50-80 mg/kg)

    • Olaparib (e.g., 50-100 mg/kg)

  • Drug Administration: Drugs are formulated for oral gavage and administered once daily for the duration of the study (typically 21-28 days). Mouse body weight is monitored as an indicator of toxicity.

  • Efficacy Endpoints: The primary endpoint is the difference in tumor volume between the treated and vehicle groups at the end of the study, often expressed as percent Tumor Growth Inhibition (%TGI). Secondary endpoints can include survival analysis.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical significance is determined using appropriate tests, such as a two-way ANOVA with post-hoc analysis.

Discussion and Field-Proven Insights

The preclinical data for indazole-based PARP inhibitors like Niraparib and its competitor Olaparib provide a compelling rationale for their clinical use. The robust efficacy observed in BRCA-mutant xenograft models is a direct validation of the synthetic lethality hypothesis. This targeted approach—exploiting a specific vulnerability in the cancer cell's DNA repair machinery—is far more effective and less broadly toxic than traditional cytotoxic chemotherapy in this patient population.[12][25]

The choice of an appropriate preclinical model is paramount. While cell line-derived xenografts are excellent for initial efficacy screening, patient-derived xenograft (PDX) models, which use tumor fragments taken directly from patients, may better reflect the heterogeneity and complexity of human tumors and are increasingly used to investigate mechanisms of sensitivity and resistance.[21]

From a drug development perspective, the success of these indazole derivatives underscores the power of scaffold-based design. The indazole core provides a rigid, well-characterized framework that can be decorated with functional groups to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to highly effective and well-tolerated oral medicines.[7][15]

Conclusion

While this compound is a valuable chemical precursor, this guide has demonstrated through the exemplar molecule Niraparib that the indazole scaffold is central to a powerful class of anti-cancer agents. The in vivo efficacy of Niraparib, when compared to the standard-of-care Olaparib , is firmly established in preclinical models of BRCA-deficient cancers. Both drugs show potent anti-tumor activity driven by the elegant mechanism of synthetic lethality. For researchers, the key takeaway is the validated success of targeting DNA repair pathways in genetically defined tumors, a strategy that continues to yield significant clinical benefits for patients with ovarian, breast, prostate, and pancreatic cancers.[8][18]

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A Comparative Guide to Reproducibility in Experiments with (1H-Indazol-3-yl)methanamine Dihydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Among the vast array of indazole derivatives, (1H-Indazol-3-yl)methanamine dihydrochloride presents a simple yet intriguing structure for further chemical elaboration and biological screening. However, the reproducibility of experimental results is a cornerstone of scientific progress, and a thorough understanding of a compound's synthesis, characterization, and biological activity is paramount.[3][4] This guide provides a comparative analysis of this compound with functionally related indazole-based compounds, offering insights into their synthesis, performance, and the critical aspects of experimental reproducibility.

Synthesis and Purity: The Foundation of Reproducible Research

The synthesis of (1H-Indazol-3-yl)methanamine typically proceeds from a common precursor, 1H-indazole-3-carbonitrile. The transformation of the nitrile group to a primary amine is a well-established chemical conversion, often achieved through reduction. The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and the formation of byproducts, all of which are critical factors for experimental reproducibility.

A general and reproducible synthetic route involves the reduction of the nitrile using a hydride-based reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The subsequent workup and formation of the dihydrochloride salt are crucial for obtaining a stable and soluble product for biological assays.

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of 1H-Indazole-3-carbonitrile

  • To a stirred suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 1H-indazole-3-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude (1H-Indazol-3-yl)methanamine.

Step 2: Formation of the Dihydrochloride Salt

  • The crude amine is dissolved in a suitable solvent such as methanol or ethyl acetate.

  • A solution of hydrochloric acid in diethyl ether or isopropanol is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.

Comparative Synthesis of Alternatives

For a meaningful comparison, we consider two alternative classes of indazole derivatives that have been explored for their biological activities, particularly as kinase inhibitors: N-(1H-indazol-6-yl)benzenesulfonamide derivatives and 6-bromo-1H-indazol-4-amine analogs.

The synthesis of N-(1H-indazol-6-yl)benzenesulfonamide derivatives typically involves the coupling of a substituted benzenesulfonyl chloride with 6-aminoindazole.[5] The diversity of this class of compounds is achieved by varying the substituents on the benzenesulfonyl chloride.

The synthesis of 6-bromo-1H-indazol-4-amine analogs often starts from 6-bromo-1H-indazole, which is then nitrated at the 4-position, followed by reduction of the nitro group to an amine. Further modifications can be introduced at the 4-amino position.

Feature(1H-Indazol-3-yl)methanamineN-(1H-indazol-6-yl)benzenesulfonamide Derivatives6-bromo-1H-indazol-4-amine Analogs
Starting Material 1H-Indazole-3-carbonitrile6-Aminoindazole6-Bromo-1H-indazole
Key Transformation Nitrile reductionSulfonamide bond formationNitration and reduction
Typical Yield Moderate to HighHighModerate
Purification Crystallization of the saltColumn chromatography, CrystallizationColumn chromatography, Crystallization

Table 1. Comparison of synthetic routes for (1H-Indazol-3-yl)methanamine and its alternatives.

G cluster_0 Synthesis of (1H-Indazol-3-yl)methanamine cluster_1 Synthesis of N-(1H-indazol-6-yl)benzenesulfonamide cluster_2 Synthesis of 6-bromo-1H-indazol-4-amine Indazole-3-carbonitrile Indazole-3-carbonitrile Reduction (e.g., LiAlH4) Reduction (e.g., LiAlH4) Indazole-3-carbonitrile->Reduction (e.g., LiAlH4) (1H-Indazol-3-yl)methanamine (1H-Indazol-3-yl)methanamine Reduction (e.g., LiAlH4)->(1H-Indazol-3-yl)methanamine HCl treatment HCl treatment (1H-Indazol-3-yl)methanamine->HCl treatment This compound This compound HCl treatment->this compound 6-Aminoindazole 6-Aminoindazole Coupling with R-SO2Cl Coupling with R-SO2Cl 6-Aminoindazole->Coupling with R-SO2Cl N-(1H-indazol-6-yl)benzenesulfonamide N-(1H-indazol-6-yl)benzenesulfonamide Coupling with R-SO2Cl->N-(1H-indazol-6-yl)benzenesulfonamide 6-Bromo-1H-indazole 6-Bromo-1H-indazole Nitration Nitration 6-Bromo-1H-indazole->Nitration 6-Bromo-4-nitro-1H-indazole 6-Bromo-4-nitro-1H-indazole Nitration->6-Bromo-4-nitro-1H-indazole Reduction Reduction 6-Bromo-4-nitro-1H-indazole->Reduction 6-bromo-1H-indazol-4-amine 6-bromo-1H-indazol-4-amine Reduction->6-bromo-1H-indazol-4-amine

Caption: Synthetic workflows for the target compound and its alternatives.

Ensuring Experimental Trustworthiness: The Role of Characterization

The purity and structural integrity of a compound are non-negotiable for the trustworthiness of any experimental data.[3] A comprehensive characterization using a panel of analytical techniques is essential.

Recommended Characterization Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The spectra should be consistent with the expected structure, and the absence of significant impurity peaks should be verified.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and the exact mass of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound. A purity of >95% is generally required for biological screening. The chromatogram should show a single major peak corresponding to the product.

  • Elemental Analysis: For the final, salt form of the compound, elemental analysis provides further confirmation of its composition and purity.

The lack of readily available, published characterization data for this compound in the scientific literature underscores the importance of in-house validation by researchers before its use in biological experiments. Commercial suppliers may provide a certificate of analysis, which should be carefully reviewed.

Comparative Performance in Biological Systems

The biological activity of indazole derivatives is diverse, with many compounds exhibiting potent inhibitory activity against various protein kinases.[6][7] While specific biological data for (1H-Indazol-3-yl)methanamine is not extensively reported in peer-reviewed literature, we can infer its potential and compare it with the well-characterized alternatives.

Potential Applications and Comparative Activity

Given its structural simplicity, (1H-Indazol-3-yl)methanamine can serve as a versatile building block in medicinal chemistry for the synthesis of more complex molecules. It is also a candidate for fragment-based drug discovery campaigns.

In contrast, the alternative compounds have been specifically designed and evaluated as kinase inhibitors. For instance, certain N-(1H-indazol-6-yl)benzenesulfonamide derivatives have shown potent inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[5] Similarly, analogs of 6-bromo-1H-indazol-4-amine have been investigated as inhibitors of various kinases.

Compound ClassTarget/ApplicationReported IC₅₀/Activity
(1H-Indazol-3-yl)methanamine Building block, Fragment screeningData not readily available in public literature
N-(1H-indazol-6-yl)benzenesulfonamide derivatives PLK4 kinase inhibitorsIC₅₀ values in the nanomolar range against PLK4[5]
6-bromo-1H-indazol-4-amine analogs Kinase inhibitorsVaried, with some analogs showing potent inhibition of specific kinases

Table 2. Comparative biological performance of (1H-Indazol-3-yl)methanamine and its alternatives.

G cluster_0 Experimental Reproducibility Workflow Start Start Define Synthetic Route Define Synthetic Route Start->Define Synthetic Route Synthesize Compound Synthesize Compound Define Synthetic Route->Synthesize Compound Purify Compound Purify Compound Synthesize Compound->Purify Compound Characterize (NMR, MS, HPLC) Characterize (NMR, MS, HPLC) Purify Compound->Characterize (NMR, MS, HPLC) Assess Purity (>95%) Assess Purity (>95%) Characterize (NMR, MS, HPLC)->Assess Purity (>95%) Biological Screening Biological Screening Assess Purity (>95%)->Biological Screening Proceed if pure Re-purify Re-purify Assess Purity (>95%)->Re-purify Repurify if impure Analyze Data Analyze Data Biological Screening->Analyze Data Re-purify->Characterize (NMR, MS, HPLC) Compare with Literature/Alternatives Compare with Literature/Alternatives Analyze Data->Compare with Literature/Alternatives Validate Findings Validate Findings Compare with Literature/Alternatives->Validate Findings End End Validate Findings->End

Sources

A Comparative Guide to the Anti-proliferative Effects of Substituted 3-Amino-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, with several approved anti-cancer drugs, such as axitinib and pazopanib, featuring this heterocyclic core.[1][2] The versatility of the indazole ring system allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[3] Among these, derivatives substituted at the 3-position have garnered significant attention for their potent anti-proliferative effects against a spectrum of cancer cell lines.[4][5] This guide provides a comparative analysis of the anti-proliferative activities of substituted 3-amino-1H-indazole derivatives, offering insights into their structure-activity relationships (SAR) and mechanisms of action.

The Significance of the 3-Amino-1H-Indazole Scaffold

The 1H-indazole-3-amine moiety serves as a crucial pharmacophore that can effectively interact with the hinge region of various protein kinases, a key class of enzymes often dysregulated in cancer.[6] This interaction can lead to the inhibition of downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The amino group at the 3-position provides a key hydrogen bonding interaction, anchoring the molecule within the ATP-binding pocket of the kinase. Further substitutions on the indazole ring and the amino group allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Anti-proliferative Activity

The anti-proliferative efficacy of substituted 3-amino-1H-indazole derivatives is typically evaluated using in vitro cell-based assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound, representing the concentration at which 50% of cell growth is inhibited.

Below is a table summarizing the anti-proliferative activities of representative 3-amino-1H-indazole derivatives against various human cancer cell lines.

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
1c 5-Chloro-N-(4-methoxyphenyl)-1H-indazole-1-carboxamideK562 (Leukemia)0.041-33.6 (mean 1.90)[7]
2f (E)-3-(3,5-dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole4T1 (Breast)0.23[2][8]
HepG2 (Liver)0.80[8]
MCF-7 (Breast)0.34[8]
6o 5-(pyridin-4-yl)-N-(2-((4-(pyridin-4-yl)piperazin-1-yl)ethyl))-1H-indazol-3-amineK562 (Leukemia)5.15[6][9]
A549 (Lung)>40[6]
PC-3 (Prostate)>40[6]
HepG2 (Liver)>40[6]
10d/10e 3-amino-N-(substituted phenyl)-1H-indazole-1-carboxamidesSR (Leukemia)< 1 (as low as 0.0153)[10]

Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The anti-proliferative potency of 3-amino-1H-indazole derivatives is significantly influenced by the nature and position of substituents on both the indazole core and the exocyclic amino group.

  • Substituents on the Indazole Ring: Modifications at the 5- and 6-positions of the indazole ring have been shown to impact activity. For instance, the introduction of a pyridyl group at the 6-position, as seen in compound 2f , can enhance potency.[8]

  • Substituents on the 3-Amino Group: Acylation of the 3-amino group to form carboxamides, as in compounds 1c , 10d , and 10e , has proven to be a successful strategy for generating highly potent anti-proliferative agents.[7][10] The nature of the substituent on the carboxamide nitrogen is also critical for activity.

  • N-alkylation of the Indazole: While not the focus of this guide, it is worth noting that substitution at the N1 position of the indazole ring can also modulate biological activity.

The following diagram illustrates the key structural features of the 3-amino-1H-indazole scaffold and highlights the positions amenable to substitution for optimizing anti-proliferative activity.

Caption: Key positions for substitution on the 1H-indazole scaffold.

Mechanism of Action: Beyond Simple Cytotoxicity

The anti-proliferative effects of substituted 3-amino-1H-indazole derivatives are often mediated by specific molecular mechanisms that go beyond non-specific cytotoxicity. These compounds have been shown to induce cell cycle arrest and apoptosis (programmed cell death).

For example, compound 1c was found to cause a marked increase of cells in the G0-G1 phase of the cell cycle.[7] Similarly, compounds 10d and 10e also induced a block in the G0-G1 phase.[10] This cell cycle arrest is often a prelude to apoptosis.

The induction of apoptosis is a hallmark of many effective anti-cancer agents. Compound 2f , for instance, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2] Furthermore, 2f was also observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), both of which are events linked to the intrinsic apoptotic pathway.[2]

The following diagram illustrates a simplified workflow for assessing the anti-proliferative mechanism of a novel indazole compound.

MOA_Workflow Compound Test Compound (e.g., Substituted Indazole) Cell_Culture Cancer Cell Lines Compound->Cell_Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) MTT_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Mechanism Elucidate Mechanism of Action Cell_Cycle->Mechanism Western_Blot Western Blot (Analyze protein expression) Apoptosis_Assay->Western_Blot Western_Blot->Mechanism

Caption: Experimental workflow for mechanism of action studies.

Experimental Protocols

MTT Assay for Anti-proliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

Substituted 3-amino-1H-indazole derivatives represent a promising class of compounds with potent anti-proliferative effects against a variety of cancer cell lines. The ability to readily modify the indazole scaffold at multiple positions provides a powerful tool for optimizing their anti-cancer properties. The primary mechanism of action for many of these compounds involves the induction of cell cycle arrest and apoptosis.

While significant progress has been made, further exploration of the chemical space around the 3-amino-1H-indazole core is warranted. Specifically, a systematic investigation of the "(1H-Indazol-3-yl)methanamine" subclass, where the amino group is separated from the indazole ring by a methylene linker, is an under-explored area that could yield novel anti-cancer agents with unique pharmacological profiles. Future studies should also focus on in vivo efficacy, pharmacokinetic properties, and the identification of specific molecular targets to advance the most promising candidates towards clinical development.

References

[4] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(42), 25228–25257. Available from: [Link] [11] A comprehensive review on the indazole based derivatives as targeted anticancer agents. (2023). Journal of Molecular Structure, 1283, 135327. Available from: [Link] [1] The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry, 21(5), 363-376. Available from: [Link] [5] Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. (2019). European Journal of Medicinal Chemistry, 163, 443-456. Available from: [Link] [8] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15855-15865. Available from: [Link] [10] Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (2008). Journal of Medicinal Chemistry, 51(15), 4745-4749. Available from: [Link] [2] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15855-15865. Available from: [Link] [3] Indazole Derivatives: Promising Anti-tumor Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1503-1514. Available from: [Link] [12] Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2017). Journal of Medicinal Chemistry, 60(17), 7434-7449. Available from: [Link] [9] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4096. Available from: [Link] [7] Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2011). European Journal of Medicinal Chemistry, 46(1), 168-174. Available from: [Link] [13] Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2016). European Journal of Medicinal Chemistry, 124, 69-81. Available from: [Link] [14] Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3423-3427. Available from: [Link] [6] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences, 24(10), 8686. Available from: [Link] [15] Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). European Journal of Medicinal Chemistry, 203, 112552. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of (1H-Indazol-3-yl)methanamine Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (1H-Indazol-3-yl)methanamine dihydrochloride, a compound frequently utilized in pharmaceutical research. By adhering to these procedures, you can mitigate risks, maintain regulatory compliance, and foster a culture of safety within your organization.

Understanding the Compound: Hazard Profile and Initial Assessment

This compound is a hydrochloride salt, which dictates its primary hazardous characteristics. Safety Data Sheets (SDS) for similar amine hydrochloride compounds indicate that it should be considered harmful if swallowed and may cause skin and serious eye irritation.[1][2][3] The dihydrochloride salt form suggests that in aqueous solution, it will create a corrosive, acidic environment. Therefore, proper personal protective equipment (PPE) is the first line of defense.

Core Safety Precautions:

  • Eye and Face Protection: Always wear chemical safety goggles and, in situations with a splash hazard, a full-face shield.[4]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities or in the event of a spill, impervious clothing and boots are recommended.[4][5]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for acid gases should be used.[5][6]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be approached as a hazardous waste management process. Direct disposal down the drain or in regular trash is strictly prohibited.[9][10]

Step 1: Containerization and Labeling

Proper containment is the foundational step in compliant chemical waste disposal.

  • Select an Appropriate Waste Container: The container must be chemically compatible with the acidic and amine nature of the waste. High-density polyethylene (HDPE) or other corrosion-resistant plastic containers are preferred.[11] Avoid metal containers, as the acidic nature of the hydrochloride salt can lead to corrosion.[8] The container must have a secure, leak-proof closure.[7][12]

  • Accurate Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date when the waste was first added to the container (accumulation start date)[11]

    • The primary hazards associated with the waste (e.g., Corrosive, Irritant)

Step 2: Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Incompatible Materials: Store the waste container for this compound away from strong oxidizing agents, bases, and reactive metals.[14][15]

  • Designated Storage Area: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[11][13][14] This area should be:

    • At or near the point of generation.[11]

    • Under the direct control of laboratory personnel.[8]

    • Clearly marked with a "Hazardous Waste" sign.[8]

    • Equipped with secondary containment to capture any potential leaks or spills.[10]

Table 1: Storage and Accumulation Limits

Generator StatusMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG)≤ 100 kgNo time limit
Small Quantity Generator (SQG)> 100 kg and < 1,000 kgUp to 180 days
Large Quantity Generator (LQG)≥ 1,000 kgUp to 90 days

Data sourced from the U.S. Environmental Protection Agency (EPA) guidelines.[13]

Step 3: Waste Neutralization (for dilute aqueous solutions only)

For very dilute aqueous solutions of this compound, neutralization may be an option before collection by a licensed waste disposal service. However, this should only be performed by trained personnel and in accordance with institutional and local regulations.

  • Dilution: Further dilute the solution with a large volume of cold water in a suitable container.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, while stirring continuously.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH should be between 5.5 and 10.5.[9]

  • Final Disposal: Even after neutralization, it is best practice to have the solution collected by a hazardous waste disposal company. Sink disposal is generally discouraged unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local wastewater treatment authority.[9][14]

Step 4: Arranging for Professional Disposal

The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste disposal company.

  • Contact your EHS Department: Your institution's EHS department will have established procedures and contracts with certified hazardous waste disposal vendors.

  • Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[7]

  • Scheduled Pickup: Coordinate a pickup time for the waste. Do not allow hazardous waste to accumulate beyond the time limits set by the EPA.[7][13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical Resistant Gloves - Lab Coat start->ppe container Select & Label Appropriate Waste Container (HDPE, Leak-proof) ppe->container labeling Label as 'Hazardous Waste' with Full Chemical Name, Hazards, and Date container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage segregation Segregate from Incompatible Materials (Oxidizers, Bases) storage->segregation disposal_decision Is the waste a dilute aqueous solution and is neutralization permitted? segregation->disposal_decision neutralization Neutralize with a weak base to a pH of 5.5-10.5 (Trained Personnel Only) disposal_decision->neutralization Yes ehs_contact Contact Institutional EHS for Professional Disposal disposal_decision->ehs_contact No neutralization->ehs_contact documentation Complete Hazardous Waste Manifest ehs_contact->documentation pickup Schedule and Complete Waste Pickup with Licensed Vendor documentation->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for the safe and compliant disposal of this compound.

Conclusion

The proper disposal of this compound is a multi-step process that requires careful planning and execution. By following this guide, laboratory professionals can ensure the safety of themselves and their colleagues, maintain compliance with federal and local regulations, and contribute to the responsible stewardship of the environment. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • SLAC National Accelerator Laboratory. Hydrochloric Acid Safe Handling Guideline. [Link]

  • Oxy. Hydrochloric Acid Handbook. [Link]

  • Ohio.gov. GHS Compliant HCL 20 & 22 degree Solution. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1H-Indazol-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is matched only by the rigor of our safety protocols. When handling novel compounds such as (1H-Indazol-3-yl)methanamine dihydrochloride, for which a specific Safety Data Sheet (SDS) may not be readily available, a comprehensive safety strategy is not just recommended—it is imperative. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE), grounding its recommendations in the chemical's structure, data from analogous compounds, and established laboratory safety principles.

Hazard Assessment: A Proactive Approach to Safety

This compound is a research chemical that should be handled as a hazardous substance until proven otherwise.[1] A structural analysis reveals key functional groups that inform our hazard assessment:

  • Indazole Core: Indazole and its derivatives are known to possess a wide range of biological activities.[2][3] While therapeutic in some contexts, this bioactivity necessitates caution, as these compounds can interact with physiological systems in unintended ways. Some amino-indazole derivatives are classified as irritants.[4][5]

  • Primary Amine Group: Amines as a class of compounds can be corrosive, irritant, and sensitizing.[6] Direct contact with skin or eyes can cause irritation or burns, and inhalation of amine-containing dusts can lead to respiratory irritation.[6][7]

  • Dihydrochloride Salt: The compound is supplied as a dihydrochloride salt, meaning it is a solid, likely a fine powder. This physical form presents a significant inhalation hazard.[8][9] Furthermore, hydrochloride salts can be acidic and corrosive, particularly when in contact with moisture.[10]

Given these characteristics, we must assume the compound is, at a minimum, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the required equipment, its specifications, and the rationale behind its use.[11][12]

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[10][13]To protect eyes from splashes and airborne particles of the powdered compound.[11] A face shield offers broader protection, especially during weighing and transfer operations.[14]
Skin Protection Nitrile or neoprene gloves. Double-gloving is recommended.[10][15]To prevent skin contact, which can lead to irritation or absorption.[6] Inspect gloves for any signs of degradation or punctures before use.[16]
A chemical-resistant laboratory coat.[11]To protect against contamination of personal clothing. Ensure the lab coat is fully buttoned.[15]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.To protect against the inhalation of harmful dust.[10] This is particularly critical when handling the solid compound outside of a certified chemical fume hood.[8]
Foot Protection Closed-toe and closed-heel shoes.[15]To protect feet from potential spills. Perforated shoes or sandals are not permitted in the laboratory.[16]

Operational Workflow: Integrating Safety into Every Step

Safe handling is a dynamic process. The following workflow diagram and procedural steps outline the critical points for PPE integration when working with this compound.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe gather_mats Gather Materials (Spatula, Weigh Paper, etc.) don_ppe->gather_mats weigh Weigh Compound in Hood gather_mats->weigh Enter Hood dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Tools & Surfaces dissolve->decontaminate Complete Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Always handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.[8][17]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[10]

    • Before entering the designated area, don all required PPE as outlined in the table above.

  • Weighing and Transfer :

    • Perform all manipulations of the solid powder, such as weighing, within the fume hood.[8]

    • Use spatulas and other tools carefully to avoid generating dust.[11]

    • When transferring the powder, keep the container as close as possible to the receiving vessel to minimize airborne particles.

  • Dissolution :

    • Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

    • Keep the vessel containing the compound covered whenever possible.

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Follow the doffing procedure below to remove PPE without contaminating yourself.

    • Wash hands thoroughly with soap and water after removing gloves.[13]

Donning and Doffing: A Critical Procedure

The order in which you put on and take off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat

  • Respirator

  • Safety Goggles/Face Shield

  • Gloves (the cuff of the glove should go over the cuff of the lab coat)

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove the lab coat by rolling it inside out, ensuring the contaminated exterior is contained.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator: Remove the respirator last.

  • Wash Hands: Immediately and thoroughly wash your hands.

Disposal Plan: Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: All solid waste containing this compound and solutions should be disposed of as hazardous chemical waste.[11][18] Do not pour any of it down the drain.[19]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed, clearly labeled hazardous waste container.[19]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[19] After rinsing, deface the label before disposing of the container according to your institution's policies.

By adhering to these rigorous PPE and handling protocols, you build a framework of safety that protects you, your colleagues, and the integrity of your research.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 6, 2026.
  • Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Retrieved January 6, 2026.
  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). Retrieved January 6, 2026.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved January 6, 2026.
  • Benchchem. (n.d.). Essential Safety and Handling Guide for Acidic Compounds in Research. Retrieved January 6, 2026.
  • Duke University. (n.d.). Working Safely with Toxic Powders. Retrieved January 6, 2026.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved January 6, 2026.
  • Journal of Chemical Health Risks. (2025).
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved January 6, 2026.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved January 6, 2026.
  • Fisher Scientific. (2025, December 21).
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  • Unknown Source. (n.d.).
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  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Cayman Chemical. (2024, August 1).
  • PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • MedChemExpress. (2025, December 7).
  • Fisher Scientific. (2025, December 18).
  • BLD Pharm. (n.d.). This compound. Retrieved January 6, 2026.
  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Google Patents. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.